molecular formula C16H26O2 B3021388 Methyl farnesoate CAS No. 3675-00-1

Methyl farnesoate

Cat. No.: B3021388
CAS No.: 3675-00-1
M. Wt: 250.38 g/mol
InChI Key: NWKXNIPBVLQYAB-VDQVFBMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl farnesoate is a member of the juvenile hormone family of compounds that is the methyl ester of farnesoic acid. Found in several species of crustaceans. It has a role as a crustacean metabolite. It is a juvenile hormone, an enoate ester and a fatty acid methyl ester. It derives from a farnesoic acid.

Properties

IUPAC Name

methyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h8,10,12H,6-7,9,11H2,1-5H3/b14-10+,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKXNIPBVLQYAB-VDQVFBMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC(=O)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C(=O)OC)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893654
Record name Methyl farnesoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10485-70-8
Record name Methyl farnesoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl farnesoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl Farnesoate: A Technical Guide to its Core Functions and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl Farnesoate (MF)

This compound (MF) is an acyclic sesquiterpenoid hormone crucial to the biology of arthropods, particularly crustaceans.[1] Structurally, it is the non-epoxidized precursor to the well-known insect juvenile hormone III (JH III), from which it differs only by the absence of an epoxide group.[2][3][4] In crustaceans, where true juvenile hormones have not been detected, MF is considered the endogenous analog, regulating a wide array of developmental and physiological processes.[5][6]

MF is synthesized and secreted primarily by the mandibular organs (MO), which are homologous to the corpora allata in insects.[6][7][8][9] Its discovery and subsequent research have identified it as a key regulator in processes such as reproduction, molting, morphogenesis, and sex determination, making it a focal point for studies in crustacean endocrinology and potential applications in aquaculture.[5][8][9][10]

Biosynthesis of this compound

The synthesis of MF is a multi-step enzymatic process that begins with acetyl-CoA and proceeds through the conserved mevalonate (B85504) pathway to produce the precursor farnesyl pyrophosphate.[2][11] The final, crustacean-specific steps convert this precursor into this compound. The entire pathway is subject to complex regulation, notably by inhibitory neuropeptides from the eyestalk, such as Mandibular Organ-Inhibiting Hormone (MO-IH).[9][12]

The key enzymes 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and farnesoic acid O-methyltransferase (FAMeT) represent critical control points in the pathway.[13]

MF_Biosynthesis cluster_early Early Steps (Mevalonate Pathway) cluster_late Late Steps (Crustacean Specific) cluster_regulation Regulation AceCoA Acetyl-CoA HMGCoA HMG-CoA AceCoA->HMGCoA Mev Mevalonate HMGCoA->Mev HMG-CoA reductase (HMGR) (Rate-limiting step) FPP Farnesyl Pyrophosphate Mev->FPP Multiple Steps FA Farnesoic Acid FPP->FA Multiple Enzymes MF This compound FA->MF Farnesoic Acid O-Methyltransferase (FAMeT) Eyestalk Eyestalk Neuropeptides (e.g., MO-IH) Eyestalk->HMGCoA Inhibits

Caption: Biosynthesis pathway of this compound from Acetyl-CoA.

Primary Functions of this compound

MF is a pleiotropic hormone with several well-documented primary functions in crustaceans.

Regulation of Reproduction

One of the most significant roles of MF is the regulation of reproduction in both sexes.[12]

  • In Females: High levels of MF are strongly correlated with vitellogenesis (yolk production).[7][8] It acts as a potent gonadotropin, stimulating ovarian maturation and oocyte development.[7][14] MF secretion from the mandibular organs is typically highest during the vitellogenic stages.[14]

  • In Males: Elevated MF titers are associated with larger reproductive systems, enhanced testicular development, and more aggressive mating behaviors.[7][8][15]

Control of Molting

MF plays a crucial role in controlling the molt cycle, a process fundamental to crustacean growth.[10] It appears to work in concert with other hormones, such as ecdysteroids. Injection of MF can accelerate the molting process.[16] This function is consistent with the role of its insect analog, JH, in preventing precocious metamorphosis and regulating molting.[2] A specific this compound-binding protein (MFBP) has been identified that participates in this process, with evidence suggesting that endogenous MFBP inhibits molting.[5][6]

Morphogenesis and Development

Similar to juvenile hormone in insects, MF is involved in maintaining juvenile morphology and regulating metamorphosis.[2][17] In Drosophila, for instance, MF has been shown to play a dual role in regulating metamorphosis.[2][11] It can also influence sex determination; in daphnids, exposure to MF can increase the proportion of males in a brood.[3][17]

Signaling Pathway

The mechanism of MF action involves a signaling cascade that culminates in the regulation of target gene expression. While not fully elucidated in all crustaceans, the pathway is understood to be analogous to the juvenile hormone signaling pathway in insects.

The process begins with MF being transported through the hemolymph, protected from degradation by binding proteins (MFBPs).[5][6] Upon reaching a target cell, MF likely binds to an intracellular receptor complex. In insects, the JH receptor is a heterodimer of Methoprene-tolerant (Met) and Germ cell-expressed (Gce) proteins. Homologs of these proteins are considered likely candidates for the MF receptor in crustaceans. This ligand-receptor complex then translocates to the nucleus, binds to specific DNA response elements, and modulates the transcription of target genes responsible for initiating physiological responses like vitellogenesis or molting.

MF_Signaling cluster_transport Hemolymph cluster_cell Target Cell cluster_nucleus Nucleus MF MF MF_MFBP MF-MFBP Complex MF->MF_MFBP MFBP MFBP (Binding Protein) MFBP->MF_MFBP Receptor Intracellular Receptor (e.g., Met/Gce) MF_MFBP->Receptor MF Release & Binding MF_Receptor Activated Receptor Complex DNA DNA (Response Element) MF_Receptor->DNA Binds & Activates Transcription mRNA mRNA DNA->mRNA Transcription Proteins Response Proteins (e.g., Vitellogenin) mRNA->Proteins Translation Physiological_Response Physiological Response (Reproduction, Molting, etc.) Proteins->Physiological_Response Leads to HPLC_Workflow Start Start: Hemolymph Sample Step1 1. Add Isooctane (Organic Solvent) Start->Step1 Step2 2. Vortex & Centrifuge Step1->Step2 Step3 3. Collect Organic Phase & Evaporate Solvent Step2->Step3 Step4 4. Reconstitute in Mobile Phase Step3->Step4 Step5 5. Inject into HPLC System Step4->Step5 Step6 6. UV Detection (220 nm) Step5->Step6 Step7 7. Quantify against Standard Curve Step6->Step7 End End: MF Concentration Data Step7->End

References

The Discovery and Core Functions of Methyl Farnesoate in Crustaceans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl farnesoate (MF), a sesquiterpenoid hormone, is a key regulator of crustacean physiology, acting as a functional analog to the juvenile hormone III (JHIII) found in insects. First identified in 1987, MF plays a pivotal role in a multitude of biological processes, including reproduction, molting, and morphogenesis. This technical guide provides an in-depth overview of the discovery of this compound, its biosynthesis, physiological functions, and signaling pathways in crustaceans. It is designed to serve as a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms to aid researchers and professionals in the fields of crustacean biology and drug development.

The Landmark Discovery of this compound

The discovery of this compound in crustaceans marked a significant milestone in invertebrate endocrinology. Prior to the late 1980s, the identity of the crustacean juvenile hormone remained elusive. In 1987, a seminal paper by Laufer, Borst, and their colleagues provided the first definitive identification of a juvenile hormone-like compound in a crustacean.[1]

Working with the spider crab, Libinia emarginata, the researchers utilized liquid chromatography (LC) and gas chromatography-mass spectrometry (GC/MS) to identify this compound as a secretory product of the mandibular organs (MO), glands analogous to the insect corpora allata which produce juvenile hormone.[2][3] Their research demonstrated that the synthesis of MF by the mandibular organs varied depending on the sex, reproductive stage, and eyestalk ablation status of the crab, providing the initial evidence for its hormonal role.[2][3] This discovery opened the door to a new era of research into the hormonal control of crustacean development and reproduction.

Biosynthesis of this compound

This compound is synthesized in the mandibular organs from common isoprenoid precursors. The biosynthetic pathway is a multi-step process involving several key enzymes. The pathway begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate (FPP). In the final steps, farnesyl pyrophosphate is converted to farnesoic acid (FA), which is then methylated to form this compound by the enzyme farnesoic acid O-methyltransferase (FAO-MeT).[4]

The regulation of MF synthesis is primarily under the negative control of a neuropeptide hormone produced in the X-organ-sinus gland complex located in the eyestalks. This hormone, known as mandibular organ-inhibiting hormone (MO-IH), suppresses the activity of key enzymes in the MF biosynthetic pathway, thereby controlling the circulating titers of MF.[5] Eyestalk ablation, a common experimental technique, removes the source of MO-IH, leading to a significant increase in MF synthesis and release.[5]

MF_Biosynthesis cluster_Mevalonate Mevalonate Pathway cluster_Final_Steps Final Steps in MO cluster_Regulation Regulation Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate (FPP) Mandibular Organ (MO) Mandibular Organ (MO) FPP FPP Farnesoic Acid (FA) Farnesoic Acid (FA) FPP->Farnesoic Acid (FA) FPP Phosphatase This compound (MF) This compound (MF) Farnesoic Acid (FA)->this compound (MF)  Farnesoic Acid  O-methyltransferase  (FAO-MeT) Eyestalk (X-organ-sinus gland) Eyestalk (X-organ-sinus gland) Eyestalk (X-organ-sinus gland)->Mandibular Organ (MO)  Mandibular Organ-  Inhibiting Hormone  (MO-IH) (-)

Figure 1: Biosynthesis pathway of this compound in the mandibular organ.

Quantitative Data on this compound Levels

The concentration of this compound in the hemolymph of crustaceans varies significantly depending on the species, sex, developmental stage, and physiological condition. Eyestalk ablation consistently leads to a dramatic increase in MF titers, highlighting the inhibitory role of the eyestalk neuropeptides. The following table summarizes representative MF levels reported in the literature for various crustacean species.

SpeciesConditionHemolymph MF Level (ng/mL)Reference
Libinia emarginata (Spider Crab)Intact Male10 - 50Laufer et al. (1987)
Eyestalk Ablated Male> 200Laufer et al. (1987)
Vitellogenic Female20 - 100Laufer et al. (1987)
Homarus americanus (American Lobster)Intact Male2.0Li et al. (2005)
14-day Eyestalk Ablated Male~24Li et al. (2005)[5]
Cancer magister (Dungeness Crab)Intermolt~1Tamone & Chang (1993)
Premolt~15Tamone & Chang (1993)
Carcinus maenas (Green Crab)Low Salinity Stress12.8 ± 2.4Lovett et al. (2001)[1]
Normal Salinity3.5 ± 0.7Lovett et al. (2001)[1]
Penaeus vannamei (Whiteleg Shrimp)Ovarian Stage II~1.5Alfaro-Montoya et al. (2014)
Ovarian Stage IV~4.5Alfaro-Montoya et al. (2014)

Experimental Protocols

Extraction of this compound from Hemolymph

This protocol is a synthesis of methods described in the literature for the extraction of MF from crustacean hemolymph for subsequent quantification by HPLC or GC-MS.

  • Hemolymph Collection: Collect hemolymph from the arthrodial membrane at the base of a walking leg using a chilled syringe containing an anticoagulant solution (e.g., 10% sodium citrate).

  • Initial Extraction: Immediately transfer the hemolymph to a glass tube containing 2 volumes of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new glass tube.

  • Liquid-Liquid Extraction: Add an equal volume of hexane (B92381) or isooctane (B107328) to the supernatant. Vortex for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Organic Phase Collection: Carefully collect the upper organic phase containing the lipids, including MF.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of hexane or the mobile phase to be used for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: Utilize a normal-phase HPLC system equipped with a silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of a low percentage of diethyl ether in hexane (e.g., 1-2%) is commonly used. The exact percentage may need to be optimized for specific column and system configurations.

  • Injection: Inject the reconstituted sample extract onto the column.

  • Detection: Monitor the eluent using a UV detector at a wavelength of 220 nm.

  • Quantification: Determine the concentration of MF by comparing the peak area of the sample to a standard curve generated with known concentrations of synthetic MF.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization (Optional but Recommended for Sensitivity): For increased sensitivity and improved chromatographic peak shape, the extracted MF can be derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC System: Use a gas chromatograph equipped with a capillary column suitable for nonpolar compounds (e.g., DB-5ms).

  • Injection: Inject the derivatized or underivatized sample into the GC inlet.

  • Temperature Program: A typical temperature program starts at a lower temperature (e.g., 150°C), ramps up to a higher temperature (e.g., 250°C), and holds for a period to ensure elution of the compound.

  • Mass Spectrometer: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Key ions for MF (underivatized) are m/z 69, 114, and 250.

  • Quantification: Quantify MF by comparing the abundance of a characteristic ion in the sample to a standard curve prepared with known amounts of derivatized or underivatized MF standard.

Signaling Pathways of this compound

The molecular mechanisms through which this compound exerts its physiological effects are complex and involve at least two distinct signaling pathways.

The Methoprene-Tolerant (Met) Receptor Pathway

Similar to the juvenile hormone signaling pathway in insects, MF in crustaceans can bind to an intracellular receptor called Methoprene-tolerant (Met). Upon binding MF, Met forms a heterodimer with another protein, such as Taiman (Tai), and this complex then binds to specific response elements on the DNA. This binding event typically leads to the transcriptional activation of downstream target genes, such as Krüppel-homolog 1 (Kr-h1), which in turn mediates many of the physiological responses to MF, including the inhibition of metamorphosis and the regulation of reproductive processes.

MF_Met_Pathway cluster_Cell Target Cell MF Methyl Farnesoate Met Met MF->Met Complex MF-Met-Tai Complex Met->Complex Tai Tai Tai->Complex DNA DNA (MF Response Element) Complex->DNA Krh1 Krüppel-homolog 1 (Kr-h1) Gene DNA->Krh1 Transcription Krh1_mRNA Kr-h1 mRNA Krh1->Krh1_mRNA Krh1_Protein Kr-h1 Protein Krh1_mRNA->Krh1_Protein Translation Physiological_Response Physiological Response Krh1_Protein->Physiological_Response

Figure 2: The Methoprene-Tolerant (Met) signaling pathway for this compound.

Interaction with the Ecdysteroid Signaling Pathway

This compound also interacts with the ecdysteroid signaling pathway, which is the primary regulator of molting. The ecdysteroid receptor is a heterodimer of the Ecdysone Receptor (EcR) and the Retinoid X Receptor (RXR). While MF does not directly bind to RXR, it has been shown to synergistically enhance the transcriptional activity of the EcR-RXR complex in the presence of ecdysteroids. This suggests a crosstalk between the MF and ecdysteroid signaling pathways, allowing for the coordinated regulation of molting and reproduction. The precise mechanism of this synergistic action is an active area of research.

MF_RXR_Pathway cluster_Cell Target Cell MF Methyl Farnesoate EcR_RXR_Complex EcR-RXR Heterodimer MF->EcR_RXR_Complex Synergistic Activation Ecdysteroid Ecdysteroid Ecdysteroid->EcR_RXR_Complex EcR EcR EcR->EcR_RXR_Complex RXR RXR RXR->EcR_RXR_Complex DNA DNA (Ecdysone Response Element) EcR_RXR_Complex->DNA Target_Genes Target Gene Transcription DNA->Target_Genes Physiological_Response Molting & Reproduction Target_Genes->Physiological_Response

Figure 3: Interaction of this compound with the ecdysteroid signaling pathway.

Conclusion and Future Directions

The discovery of this compound has revolutionized our understanding of crustacean endocrinology. As the crustacean juvenile hormone, MF is a central player in the regulation of key life history traits. The elucidation of its biosynthetic and signaling pathways provides numerous potential targets for the development of novel strategies for aquaculture, pest management, and the assessment of endocrine-disrupting chemicals in aquatic environments.

Future research will likely focus on further dissecting the downstream targets of the MF signaling pathways, understanding the tissue-specific roles of MF, and exploring the intricate crosstalk with other hormonal systems. The development of more sensitive and high-throughput methods for MF quantification will also be crucial for advancing our knowledge of this important hormone. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.

References

The Synthesis of Methyl Farnesoate in Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl farnesoate (MF), a sesquiterpenoid hormone, plays a pivotal role in the regulation of vital physiological processes in a wide range of invertebrates, particularly crustaceans and insects. Structurally analogous to the juvenile hormone III (JH III) of insects, MF is central to reproduction, molting, morphogenesis, and behavior. This technical guide provides a comprehensive overview of the this compound synthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study. Quantitative data on enzyme kinetics and hormone titers are presented for comparative analysis, and critical pathways and workflows are visualized to facilitate a deeper understanding of this essential endocrine system. This document is intended to serve as a core resource for researchers investigating invertebrate endocrinology and for professionals in the aquaculture and pharmaceutical industries seeking to modulate invertebrate development and reproduction.

Introduction

This compound is a crucial sesquiterpenoid hormone in invertebrates, acting as a non-epoxidized analog of insect juvenile hormone III.[1][2] Its synthesis primarily occurs in the mandibular organs (MO) of crustaceans, which are considered homologous to the corpora allata of insects.[3][4] The circulating levels of MF in the hemolymph are tightly regulated and have been shown to correlate with reproductive cycles and molting stages.[5][6] Given its significant influence on invertebrate physiology, the MF synthesis pathway presents a promising target for the development of novel strategies in aquaculture and pest management.

The this compound Biosynthesis Pathway

The synthesis of this compound begins with acetyl-CoA and proceeds through the well-conserved mevalonate (B85504) pathway to produce the precursor farnesyl pyrophosphate (FPP).[3][7] From FPP, a series of arthropod-specific enzymatic reactions lead to the final product, this compound.[7] The key enzymes in the terminal steps of this pathway are of particular interest as they represent potential points of regulation.

The generally accepted pathway is as follows:

  • Acetyl-CoA to Farnesyl Pyrophosphate (FPP): This initial phase follows the canonical mevalonate pathway, involving key enzymes such as HMG-CoA synthase and HMG-CoA reductase.[7][8]

  • FPP to Farnesoic Acid (FA): FPP is converted to farnesoic acid through a series of oxidation steps.

  • Farnesoic Acid (FA) to this compound (MF): The final step is the methylation of farnesoic acid, catalyzed by the enzyme farnesoic acid O-methyltransferase (FAOMeT), also referred to as juvenile hormone acid methyltransferase (JHAMT).[9][10][11] This terminal enzyme is a critical regulatory point in MF biosynthesis.[12][13]

MF_Synthesis_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (HMGR) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Multiple Steps FPP_node Farnesyl Pyrophosphate (FPP) Farnesol Farnesol FPP_node->Farnesol Farnesal Farnesal Farnesol->Farnesal Farnesoic Acid (FA) Farnesoic Acid (FA) Farnesal->Farnesoic Acid (FA) This compound (MF) This compound (MF) Farnesoic Acid (FA)->this compound (MF) Farnesoic Acid O-methyltransferase (FAOMeT/JHAMT) MOIH_Regulation_Pathway cluster_eyestalk Eyestalk (X-organ-Sinus Gland) cluster_mo_cell Mandibular Organ Cell MOIH Mandibular Organ- Inhibiting Hormone (MOIH) Receptor MOIH Receptor MOIH->Receptor Second_Messengers Second Messengers (e.g., cAMP, cGMP) Receptor->Second_Messengers FAOMeT Farnesoic Acid O-methyltransferase (FAOMeT) Second_Messengers->FAOMeT Inhibition MF_Synthesis This compound Synthesis FAOMeT->MF_Synthesis Experimental_Workflow cluster_animal_prep Animal Preparation & Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis Animal_Model Select Invertebrate Model (e.g., Crustacean) Treatment_Group Experimental Treatment (e.g., Eyestalk Ablation, Hormone Injection) Animal_Model->Treatment_Group Control_Group Control Group (e.g., Intact, Saline Injection) Animal_Model->Control_Group Collect_Hemolymph Collect Hemolymph Treatment_Group->Collect_Hemolymph Dissect_MO Dissect Mandibular Organs (MO) Treatment_Group->Dissect_MO Control_Group->Collect_Hemolymph Control_Group->Dissect_MO HPLC HPLC for MF Quantification Collect_Hemolymph->HPLC Enzyme_Assay Enzyme Activity Assays (e.g., FAOMeT, HMGR) Dissect_MO->Enzyme_Assay qPCR qPCR for Gene Expression Dissect_MO->qPCR Data_Integration Data Integration & Interpretation HPLC->Data_Integration Enzyme_Assay->Data_Integration qPCR->Data_Integration

References

Methyl Farnesoate: A Juvenile Hormone Analog in Crustaceans - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl farnesoate (MF) is a sesquiterpenoid hormone that plays a pivotal role in the regulation of various physiological processes in crustaceans, including development, reproduction, metamorphosis, and molting.[1][2][3][4] Structurally similar to insect juvenile hormone III (JH III), lacking only the epoxide group, MF is considered its crustacean counterpart.[2][5][6] Synthesized and secreted by the mandibular organs, which are homologous to the insect corpora allata, MF's functions are diverse and species-specific.[4][5][7] This technical guide provides a comprehensive overview of MF, focusing on its signaling pathways, quantitative physiological effects, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Core Concepts: this compound Signaling

The action of this compound is primarily mediated through a receptor complex. The current understanding of the MF signaling pathway involves the following key components:

  • This compound (MF): The ligand that initiates the signaling cascade.

  • Methoprene-tolerant (Met): A PAS-bHLH (Per-Arnt-Sim basic-Helix-Loop-Helix) protein that acts as the direct binding partner for MF.[8]

  • Steroid Receptor Coactivator (SRC): A co-activator protein that dimerizes with the MF-bound Met.[8][9]

  • MF-Met-SRC Complex: This activated trimeric complex functions as a transcription factor, binding to specific response elements in the promoter regions of target genes to regulate their expression.[8]

The binding of MF to Met is thought to induce a conformational change that facilitates its dimerization with SRC, leading to the activation of downstream gene transcription.[8]

Signaling Pathway Diagram

MF_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus MF This compound (MF) Met Methoprene-tolerant (Met) MF->Met Binds Met_SRC Inactive Met-SRC Complex Activated_Complex Activated MF-Met-SRC Transcription Factor Met->Activated_Complex Dimerize upon MF binding SRC Steroid Receptor Coactivator (SRC) SRC->Activated_Complex Dimerize upon MF binding DNA DNA Activated_Complex->DNA Binds to Response Element Target_Genes Target Gene Expression DNA->Target_Genes Transcription Physiological_Response Physiological Response (e.g., Molting, Reproduction) Target_Genes->Physiological_Response Leads to

Caption: this compound signaling pathway.

Quantitative Data on this compound Effects

The physiological effects of this compound have been quantified in various crustacean species. The following tables summarize key quantitative data from the literature.

Table 1: In Vivo and In Vitro Effects of this compound on Crustacean Physiology
SpeciesParameterTreatment/ConcentrationObserved EffectReference
Neocaridina denticulataBody Length0.4 µg/kg MF in feed (40 days)Significantly enhanced growth compared to control.[3]
Neocaridina davidiGene Expression (Hepatopancreas)1 ppm MF (in vitro, 3h)65 differentially expressed genes identified.[1]
Marsupenaeus japonicusLarval Survival (Nauplius to Zoea)EC50: 7.67 µM MF50% mortality.[10]
Marsupenaeus japonicusMetamorphosis (Nauplius to Zoea)EC50: 0.12 µM MF50% inhibition of metamorphosis.[10]
Marsupenaeus japonicusLarval Survival (Zoea to Mysis)EC50: 1.25 µM MF50% mortality.[10]
Marsupenaeus japonicusLarval Survival (Mysis to Post-larva)EC50: 0.65 µM MF50% mortality.[10]
Daphnia magnaMale Offspring Production52 nM MFProduction of mixed broods of males and females.[11]
Daphnia magnaMale Offspring Production400 nM MFProduction of all-male broods.[11]
Homarus americanusHemolymph MF Levels (Male)Eyestalk ablation (Day 1)540% increase from initial 2.0 ng/mL.[12]
Homarus americanusHemolymph MF Levels (Male)Eyestalk ablation (Day 14)1200% increase from initial levels.[12]
Macrobrachium rosenbergiiOvarian Protein ContentMF injection315.21% increase compared to controls.[13]
Macrobrachium rosenbergiiOvarian Lipid ContentMF injection118.39% increase compared to controls.[13]
Table 2: Binding Affinities and Receptor Interactions of this compound
SpeciesProtein/ReceptorLigandDissociation Constant (Kd) / EC50MethodReference
Cancer magisterHemolymph Binding Proteins (34 & 44 kDa)[3H]Farnesyl diazomethyl ketone (FDK)~65 nMPhotoaffinity labeling[14]
Cancer magisterHemolymph Binding ProteinsThis compound (MF)145 +/- 10 nMLigand binding assay (Scatchard analysis)[14]
Daphnia magnaRXR:EcR HeterodimerEcdysteroid + MFSynergistic activation of luciferase reporterLuciferase reporter assay[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is a generalized procedure for the quantification of MF in hemolymph or tissue samples, based on principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

1. Sample Preparation: a. Collect hemolymph or tissue samples and immediately freeze in liquid nitrogen. Store at -80°C until analysis. b. For hemolymph, add an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., d6-MF) to precipitate proteins. c. For tissues, homogenize in a suitable buffer and then perform a liquid-liquid extraction with a nonpolar solvent like hexane (B92381) or a solid-phase extraction (SPE).[18] d. Centrifuge the mixture to pellet precipitated proteins or cellular debris. e. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). i. Parent Ion (Q1): m/z corresponding to [MF+H]+. ii. Product Ions (Q3): Select at least two characteristic fragment ions for quantification and confirmation. c. Quantification: Generate a standard curve using known concentrations of MF and the internal standard. Calculate the concentration of MF in the samples based on the peak area ratios.

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for measuring changes in the expression of MF-related genes.[1][3][5][19]

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from tissues of interest using a commercial kit (e.g., TRIzol reagent or RNeasy kit).[5] b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis. c. Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[1][5]

2. qRT-PCR: a. Design and validate primers for target genes (e.g., Met, SRC, vitellogenin) and a stable reference gene (e.g., actin, EF-1α).[3] b. Prepare the reaction mixture containing cDNA template, primers, and a SYBR Green master mix.[1][19] c. Perform the PCR in a real-time thermal cycler with a typical program: initial denaturation (e.g., 95°C for 3 min), followed by 40 cycles of denaturation (e.g., 95°C for 10 s) and annealing/extension (e.g., 60°C for 30 s).[1][3] d. Include a melt curve analysis to verify the specificity of the amplification products. e. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene.[1][3]

Protocol 3: Gene Silencing by RNA Interference (RNAi)

This protocol describes a general method for knocking down the expression of specific genes to study their function in MF signaling.[5][20][21][22]

1. dsRNA Synthesis: a. Amplify a 300-500 bp region of the target gene (e.g., Met) by PCR using primers with T7 promoter sequences at the 5' end. b. Use the PCR product as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands. c. Anneal the complementary RNA strands to form double-stranded RNA (dsRNA). d. Purify and quantify the dsRNA.

2. dsRNA Delivery: a. Inject a specific amount of dsRNA (e.g., 1-5 µg per gram of body weight) into the hemocoel of the crustacean.[23] b. For control groups, inject a non-specific dsRNA (e.g., GFP dsRNA) or saline buffer.[23]

3. Analysis: a. Collect tissues at different time points post-injection (e.g., 24, 48, 72 hours). b. Assess the knockdown efficiency by measuring the target gene's mRNA levels using qRT-PCR (as described in Protocol 2). c. Analyze the physiological or phenotypic changes resulting from the gene knockdown (e.g., altered molting frequency, delayed ovarian development).

Protocol 4: In Situ Hybridization (ISH) for Localization of Gene Expression

This protocol provides a general workflow for visualizing the spatial expression pattern of a gene of interest (e.g., MF receptor) within tissues.[23][24][25][26][27]

1. Probe Synthesis: a. Linearize a plasmid containing the cDNA of the target gene. b. Synthesize digoxigenin (B1670575) (DIG)-labeled antisense and sense (as a negative control) RNA probes through in vitro transcription.[23][25]

2. Tissue Preparation: a. Dissect and fix the tissue of interest in 4% paraformaldehyde.[23][24] b. Dehydrate the tissue through an ethanol (B145695) series and embed in paraffin (B1166041) or prepare for cryosectioning. c. Cut thin sections (5-10 µm) and mount them on slides.

3. Hybridization: a. Rehydrate the sections and treat with Proteinase K to improve probe penetration.[24][26] b. Pre-hybridize the sections to block non-specific binding sites. c. Hybridize the sections with the DIG-labeled probe overnight at an appropriate temperature (e.g., 65-72°C).[24]

4. Detection: a. Wash the slides to remove unbound probe. b. Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).[24] c. Add a chromogenic substrate (e.g., NBT/BCIP) that will be converted by the enzyme into a colored precipitate, revealing the location of the mRNA.[24] d. Counterstain if necessary and mount the slides for microscopy.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an RNAi experiment designed to investigate the function of a gene in the this compound signaling pathway.

RNAi_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Target Gene Selection (e.g., Met, SRC) B Primer Design with T7 Promoters A->B C PCR Amplification B->C D In Vitro Transcription (dsRNA Synthesis) C->D E dsRNA Purification and Quantification D->E F Animal Grouping (Control vs. dsRNA) E->F G dsRNA Injection F->G H Time-course Sampling (e.g., 24h, 48h, 72h) G->H I Tissue Dissection H->I J RNA Extraction I->J L Phenotypic/Physiological Analysis (e.g., Molting, Oocyte Diameter) I->L K qRT-PCR for Knockdown Verification J->K M Data Analysis and Interpretation K->M L->M

Conclusion

This compound is a critical hormone in crustacean endocrinology, acting as a functional analog to insect juvenile hormone. Understanding its signaling pathway and physiological effects is crucial for both basic research and applied sciences, including aquaculture and the development of novel pest control strategies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals working in these fields, facilitating further investigation into the complex roles of this important molecule.

References

Endocrine regulation by methyl farnesoate in arthropods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Endocrine Regulation by Methyl Farnesoate in Arthropods

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (MF), the immediate precursor to insect juvenile hormone III (JH III), has emerged as a crucial sesquiterpenoid hormone in its own right, particularly in crustaceans where it regulates a myriad of physiological processes analogous to JH in insects.[1][2] This document provides a comprehensive technical overview of the endocrine regulation governed by MF in arthropods. It details the biosynthesis pathway, transport mechanisms, receptor interactions, and downstream signaling cascades. Furthermore, it summarizes key physiological functions, presents quantitative data in structured tables, outlines detailed experimental protocols for studying MF, and explores its potential as a target for novel drug development, particularly in aquaculture and pest management.

Introduction to this compound

This compound is a sesquiterpenoid hormone that lacks the epoxide moiety characteristic of juvenile hormones found in most insects.[3][4] Initially considered solely a precursor to JH III, MF is now recognized as the major, and often only, juvenile hormone in many crustacean species, where it plays a pivotal role in reproduction, molting, development, and morphogenesis.[1][5][6][7] In some insects, like higher Diptera, MF is produced and released alongside other JHs and has demonstrated hormonal activity, acting both as a hormone itself and as a pro-hormone that can be converted to JH in peripheral tissues.[3][4][8] Understanding the endocrine pathways of MF is critical for advancements in arthropod endocrinology, evolution, and for developing targeted applications in agriculture and aquaculture.

MF Biosynthesis and Regulation

The synthesis of MF occurs in the mandibular organs (MO) of crustaceans, which are homologous to the corpora allata (CA) in insects.[1][9][10] The biosynthetic pathway begins with acetyl-CoA and proceeds through the canonical mevalonate (B85504) pathway to produce the precursor farnesyl pyrophosphate (FPP).[3][4][9] The final, arthropod-specific steps involve the conversion of FPP to MF.

The key regulatory enzymes in this pathway include 3-hydroxy-3-methylglutaryl CoA reductase (HMGCR) in the early steps and Juvenile hormone acid O-methyltransferase (JHAMT) in the final step, which catalyzes the methylation of farnesoic acid (FA) to form MF.[3][9][11] In many insects, a subsequent step involving a P450 epoxidase (CYP15) converts MF to JH III; this enzyme is thought to be absent in most crustaceans.[9]

MF_Biosynthesis_Pathway cluster_mevalonate Mevalonate Pathway cluster_sesquiterpenoid Sesquiterpenoid Synthesis cluster_JH_synthesis JH III Synthesis (Insects) AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCR FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps Farnesol Farnesol FPP->Farnesol Farnesal Farnesal Farnesol->Farnesal FA Farnesoic Acid (FA) Farnesal->FA MF This compound (MF) FA->MF JHAMT JHIII Juvenile Hormone III (JH III) MF->JHIII CYP15 Epoxidase

Caption: Generalized biosynthesis pathway of this compound (MF).

Transport and Degradation

Once synthesized and released into the hemolymph, the lipophilic MF molecule is transported by carrier proteins known as binding proteins. In crustaceans, a specific this compound-binding protein (MFBP) has been identified, which is a homolog of the insect juvenile hormone-binding protein (JHBP).[12][13] These proteins protect MF from degradation by general esterases and facilitate its transport to target tissues.[1][13] The primary enzyme involved in MF degradation is juvenile hormone esterase (JHE), which hydrolyzes the methyl ester group.[14]

Receptors and Signaling Pathways

The hormonal action of MF is mediated through nuclear receptors. The primary receptors for MF and other juvenile hormones in arthropods are Methoprene-tolerant (Met) and Germ cell-expressed (Gce).[3][4][15]

The canonical signaling pathway involves the following steps:

  • Binding: MF enters the target cell and binds to the Met receptor in the cytoplasm or nucleus.

  • Dimerization: Ligand binding induces a conformational change in Met, promoting its heterodimerization with a partner protein, often the Steroid Receptor Coactivator (SRC).[14]

  • DNA Binding: The MF-Met-SRC complex translocates to the nucleus (if not already there) and binds to specific JH response elements (JHREs) in the promoter regions of target genes.

  • Transcription Activation: The complex recruits transcriptional machinery to activate the expression of primary response genes, most notably Krüppel-homolog 1 (Kr-h1).[3][4][10][15] Kr-h1 is a transcription factor that mediates many of the downstream anti-metamorphic and reproductive effects of MF/JH.[4]

There is also evidence of crosstalk between MF and ecdysteroid signaling pathways, although the precise mechanisms can differ between species.[10][14][16]

MF_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA (JHRE) Krh1_mRNA Kr-h1 mRNA DNA->Krh1_mRNA Transcription Krh1_Protein Kr-h1 Protein Krh1_mRNA->Krh1_Protein Translation Physiological_Response Physiological Responses (e.g., Anti-metamorphosis, Reproduction) Krh1_Protein->Physiological_Response Met_SRC_DNA Met/SRC Complex Met_SRC_DNA->DNA Binds MF_ligand MF Met_receptor Met Receptor MF_ligand->Met_receptor Binds Met_receptor->Met_SRC_DNA Dimerizes with SRC SRC_protein SRC SRC_protein->Met_receptor Hemolymph Hemolymph MF_ext MF MF_ext->MF_ligand Enters Cell

Caption: Canonical MF signaling pathway via the Met receptor.

Physiological Roles of MF

MF regulates a diverse array of physiological processes in arthropods, with functions that can be species, sex, and developmental stage-specific.[2]

  • Reproduction: In many crustaceans, MF is a potent gonadotropin.[6][7] High titers are associated with vitellogenesis (yolk production) in females and the development of reproductive systems and mating behaviors in males.[6][7][17]

  • Development and Metamorphosis: Similar to JH in insects, MF plays an anti-metamorphic role, preventing precocious metamorphosis in crustacean larvae.[3][10] It is essential for maintaining the juvenile state during molting cycles.

  • Molting: MF is involved in the regulation of the molt cycle.[2][5] It can stimulate the Y-organs to secrete ecdysteroids, highlighting the interaction between these two major hormonal pathways.[2][14]

  • Sex Determination: In some species, like the water flea Daphnia, MF is a key factor in environmental sex determination, where its synthesis is necessary for the production of male offspring under specific environmental cues.[11][18]

  • Behavior and Metabolism: MF has been linked to aggressive mating behavior in male crabs and influences lipid metabolism and antioxidant capacity.[2][6][7][19]

Quantitative Data Summary

Quantitative analysis is essential for understanding the dynamics of MF signaling. The following tables summarize key data from the literature.

Table 1: Endogenous Levels of this compound in Various Arthropods

Species Tissue/Fluid Developmental Stage / Condition MF Concentration Citation
Drosophila melanogaster Whole body Larva (3h AIW) ~670 fmol/larva [8]
Various Arthropods Whole body Not specified 2 - 12 ng/g [5][20]
Crustaceans Hemolymph Reproductive season Higher levels [5]

| Crustaceans | Hemolymph | Pre-reproductive season | Lower levels |[5] |

Table 2: Binding Affinities of MF Binding Proteins and Receptors

Species Protein Ligand Apparent Dissociation Constant (Kd) Citation
Cancer magister Hemolymph MFBPs Farnesyl diazomethyl ketone (FDK) ~65 - 100 nM [21]
Cancer magister Hemolymph MFBPs This compound (MF) 145 ± 10 nM [21]

| Libinia emarginata | Hemolymph MFBP | this compound (MF) | 4.5 x 10⁻⁶ M |[1] |

Methodologies for Studying MF Endocrine Regulation

A variety of experimental techniques are employed to investigate the role of MF.

Quantification of this compound

Accurate quantification of endogenous MF levels is crucial. The most common methods are based on chromatography coupled with mass spectrometry.

Protocol: MF Quantification by GC-MS

  • Homogenization: Tissues (e.g., hemolymph, whole body) are homogenized in a suitable solvent like acetonitrile (B52724) or hexane.

  • Extraction: MF is extracted from the homogenate using liquid-liquid extraction or matrix solid-phase dispersion (MSPD).[5][20]

  • Purification: The extract is often purified using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to remove interfering lipids.

  • Derivatization (Optional): To improve volatility and detection, the extract can be derivatized.

  • Analysis: The purified sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). MF is identified based on its retention time and mass spectrum.[5][20] Quantification is achieved by comparing the peak area to that of a known amount of an internal standard. High-performance liquid chromatography (HPLC) with UV detection is also a viable method.[22]

GCMS_Workflow Start Sample Collection (Hemolymph, Whole Body) Homogenize Homogenization (in organic solvent) Start->Homogenize Extract Extraction (LLE or MSPD) Homogenize->Extract Purify Purification (SPE or TLC) Extract->Purify Analyze GC-MS Analysis Purify->Analyze Data Data Processing (Quantification vs. Standard) Analyze->Data End MF Titer Determined Data->End Binding_Assay_Workflow Start Prepare Receptor Source (e.g., purified protein) Incubate Incubate Receptor with: 1. Radiolabeled Ligand (constant) 2. Unlabeled MF (variable conc.) Start->Incubate Filter Rapid Vacuum Filtration (Separates Bound from Free Ligand) Incubate->Filter Count Scintillation Counting (Measures Bound Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC₅₀ and Kd) Count->Analyze End Binding Affinity Determined Analyze->End

References

An In-depth Technical Guide to the Methyl Farnesoate Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl farnesoate (MF) is a crucial sesquiterpenoid hormone in crustaceans, analogous to the juvenile hormones of insects. It plays a pivotal role in regulating a wide array of physiological processes, including reproduction, molting, and sex determination. The signaling cascade initiated by MF involves a nuclear receptor complex that modulates the expression of specific target genes. A thorough understanding of this pathway is essential for research in crustacean biology and for the development of novel strategies in aquaculture and pest control. This guide provides a detailed overview of the core components of the MF signaling pathway, quantitative data on receptor binding and gene expression, detailed experimental protocols for studying the pathway, and visualizations of the key molecular interactions and workflows.

Core Components of the this compound Signaling Pathway

The canonical MF signaling pathway is mediated by a heterodimeric nuclear receptor complex. The key players in this pathway are:

  • This compound (MF): The ligand that initiates the signaling cascade. It is synthesized in the mandibular organs.

  • Methoprene-tolerant (Met): A ligand-binding nuclear receptor and a member of the bHLH-PAS family of transcription factors. Met is the primary receptor for MF.[1]

  • Steroid Receptor Co-activator (SRC): A co-activator protein that dimerizes with Met upon MF binding to form the active receptor complex.[1] This complex then functions as a transcription factor.

The this compound Signaling Pathway

The activation of the MF signaling pathway follows a series of well-defined steps, leading to the regulation of target gene expression.

3.1 Ligand Binding and Receptor Activation

In its inactive state, Met can exist as a multimer. The binding of MF to the PAS-B domain of Met induces a conformational change, leading to the dissociation of these multimers. This conformational change also promotes the heterodimerization of the MF-bound Met with SRC.[1]

3.2 Transcriptional Regulation

The activated Met/SRC heterodimer translocates to the nucleus and binds to specific response elements in the promoter regions of target genes. This binding initiates the transcription of genes involved in various physiological processes.

3.3 Downstream Physiological Effects

The downstream effects of MF signaling are diverse and include:

  • Reproduction: MF stimulates vitellogenesis, the process of yolk protein synthesis, in females and is associated with male reproductive behavior.[2]

  • Molting: The MF pathway interacts with the ecdysteroid signaling pathway to regulate the molting cycle.[3]

  • Sex Determination: In some crustacean species, MF is a key factor in male sex determination.[1]

MF_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MF This compound (MF) Met_multi Met (multimer) MF->Met_multi Binds Met Met Met_multi->Met Dissociates Met_SRC Met/SRC Complex Met->Met_SRC Dimerizes with SRC SRC SRC->Met_SRC DNA DNA Met_SRC->DNA Binds to Response Elements Target_Genes Target Genes (e.g., Vitellogenin, Molting-related genes) mRNA mRNA DNA->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Response Physiological Response (Reproduction, Molting, Sex Determination) Proteins->Response

A diagram of the this compound signaling pathway.

Quantitative Data

Quantitative analysis of the MF signaling pathway provides crucial insights into its dynamics. The following tables summarize key quantitative data from various studies.

Table 1: this compound Binding Affinities

SpeciesProteinLigandDissociation Constant (Kd)Method
Cancer magisterHemolymph MF binding proteins[3H]FDK~65 nMSaturation binding studies
Cancer magisterHemolymph MF binding proteins[3H]FDK145 ± 10 nMScatchard analysis

Table 2: Differential Gene Expression in Response to this compound

SpeciesTissueGeneFold ChangeExperimental Condition
Neocaridina davidiHepatopancreasFarnesyl pyrophosphate synthase (FPPS)UpregulatedIn vitro FA treatment
Neocaridina davidiHepatopancreasAldehyde dehydrogenase (ALDH)DownregulatedIn vitro FA treatment
Litopenaeus vannameiHepatopancreasChitinasesUpregulated in malesMF injection
Litopenaeus vannameiHepatopancreasmiRNA processing genesUpregulated in femalesMF injection

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the MF signaling pathway.

5.1 Luciferase Reporter Assay for MF Receptor Activation

This assay is used to quantify the ability of MF to activate its receptor and induce gene expression.

Principle: A reporter plasmid containing a luciferase gene downstream of a promoter with Met/SRC response elements is co-transfected into cells with expression plasmids for Met and SRC. Upon activation by MF, the Met/SRC complex binds to the response elements and drives the expression of luciferase, which can be quantified by measuring luminescence.

Methodology:

  • Cell Culture and Transfection:

    • Culture insect or mammalian cells (e.g., HEK293T) in appropriate media.

    • Seed cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

    • Co-transfect cells with the following plasmids using a suitable transfection reagent:

      • Expression plasmid for Met.

      • Expression plasmid for SRC.

      • Luciferase reporter plasmid with response elements.

      • A control plasmid expressing Renilla luciferase for normalization.

  • This compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of MF (and a vehicle control).

  • Luciferase Assay:

    • After 24-48 hours of incubation with MF, lyse the cells.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity by MF compared to the vehicle control.

Luciferase_Assay_Workflow start Start cell_culture Cell Culture (e.g., HEK293T) start->cell_culture transfection Co-transfection: - Met plasmid - SRC plasmid - Luciferase reporter plasmid - Renilla control plasmid cell_culture->transfection mf_treatment This compound Treatment (various concentrations) transfection->mf_treatment incubation Incubation (24-48 hours) mf_treatment->incubation lysis Cell Lysis incubation->lysis luminescence Measure Luciferase Activity (Firefly and Renilla) lysis->luminescence analysis Data Analysis: - Normalize Firefly to Renilla - Calculate Fold Induction luminescence->analysis end End analysis->end

Workflow for a luciferase reporter assay.

5.2 RNA-Seq Analysis of MF-regulated Gene Expression

This technique is used to identify and quantify the genes that are differentially expressed in response to MF on a genome-wide scale.

Principle: RNA is extracted from control and MF-treated tissues, converted to cDNA, and sequenced using next-generation sequencing. The resulting sequence reads are mapped to a reference transcriptome or genome to quantify the expression level of each gene.

Methodology:

  • Experimental Treatment and Sample Collection:

    • Expose crustaceans to a specific concentration of MF (or a vehicle control) for a defined period.

    • Dissect the target tissue (e.g., hepatopancreas, ovary) and immediately freeze it in liquid nitrogen.

  • RNA Extraction and Quality Control:

    • Extract total RNA from the tissues using a suitable kit or protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Library Preparation and Sequencing:

    • Prepare cDNA libraries from the high-quality RNA samples.

    • Sequence the libraries on a next-generation sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome or assemble a de novo transcriptome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between the control and MF-treated groups.

    • Perform functional annotation and pathway analysis of the DEGs.

5.3 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

qRT-PCR is used to validate the expression changes of specific target genes identified from RNA-seq or other screening methods.

Principle: RNA is reverse-transcribed into cDNA, which is then used as a template for PCR with gene-specific primers. The amplification of the target gene is monitored in real-time using a fluorescent dye, allowing for the quantification of the initial amount of template.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA and synthesize cDNA as described for RNA-seq.

  • Primer Design and Validation:

    • Design and validate primers specific to the target genes and a reference (housekeeping) gene.

  • qRT-PCR Reaction:

    • Set up the qRT-PCR reaction with cDNA, primers, and a suitable master mix containing a fluorescent dye (e.g., SYBR Green).

    • Run the reaction on a real-time PCR machine.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method.

Conclusion

The this compound signaling pathway is a central regulatory system in crustaceans, controlling key aspects of their life cycle. The core components, the Met/SRC receptor complex, and the downstream transcriptional regulation are becoming increasingly well-understood. The experimental approaches outlined in this guide provide a robust framework for further dissecting the intricacies of this pathway. Future research in this area will likely focus on identifying novel downstream targets, elucidating the crosstalk with other signaling pathways, and leveraging this knowledge for practical applications in aquaculture and crustacean management.

References

An In-depth Technical Guide to the Identification of Methyl Farnesoate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Methyl farnesoate (MF), a sesquiterpenoid hormone, is a critical regulator of physiological processes in crustaceans, including reproduction and metamorphosis, functioning as an analog to the juvenile hormones (JH) of insects.[1][2] Despite its recognized importance, the definitive identification of its cognate receptor has been a subject of extensive research.[3] This guide provides a comprehensive overview of the primary candidate receptors, the experimental evidence supporting their roles, detailed protocols for key identification assays, and the signaling pathways involved. The central focus is on the leading candidate, the Methoprene-tolerant (Met) protein, with discussion of other potential receptors such as the Ultraspiracle/Retinoid X Receptor (USP/RXR) and the Farnesoid X Receptor (FXR).

Candidate Receptors for this compound

The process of identifying a ligand for an orphan receptor, known as deorphanization, employs a range of molecular and cellular techniques.[4] For this compound, research has converged on three main candidates from the nuclear receptor superfamily.

Methoprene-tolerant (Met): The Leading Candidate

The Methoprene-tolerant (Met) protein, a member of the basic helix-loop-helix-Per-Arnt-Sim (bHLH-PAS) family of transcriptional regulators, is widely considered the primary receptor for MF in crustaceans.[1][2]

  • Molecular Evidence: Cloning and sequencing of Met from various crustacean species, including the swimming crab (Portunus trituberculatus), the Chinese mitten crab (Eriocheir sinensis), and the mud crab (Scylla paramamosain), have revealed a conserved protein structure.[1][2][5] This structure includes the characteristic bHLH and PAS domains, as well as specific amino acid residues predicted to be crucial for binding MF or its insect analog, JH.[2][6]

  • Functional Evidence (Vitellogenesis): In many crustacean species, the hepatopancreas is the primary site of vitellogenin (Vg) synthesis, a key yolk precursor protein. Studies have shown that the expression of Met mRNA is high in the hepatopancreas and correlates with vitellogenic stages.[1][2] Both in vitro and in vivo experiments have demonstrated that administration of MF leads to a significant and synchronous increase in the expression of both Met and Vg, strongly suggesting that Met mediates the transcriptional regulation of Vg synthesis in response to MF.[1][2]

  • Functional Evidence (Metamorphosis): Perhaps the most direct evidence comes from gene knockdown studies. In the mud crab, RNA interference (RNAi) targeting Met was shown to block the inhibitory effect of MF on larval metamorphosis.[5][7] This indicates that Met is necessary for the MF signal to be transduced, confirming its role as a functional receptor in this critical developmental process.[5] The MF-Met signaling pathway appears to be conserved, regulating downstream genes like Krüppel-homolog 1 (Kr-h1).[5]

Ultraspiracle (USP) / Retinoid X Receptor (RXR)

USP (the insect homolog of the vertebrate Retinoid X Receptor, or RXR) is a nuclear receptor known for forming heterodimers with other receptors, most notably the ecdysone (B1671078) receptor (EcR).[8][9] Its role as a direct MF receptor is more ambiguous.

  • Binding Studies: Fluorescence-based binding assays using Drosophila USP demonstrated direct, albeit relatively low-affinity, binding to JH III and its precursors, including this compound.[9][10] The estimated dissociation constant (Kd) for JH III binding to USP was approximately 0.5 µM.[8][10]

  • Functional Reporter Assays: In contrast, luciferase reporter assays using the RXR from the crustacean Daphnia magna did not show transcriptional activation in response to MF alone.[3] However, the study revealed a synergistic effect where MF significantly enhanced the activation of the RXR:EcR heterodimer complex by ecdysteroids.[3] This suggests that MF may not act as a classical ligand that directly activates USP/RXR but rather as a modulator that enhances the sensitivity or activity of other receptor complexes.

Farnesoid X Receptor (FXR)

FXR is a nuclear receptor whose name is derived from its activation by farnesol (B120207), a precursor in the MF biosynthesis pathway.[11][12] In vertebrates, FXR is a well-established receptor for bile acids and plays a central role in regulating bile acid, lipid, and glucose homeostasis.[13][14][15] While its connection to farnesoids makes it a theoretical candidate, there is limited direct evidence supporting its role as a physiological MF receptor in arthropods. Its study remains largely confined to vertebrate metabolic diseases.[16]

Quantitative Data Summary

The following tables summarize the key findings for each candidate receptor and the available quantitative binding data.

Table 1: Summary of Evidence for Candidate this compound Receptors

Receptor CandidateOrganism(s) StudiedKey Experimental FindingsConclusionCitations
Methoprene-tolerant (Met) P. trituberculatus, E. sinensis, S. paramamosain- Conserved MF/JH binding domains.- Co-expression with vitellogenin (Vg).- MF induces upregulation of both Met and Vg.- RNAi knockdown of Met blocks MF-mediated effects on metamorphosis.Strong evidence as the primary functional receptor for MF in crustaceans.[1],[2],[5],[17]
Ultraspiracle (USP/RXR) Drosophila melanogaster, Daphnia magna- Direct but low-affinity binding to JH III and MF shown in Drosophila.- Did not directly activate transcription in Daphnia reporter assays.- Synergistically enhanced ecdysteroid activation of the EcR:RXR complex.Equivocal evidence. May act as a low-affinity receptor or, more likely, a modulator of other receptor pathways.[10],[3],[9]
Farnesoid X Receptor (FXR) Vertebrate models- Activated by farnesol metabolites (bile acids).- Central role in vertebrate metabolism.Weak evidence in arthropods. A candidate by structural analogy but lacks functional validation as an MF receptor.[13],[14],[15]

Table 2: Quantitative Ligand-Receptor Binding Data

LigandReceptor/Binding ProteinOrganismMethodBinding Affinity (Kd)Citations
This compound (MF)MF Binding Proteins (34 & 44 kDa)Cancer magister (crab)Photoaffinity Labeling / Scatchard145 ± 10 nM[18]
Juvenile Hormone III (JH III)Ultraspiracle (USP)Drosophila melanogasterFluorescence-based Assay~500 nM (0.5 µM)[10],[8]

Signaling Pathways and Experimental Workflows

Visualizing the MF-Met Signaling Pathway

The prevailing model for MF action involves its binding to a cytoplasmic Met protein, which then dimerizes with a partner protein such as Steroid Receptor Co-activator (SRC) or Taiman. This complex translocates to the nucleus and binds to specific response elements on the DNA to regulate the transcription of target genes.

G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus MF_cyto MF Met_MF_SRC Met:MF:SRC (Active Complex) MF_cyto->Met_MF_SRC Binds Met Met Met_SRC Met:SRC (Inactive) Met->Met_SRC SRC SRC / Taiman SRC->Met_SRC Met_SRC->Met_MF_SRC MRE MF Response Element Met_MF_SRC->MRE Translocates & Binds DNA TargetGene Target Gene (e.g., Vg, Kr-h1) mRNA mRNA TargetGene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation MF_out This compound (MF) MF_out->MF_cyto Enters Cell

Proposed signaling pathway of this compound (MF) via the Met receptor.
Visualizing Experimental Workflows

The identification and validation of a receptor is a multi-step process that combines biochemical, cellular, and in vivo approaches.

G arrow start Hypothesis: Protein 'X' is the MF Receptor binding_assay Step 1: Binding Assays (e.g., Radioligand, Affinity Labeling) Goal: Show direct, specific binding. start->binding_assay functional_assay Step 2: Functional Assays (e.g., Luciferase Reporter) Goal: Show MF-dependent transcriptional activation. binding_assay->functional_assay vivo_validation Step 3: In Vivo Validation (e.g., RNAi Knockdown) Goal: Show physiological effect is receptor-dependent. functional_assay->vivo_validation conclusion Conclusion: Protein 'X' is a validated MF Receptor vivo_validation->conclusion

General workflow for the identification and validation of a nuclear receptor.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used in MF receptor identification.

Radioligand Binding Assay

This assay is the gold standard for quantifying the direct interaction between a ligand and a receptor, determining binding affinity (Kd) and receptor density (Bmax).[19][20]

Objective: To measure the specific binding of MF to its putative receptor in a tissue homogenate.

Materials:

  • Radiolabeled ligand (e.g., [³H]MF or a photoaffinity analog like [³H]FDK).[18]

  • Unlabeled MF for competition.

  • Tissue source (e.g., hepatopancreas), flash-frozen.

  • Homogenization Buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[21]

  • Wash Buffer (ice-cold).

  • Glass fiber filters (pre-soaked in polyethyleneimine, PEI, to reduce non-specific binding).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize the tissue in 20 volumes of ice-cold homogenization buffer. Centrifuge at 1,000 x g to remove debris. Pellet the membranes from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Finally, resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.[21]

  • Assay Setup (96-well plate):

    • Total Binding: Add membrane preparation, a fixed concentration of radiolabeled ligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radiolabeled ligand, and a high concentration (e.g., 1000-fold excess) of unlabeled MF.

    • Competition: For determining affinity (Ki) of unlabeled compounds, add membrane preparation, radiolabeled ligand, and varying concentrations of the unlabeled competitor (MF).

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[21]

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Quickly wash each filter 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • For saturation experiments (varying radioligand concentration), plot specific binding vs. ligand concentration and use non-linear regression to determine Kd and Bmax.

    • For competition experiments, plot the percentage of specific binding against the log concentration of the unlabeled competitor to calculate the IC50, from which the Ki can be derived.[21]

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a genetic method used to discover protein-protein interactions, such as the dimerization of a receptor with its co-activators.[22][23]

Objective: To test if the MF receptor (e.g., Met) interacts with a partner protein (e.g., SRC) in a ligand-dependent manner.

Materials:

  • Yeast strain (e.g., Y2HGold) with multiple reporter genes (e.g., HIS3, ADE2, lacZ).[24]

  • "Bait" plasmid (e.g., pGBKT7) containing the receptor cDNA fused to the GAL4 DNA-Binding Domain (DBD).

  • "Prey" plasmid (e.g., pGADT7) containing the partner protein cDNA fused to the GAL4 Activation Domain (AD).

  • Yeast transformation reagents (e.g., PEG/LiAc).

  • Selective dropout media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, and high-stringency SD/-Trp/-Leu/-His/-Ade).[24]

Protocol:

  • Plasmid Construction: Clone the full-length or ligand-binding domain of Met into the "bait" vector. Clone the potential interaction partner (SRC) into the "prey" vector.

  • Yeast Transformation: Co-transform the yeast cells with both the bait and prey plasmids using a standard protocol (e.g., heat shock with PEG/LiAc).[24]

  • Selection of Transformants: Plate the transformed yeast on double dropout (DDO) media (SD/-Trp/-Leu) to select for cells that have successfully taken up both plasmids.

  • Interaction Screening:

    • Patch colonies from the DDO plate onto high-stringency quadruple dropout (QDO) media (SD/-Trp/-Leu/-His/-Ade).

    • To test for ligand dependency, replica-plate onto QDO media with and without MF supplemented in the agar.

  • Reporter Gene Assay (β-galactosidase): Perform a colorimetric assay (e.g., using X-gal) to confirm the activation of the lacZ reporter gene. Interaction is indicated by the development of a blue color.

  • Analysis: Growth on the high-stringency QDO media and/or activation of the lacZ reporter indicates a physical interaction between the bait and prey proteins. If this interaction is stronger or only occurs in the presence of MF, it suggests a ligand-dependent dimerization.

G cluster_no_interaction No Interaction cluster_interaction Interaction DBD_Bait_1 DBD + Bait Reporter_1 Reporter Gene (OFF) DBD_Bait_2 DBD + Bait AD_Prey_1 AD + Prey Complex DBD_Bait_2->Complex AD_Prey_2 AD + Prey AD_Prey_2->Complex Reporter_2 Reporter Gene (ON) ➡ Growth Complex->Reporter_2 Transcription Activated

Principle of the Yeast Two-Hybrid (Y2H) system for detecting protein interactions.
Dual-Luciferase Reporter Gene Assay

This cell-based functional assay measures the ability of a ligand-activated receptor to drive the transcription of a specific gene.[25][26]

Objective: To quantify the transcriptional activity of a candidate receptor in response to MF.

Materials:

  • Mammalian or insect cell line (e.g., HEK293, HepG2, Sf9).

  • Receptor expression vector (e.g., pcDNA-Met).

  • Reporter vector containing a hormone response element upstream of a firefly luciferase gene (e.g., pGL4).[27]

  • Control vector constitutively expressing Renilla luciferase (for normalization).[28]

  • Transfection reagent (e.g., Lipofectamine).

  • This compound (MF).

  • Dual-Luciferase® Reporter Assay System (or equivalent).

  • Luminometer.

Protocol:

  • Cell Seeding: Seed cells into 24- or 96-well plates and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the three plasmids: the receptor expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector.[28]

  • Ligand Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of MF (and a vehicle control, e.g., ethanol (B145695) or DMSO).

  • Incubation: Incubate the cells for an additional 18-24 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

  • Luminometry:

    • Add the Firefly luciferase substrate to the cell lysate and measure the luminescence (Luminescence F).

    • Add the Stop & Glo® reagent (which quenches the firefly reaction and activates the Renilla reaction) and measure the second luminescence signal (Luminescence R).

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence (F/R) for each well to normalize for transfection efficiency and cell viability.

    • Calculate the "Fold Activation" by dividing the normalized ratio of the MF-treated samples by the normalized ratio of the vehicle control samples.

    • Plot Fold Activation vs. log[MF] to generate a dose-response curve and determine the EC50 value (the concentration of MF that produces 50% of the maximal response).

References

The Divergent Legacy of a Master Regulator: An In-depth Guide to the Evolution of Methyl Farnesoate Function in Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl farnesoate (MF) is a critical sesquiterpenoid hormone in many invertebrates, particularly crustaceans, where it serves as the functional analog to the well-known juvenile hormones (JHs) of insects.[1] Structurally, MF is the direct unepoxidated precursor to JH III, the most common form of JH in insects.[2][3] This structural relationship underscores a key evolutionary divergence. The enzyme responsible for the final epoxidation step in JH III synthesis, a cytochrome P450 (CYP15), is notably absent in most crustacean lineages.[2] This guide explores the evolutionary trajectory of MF, detailing its biosynthesis, its multifaceted physiological roles in reproduction, development, and metamorphosis, its molecular signaling pathway, and the key experimental methodologies used to elucidate its function. Understanding this ancient regulatory system offers significant insights into invertebrate endocrinology and presents novel opportunities for targeted drug and pesticide development.

The Evolutionary Divergence: From this compound to Juvenile Hormone

The endocrine control of development and reproduction in arthropods is largely governed by a class of sesquiterpenoid hormones.[2] In insects, these are the juvenile hormones (JHs), which regulate metamorphosis, reproduction, and other physiological processes.[3] In crustaceans, the primary active sesquiterpenoid is this compound (MF).[4][5]

The evolutionary split between the MF and JH pathways hinges on a single enzymatic step. The biosynthesis of both hormones follows the mevalonate (B85504) pathway to produce farnesoic acid (FA), which is then methylated by farnesoic acid O-methyltransferase (FAMeT) to yield MF.[6] In insects, a specific epoxidase (CYP15A1) catalyzes the conversion of MF to JH III.[2] The general absence of this epoxidase gene in crustaceans suggests that MF itself is the terminal, functional hormone in these species.[2][5] This makes the MF signaling system an ancestral state from which the insect JH system evolved.

Biosynthesis and Regulation of this compound

MF is synthesized and secreted primarily by the mandibular organs (MO), which are considered homologous to the corpora allata in insects—the site of JH production.[1][7] The synthesis pathway is a multi-step process beginning with acetyl-CoA.[2] The rate of MF synthesis is not constant and is regulated by neuropeptides from the X-organ–sinus gland (XO-SG) complex located in the eyestalks.[8] Eyestalk ablation typically leads to a significant increase in MF synthesis by the mandibular organs, indicating a primary inhibitory control mechanism.[5]

MF_Biosynthesis_Pathway cluster_pathway Mevalonate & Sesquiterpenoid Pathway cluster_regulation Regulation AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps Farnesol Farnesol FPP->Farnesol Farnesal Farnesal Farnesol->Farnesal FA Farnesoic Acid (FA) Farnesal->FA MF This compound (MF) FA->MF FAMeT (JHAMT) Eyestalk Eyestalk (XO-SG) MO Mandibular Organ (MO) Eyestalk->MO Inhibitory Neuropeptides MO->FA MO->MF

Caption: Simplified biosynthesis pathway and regulation of this compound (MF).

Physiological Functions of this compound in Invertebrates

MF is a pleiotropic hormone with demonstrated roles in reproduction, molting, metamorphosis, and stress response.[5][9]

Role in Reproduction

MF is a potent gonadotropin in many crustacean species.[4][5] High titers of MF in the hemolymph are positively correlated with vitellogenesis (yolk production) in females.[5] In males of certain species, such as the spider crab Libinia emarginata, higher MF levels are associated with larger reproductive systems and more aggressive mating behaviors.[4][5] Administration of MF can induce ovarian maturation and increase vitellogenin levels, sometimes more effectively than traditional eyestalk ablation methods.[10]

Role in Molting and Metamorphosis

Similar to JH in insects, MF plays a role in maintaining the juvenile state and regulating molting.[9][11] It is often considered to have an anti-metamorphic function, preventing premature progression to the adult form.[7] The interplay between MF and ecdysteroids (the molting hormones) is crucial for proper developmental timing. Furthermore, a recently identified MF-binding protein (MFBP), a homolog of insect JH-binding protein, has been shown to inhibit molting, confirming MF's role in this process.[1]

Other Functions

Studies have implicated MF in a variety of other processes. In daphnids, MF can influence the sex ratio of offspring by programming embryos to develop into males under certain environmental conditions.[12] It has also been shown to play a role in the response to osmotic stress.[13]

The this compound Signaling Pathway

The molecular mechanism of MF action involves a nuclear receptor complex. The canonical pathway involves MF binding to the receptor Methoprene-tolerant (Met).[14] Upon ligand binding, Met forms a heterodimer with Steroid Receptor Co-activator (SRC). This activated Met/SRC complex then binds to specific response elements on target genes, modulating their transcription.[14] This signaling cascade is a critical component of the MF pathway and shows deep evolutionary conservation with the insect JH signaling system.

MF_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm cluster_nucleus Nucleus MF_out MF Met Met MF_out->Met Binding Met_SRC_active Met/SRC/MF (Active Complex) Met->Met_SRC_active SRC SRC SRC->Met_SRC_active Met_SRC_inactive Met/SRC (Inactive) DNA DNA Met_SRC_active->DNA Binds to Response Element Target_Gene Target Gene Transcription DNA->Target_Gene Activation/ Repression

Caption: The canonical this compound (MF) signaling pathway via Met/SRC receptors.

Quantitative Analysis of MF Function

The effects of MF are dose-dependent, and its concentration in the hemolymph varies significantly with developmental and reproductive stages.[13]

Table 1: Effects of this compound (MF) Administration on Reproductive Parameters in the Freshwater Prawn, Macrobrachium rosenbergii

Treatment GroupOvarian Index (% increase)Oocyte Diameter (% increase)Ovarian Vitellogenin (% increase)
Eyestalk Ablation (ESX) - Vit. Stage I276.9266.6612.72
Eyestalk Ablation (ESX) - Vit. Stage II380.76450.0040.60
Eyestalk Ablation (ESX) - Vit. Stage III403.38754.1653.33
MF Injected315.21--
Ovarian Protein (MF Injected)315.21% increase vs control--
Ovarian Lipid (MF Injected)118.39% increase vs control--
Data synthesized from a study on the effects of MF injection and eyestalk ablation (ESX) over a 30-day period.[10] Percentages represent the increase compared to initial controls.

Table 2: Hemolymph Titers of this compound in Select Crustaceans

SpeciesConditionMF Titer (ng/mL)Reference
Libinia emarginata (Spider Crab)Vitellogenic Female15 - 45[5]
Libinia emarginata (Spider Crab)Large Claw, Abraded Male~25 - 40[5]
Libinia emarginata (Spider Crab)Small Claw, Unabraded Male< 5[5]
Homarus americanus (American Lobster)Secondary VitellogenesisVaries, peak production[15]
Cancer magister (Dungeness Crab)MaleBinding proteins identified[16]
Note: Absolute values can vary significantly based on assay method and precise physiological state. This table provides representative ranges.

Key Experimental Protocols for Studying MF Function

Elucidating the role of MF relies on a combination of analytical, biochemical, and molecular techniques.

Quantification of MF Titers by High-Performance Liquid Chromatography (HPLC)

This method provides a rapid and sensitive means of measuring MF levels in hemolymph.[17]

Protocol:

  • Hemolymph Collection: Collect hemolymph from the animal into an anticoagulant buffer on ice.

  • Extraction: Extract the sesquiterpenoids from the hemolymph using an organic solvent like hexane (B92381) or isooctane. Vortex vigorously and centrifuge to separate the phases.

  • Drying and Reconstitution: Evaporate the organic phase to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

  • HPLC Separation: Inject the sample onto a normal-phase HPLC system.

    • Column: 5-µm silica (B1680970) column (e.g., 250 x 4.6 mm).

    • Mobile Phase: A non-polar solvent system, such as 1.3% diethyl ether in hexane.

    • Detection: UV detector set to 220 nm.

  • Quantification: Compare the peak area of the sample to a standard curve generated with pure MF to determine the concentration. The limit of detection can be less than 250 pg/mL.[17]

Measurement of MF Biosynthesis via Radiochemical Assay

This technique measures the rate of MF synthesis and release by the mandibular organs (MO) in vitro.[18]

Protocol:

  • MO Dissection: Dissect mandibular organs from the specimen and place them in an appropriate incubation medium (e.g., crustacean saline).

  • Radiolabeling: Add a radiolabeled precursor, typically L-[³H-methyl]methionine, to the medium. The methyl group from methionine is transferred to farnesoic acid to form MF.

  • Incubation: Incubate the MOs for a set period (e.g., 2-16 hours) at a controlled temperature.

  • Separation: At the end of the incubation, separate the MO tissue from the medium.

  • Extraction: Extract MF from both the medium (released MF) and the homogenized MO tissue (glandular MF) using an organic solvent (e.g., isooctane).

  • Quantification: Measure the radioactivity of the extracts using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the amount of MF synthesized.

  • Validation (Optional): Use HPLC to confirm that the radiolabeled product is indeed MF.[18]

Functional Genomics using RNA Interference (RNAi)

RNAi is a powerful tool for studying gene function by silencing the expression of a target gene, such as a receptor or an enzyme in the MF pathway.[11][19]

RNAi_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis GeneSelect 1. Select Target Gene (e.g., FAMeT, Met, MFE) dsRNA_Synth 2. Synthesize Gene-Specific dsRNA GeneSelect->dsRNA_Synth Injection 4. Inject dsRNA into Animal Cohorts dsRNA_Synth->Injection Control_Synth 3. Synthesize Control dsRNA (e.g., GFP, Luciferase) Control_Synth->Injection Incubation 5. Incubate for Gene Knockdown Injection->Incubation Phenotype 6. Observe & Quantify Phenotype (e.g., Molting Delay, GSI) Incubation->Phenotype qPCR 7. Validate Knockdown via qPCR Incubation->qPCR Biochem 8. Perform Biochemical Assays (e.g., MF Titer, Vg levels) Incubation->Biochem

References

The Biosynthesis of Methyl Farnesoate: A Technical Guide from Acetyl-CoA Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl farnesoate (MF) is a sesquiterpenoid hormone crucial for regulating various physiological processes in crustaceans, including reproduction, molting, and metamorphosis. As an analog of the insect juvenile hormone III (JH III), the biosynthetic pathway of MF presents a compelling target for the development of novel crustacean-specific pest control agents and for advancing our understanding of arthropod endocrinology. This technical guide provides an in-depth exploration of the biosynthesis of this compound, beginning with the fundamental building block, acetyl-CoA, and culminating in the formation of the active hormone. The guide details the enzymatic steps, presents available quantitative data, outlines experimental protocols for key enzymes, and visualizes the intricate pathways involved.

The Biosynthetic Pathway: From Acetyl-CoA to this compound

The synthesis of this compound is a multi-step process that can be conceptually divided into two major stages: the highly conserved mevalonate (B85504) (MVA) pathway, which produces the universal isoprenoid precursor farnesyl pyrophosphate (FPP), and the subsequent arthropod-specific steps that convert FPP to this compound.[1]

The Mevalonate Pathway: Acetyl-CoA to Farnesyl Pyrophosphate

The mevalonate pathway is an essential metabolic route in eukaryotes, archaea, and some bacteria for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of all isoprenoids.[2] The pathway commences with the condensation of three acetyl-CoA molecules and proceeds through a series of enzymatic reactions.

The key enzymatic steps of the mevalonate pathway are as follows:

  • Acetoacetyl-CoA Thiolase (AACT): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.[3]

  • HMG-CoA Synthase (HMGS): Acetoacetyl-CoA condenses with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[3]

  • HMG-CoA Reductase (HMGR): HMG-CoA is reduced to mevalonate in a rate-limiting step catalyzed by HMG-CoA reductase. This enzyme is a major regulatory point in the pathway and is the target of statin drugs.[4]

  • Mevalonate Kinase (MVK): Mevalonate is phosphorylated to mevalonate-5-phosphate.[5][6]

  • Phosphomevalonate Kinase (PMVK): Mevalonate-5-phosphate is further phosphorylated to mevalonate-5-pyrophosphate.[7][8]

  • Mevalonate Diphosphate (B83284) Decarboxylase (MDD): Mevalonate-5-pyrophosphate is decarboxylated to yield isopentenyl pyrophosphate (IPP).

  • Isopentenyl Diphosphate Isomerase (IPPI): IPP is reversibly isomerized to its more reactive allylic isomer, dimethylallyl pyrophosphate (DMAPP).[9][10]

  • Farnesyl Pyrophosphate Synthase (FPPS): DMAPP is condensed with two molecules of IPP in a sequential manner to form the 15-carbon farnesyl pyrophosphate (FPP).[11]

Terminal Steps: Farnesyl Pyrophosphate to this compound

The conversion of FPP to this compound involves a series of enzymatic reactions that are specific to arthropods. These final steps occur primarily in the mandibular organ (MO) in crustaceans.[12]

The terminal pathway consists of the following enzymatic conversions:

  • Farnesyl Pyrophosphatase (FPPase): FPP is hydrolyzed to farnesol (B120207).

  • Farnesol Dehydrogenase (FOHD): Farnesol is oxidized to farnesal. This step is NADP+-dependent in some insects.[13]

  • Farnesal Dehydrogenase (FALD): Farnesal is further oxidized to farnesoic acid.

  • Farnesoic Acid O-Methyltransferase (FAMeT): In the final and committing step, a methyl group from S-adenosyl-L-methionine (SAM) is transferred to the carboxyl group of farnesoic acid to produce this compound.[14]

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for key enzymes in the this compound biosynthetic pathway. It is important to note that kinetic parameters can vary significantly between species and experimental conditions.

Table 1: Kinetic Parameters of Mevalonate Pathway Enzymes

EnzymeOrganism/TissueSubstrateKm (µM)Vmaxkcat (s-1)Reference(s)
HMG-CoA ReductaseDiploptera punctata (Cockroach) Corpora Allata(3S)-HMG-CoA7.6--[4]
HMG-CoA ReductaseHomarus americanus (Lobster) Mandibular OrganHMG-CoA11--[15]
Mevalonate KinaseRat OvaryDL-Mevalonate3.6 ± 0.5--[16]
Mevalonate KinaseRat OvaryMgATP2-120 ± 7.7--[16]
Phosphomevalonate KinaseStreptococcus pneumoniaePhosphomevalonate4.2-3.4[7][8]
Phosphomevalonate KinaseStreptococcus pneumoniaeATP74-3.4[7][8]
Isopentenyl Diphosphate IsomeraseEscherichia coliIPP10 ± 0.1--[17]
Farnesyl Pyrophosphate Synthase-GPP0.7-38/min[18]
Farnesyl Pyrophosphate Synthase-IPP0.6-38/min[18]

Table 2: Kinetic Parameters of Terminal Pathway Enzymes

EnzymeOrganism/TissueSubstrateKm (µM)Vmax (nmol/min/mg)Reference(s)
Farnesol DehydrogenaseAedes aegypti (Mosquito)(E,E)-Farnesol15.3 ± 2.11.6 ± 0.1[13]
Farnesal DehydrogenasePolygonum minus (Plant)Farnesal1300.045[19]

Table 3: Effects of Eyestalk Ablation on HMGR and FAMeT Activity in Homarus americanus

Days After Eyestalk AblationHMGR Activity (% of Control)FAMeT Activity (% of Control)Reference(s)
1~550~200[20]
14~370~1500[20]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of enzymatic activities and pathway dynamics. Below are representative protocols for two key regulatory enzymes in the this compound biosynthesis pathway.

Protocol 1: HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[2][21][22][23]

Materials:

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)

  • NADPH solution (e.g., 10 mM in assay buffer)

  • HMG-CoA solution (e.g., 10 mM in water)

  • Purified HMG-CoA reductase or tissue homogenate

  • Spectrophotometer capable of measuring absorbance at 340 nm with temperature control

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and NADPH to a final concentration of 0.2-0.4 mM.

  • Enzyme Addition: Add a known amount of purified HMG-CoA reductase or tissue homogenate to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding HMG-CoA to a final concentration of 0.1-0.5 mM.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculation of Activity: Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Protocol 2: Farnesoic Acid O-Methyltransferase (FAMeT) Activity Assay (Radiochemical)

This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) into farnesoic acid to form this compound.[24]

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Farnesoic acid solution (e.g., 1 mM in ethanol)

  • S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)

  • Purified FAMeT or mandibular organ homogenate

  • Scintillation cocktail and scintillation counter

  • Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, farnesoic acid (e.g., 10-50 µM final concentration), and [3H]SAM (e.g., 1-5 µCi).

  • Enzyme Addition: Add the purified FAMeT or mandibular organ homogenate to the reaction mixture.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent. Vortex thoroughly to extract the radiolabeled this compound into the organic phase.

  • Quantification: Transfer a known volume of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation of Activity: Calculate the amount of product formed based on the specific activity of the [3H]SAM and the measured radioactivity.

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated to ensure appropriate hormonal signaling. A key regulatory mechanism in crustaceans involves the neuropeptide Mandibular Organ-Inhibiting Hormone (MOIH), which is produced in the X-organ-sinus gland complex in the eyestalk. MOIH acts to suppress the synthesis of MF in the mandibular organ.

// Nodes Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Mevalonate_Pathway [label="Mevalonate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; FPP [label="Farnesyl Pyrophosphate\n(FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; FA [label="Farnesoic Acid\n(FA)", fillcolor="#F1F3F4", fontcolor="#202124"]; MF [label="this compound\n(MF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MOIH [label="Mandibular Organ-\nInhibiting Hormone\n(MOIH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="MOIH Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling_Cascade [label="Intracellular\nSignaling Cascade", fillcolor="#FBBC05", fontcolor="#202124"]; FAMeT [label="Farnesoic Acid\nO-Methyltransferase\n(FAMeT)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Acetyl_CoA -> Mevalonate_Pathway [arrowhead=vee, color="#5F6368"]; Mevalonate_Pathway -> FPP [arrowhead=vee, color="#5F6368"]; FPP -> FA [label="Terminal\nSteps", arrowhead=vee, color="#5F6368"]; FA -> MF [arrowhead=vee, color="#5F6368", label=" ", headlabel="FAMeT", labelfontcolor="#4285F4"]; MOIH -> Receptor [arrowhead=vee, color="#EA4335"]; Receptor -> Signaling_Cascade [arrowhead=vee, color="#FBBC05"]; Signaling_Cascade -> FAMeT [arrowhead=tee, color="#EA4335", label="Inhibition"];

// Invisible edges for alignment {rank=same; Acetyl_CoA; MOIH} {rank=same; Mevalonate_Pathway; Receptor} {rank=same; FPP; Signaling_Cascade} {rank=same; FA; FAMeT} } .dot Caption: MOIH signaling pathway regulating this compound biosynthesis.

Experimental Workflow

A typical experimental workflow to investigate the biosynthesis of this compound and its regulation is outlined below.

// Nodes Tissue_Homogenization [label="1. Tissue Homogenization\n(e.g., Mandibular Organ)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme_Purification [label="2. Enzyme Purification\n(e.g., Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activity_Assay [label="3. Enzyme Activity Assay\n(Spectrophotometric or Radiometric)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinetic_Analysis [label="4. Kinetic Parameter Determination\n(Km, Vmax, kcat)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor_Screening [label="5. Inhibitor Screening\n(e.g., for drug development)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="6. Gene Expression Analysis\n(e.g., qPCR, RNA-Seq)", fillcolor="#FBBC05", fontcolor="#202124"]; Pathway_Analysis [label="7. Pathway Analysis and Modeling", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Tissue_Homogenization -> Enzyme_Purification [arrowhead=vee, color="#5F6368"]; Enzyme_Purification -> Activity_Assay [arrowhead=vee, color="#5F6368"]; Activity_Assay -> Kinetic_Analysis [arrowhead=vee, color="#5F6368"]; Kinetic_Analysis -> Inhibitor_Screening [arrowhead=vee, color="#5F6368"]; Tissue_Homogenization -> Gene_Expression [arrowhead=vee, color="#5F6368"]; Kinetic_Analysis -> Pathway_Analysis [arrowhead=vee, color="#5F6368"]; Gene_Expression -> Pathway_Analysis [arrowhead=vee, color="#5F6368"]; } .dot Caption: A generalized experimental workflow for studying MF biosynthesis.

Conclusion

The biosynthesis of this compound from acetyl-CoA is a complex and tightly regulated process that is fundamental to crustacean physiology. A thorough understanding of this pathway, from the initial steps of the mevalonate pathway to the final methylation of farnesoic acid, is essential for both basic and applied research. The data and protocols presented in this guide provide a solid foundation for researchers to investigate this pathway further, with the ultimate goal of developing innovative strategies for crustacean aquaculture and pest management, as well as deepening our knowledge of arthropod endocrinology. The continued exploration of the kinetic properties of the biosynthetic enzymes and the intricacies of their regulation will undoubtedly pave the way for new discoveries in this exciting field.

References

The Core of Crustacean Development: A Technical Guide to Methyl Farnesoate Synthesis in the Mandibular Organ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of methyl farnesoate (MF) in the mandibular organ (MO) of crustaceans. MF, a sesquiterpenoid hormone analogous to the juvenile hormone of insects, plays a pivotal role in regulating critical physiological processes such as reproduction, molting, and morphogenesis.[1][2][3][4][5] Understanding the intricacies of its biosynthesis and regulation is paramount for research in crustacean endocrinology and for the development of novel strategies in aquaculture and pest management.

The this compound Biosynthetic Pathway

The synthesis of MF originates from acetyl-CoA and proceeds through the well-conserved mevalonate (B85504) pathway to produce the precursor farnesyl pyrophosphate (FPP).[6] From FPP, a series of arthropod-specific enzymatic reactions leads to the final product, this compound. The entire process is localized within the mandibular organs, which are considered homologous to the insect corpus allatum.[6][7]

The key enzymatic steps in the MF biosynthetic pathway are:

  • 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): A rate-limiting enzyme in the early stages of the mevalonate pathway, responsible for the production of mevalonate.[8]

  • Farnesoic acid O-methyltransferase (FAOMeT): The terminal enzyme in the pathway, which catalyzes the methylation of farnesoic acid to yield this compound.[1][8][9]

A comprehensive identification of genes involved in the entire pathway, including those in acetyl-CoA metabolism, the mevalonate pathway, sesquiterpenoid synthesis, and the methionine cycle (which provides the methyl group for the final step), has been achieved in species like the mud crab, Scylla paramamosain.[6]

This compound Biosynthetic Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Isopentenyl-PP Isopentenyl-PP Mevalonate-5-PP->Isopentenyl-PP Dimethylallyl-PP Dimethylallyl-PP Isopentenyl-PP->Dimethylallyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Dimethylallyl-PP->Geranyl-PP Farnesyl-PP (FPP) Farnesyl-PP (FPP) Geranyl-PP->Farnesyl-PP (FPP) Farnesol Farnesol Farnesyl-PP (FPP)->Farnesol Farnesal Farnesal Farnesol->Farnesal Farnesoic Acid Farnesoic Acid Farnesal->Farnesoic Acid This compound This compound Farnesoic Acid->this compound FAOMeT

Figure 1: The biosynthetic pathway of this compound, highlighting key enzymes.

Regulation of Mandibular Organ Activity

The synthesis of MF is meticulously regulated, primarily through inhibitory neuropeptides originating from the X-organ-sinus gland complex located in the eyestalks.[1][10] This neuroendocrine control ensures that MF production is coordinated with other physiological events, such as the molt cycle.

Neuropeptidergic Inhibition

The primary inhibitory factor is the Mandibular Organ-Inhibiting Hormone (MOIH) , a member of the crustacean hyperglycemic hormone (CHH) family of neuropeptides.[1][9][10] MOIH acts directly on the mandibular organs to suppress MF synthesis.[10] Eyestalk ablation (ESA), a common experimental technique that removes the source of MOIH, leads to a significant increase in both the size of the MO and the circulating levels of MF.[8][11][12] Conversely, injection of sinus gland extracts containing MOIH can transiently decrease hemolymph MF levels.[8]

Studies have shown that MOIH specifically inhibits the activity of farnesoic acid O-methyltransferase (FAOMeT), the final enzyme in the MF biosynthetic pathway.[1][8] Interestingly, MOIH does not appear to affect the activity or mRNA levels of HMG-CoA reductase, suggesting that different eyestalk peptides may regulate different steps of the pathway.[8]

Stimulatory Factors

While the inhibitory control of MF synthesis is well-documented, evidence for stimulatory factors also exists. In the crayfish Procambarus clarkii, Red Pigment-Concentrating Hormone (RPCH) has been shown to stimulate the mandibular organ to synthesize MF.[7] This stimulation can be mimicked by the calcium ionophore A23187, suggesting a role for calcium signaling in the upregulation of MF synthesis.[7] Conversely, Pigment-Dispersing Hormone (PDH) has an inhibitory effect on MO activity.[7]

Signaling Pathways Regulating MF Synthesis cluster_eyestalk Eyestalk (X-organ/Sinus Gland) cluster_mo Mandibular Organ Cell MOIH MOIH Receptor_MOIH MOIH Receptor MOIH->Receptor_MOIH RPCH RPCH Receptor_RPCH RPCH Receptor RPCH->Receptor_RPCH PDH PDH Receptor_PDH PDH Receptor PDH->Receptor_PDH cAMP/cGMP Cyclic Nucleotides Receptor_MOIH->cAMP/cGMP - Ca2+ Ca²⁺ influx Receptor_RPCH->Ca2+ + MF_Synthesis This compound Synthesis Receptor_PDH->MF_Synthesis - Ca2+->MF_Synthesis + FAOMeT_activity FAOMeT Activity cAMP/cGMP->FAOMeT_activity - FAOMeT_activity->MF_Synthesis Experimental Workflow for Studying MF Synthesis cluster_animal Animal Model cluster_treatment Experimental Treatment cluster_sample Sample Collection cluster_analysis Analysis Animal Crustacean (e.g., crab, lobster) Treatment e.g., Eyestalk Ablation, Neuropeptide Injection Animal->Treatment Hemolymph Hemolymph Collection Treatment->Hemolymph MO_Dissection Mandibular Organ Dissection Treatment->MO_Dissection HPLC HPLC Analysis of MF Hemolymph->HPLC Radiochemical_Assay In Vitro Radiochemical Assay MO_Dissection->Radiochemical_Assay qPCR Gene Expression Analysis (qPCR) MO_Dissection->qPCR

References

Natural Sources of Methyl Farnesoate in Marine Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl farnesoate (MF) is a sesquiterpenoid hormone that plays a crucial role in the regulation of various physiological processes in marine invertebrates, particularly crustaceans. Structurally similar to the juvenile hormone III (JH III) found in insects, MF is involved in reproduction, molting, metamorphosis, and morphogenesis. This technical guide provides a comprehensive overview of the natural sources of this compound in marine life, with a focus on quantitative data, experimental protocols for its detection and measurement, and the signaling pathways through which it exerts its effects.

Natural Occurrence and Quantitative Levels of this compound

This compound is primarily synthesized in the mandibular organs (MO) of crustaceans.[1][2] From there, it is released into the hemolymph to reach target tissues. While crustaceans are the most studied group, the discovery of MF in other marine invertebrates, such as annelids, suggests a more ancient and widespread role for this signaling molecule.[3][4]

The concentration of MF in the hemolymph and other tissues can vary significantly depending on the species, developmental stage, sex, and physiological state of the animal. For instance, levels of MF are often elevated during vitellogenesis in females and are associated with reproductive maturation in males.[5] Eyestalk ablation, a common experimental procedure that removes the source of mandibular organ-inhibiting hormone (MOIH), typically leads to a significant increase in MF synthesis and hemolymph titers.

Below is a summary of reported this compound concentrations in various marine invertebrates.

PhylumClassSpeciesTissue/FluidConcentrationConditionReference
ArthropodaMalacostracaHomarus americanus (American Lobster)Hemolymph<0.4 ng/mLIntact[2]
Hemolymph2.0 - 31.2 ng/mL4 days post-eyestalk ablation[2]
Mandibular Organ8.1 ng/glandIntact[2]
Mandibular Organ106.9 ng/glandBilateral eyestalk ablation[2]
Nephrops norvegicus (Norway Lobster)Hemolymph0.5 - 1.0 ng/mLIntact[6]
Hemolymph~10-fold increaseEyestalk ablation[6]
Libinia emarginata (Spider Crab)Hemolymph11 - 24 ng/mL-[6]
Macrobrachium rosenbergii (Giant Freshwater Prawn)Hemolymph17 - 24 ng/mL-[6]
Carcinus maenas (Green Crab)HemolymphElevated levelsHypo-osmotic stress[7]
Portunus trituberculatus (Swimming Crab)HemolymphLowOvarian development stages I & II[8]
HemolymphConsiderably increasedOvarian development stage III[8]
HemolymphHighOvarian development stage IV[8]
Pontastacus leptodactylus (Narrow-clawed Crayfish)Hemolymph~1.4 ng/mLControl and after MF injection[9]
AnnelidaPolychaetaPlatynereis dumeriliiHead~5510 pg/mg proteinPremature[4]
Head~2870 pg/mg proteinMature[4]

Biosynthesis of this compound

The biosynthesis of this compound in crustaceans begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate. This is then converted to farnesoic acid, which is subsequently methylated to form this compound. The final step is catalyzed by the enzyme farnesoic acid O-methyltransferase (FAMeT). The entire biosynthetic pathway is primarily localized within the mandibular organs.

MF_Biosynthesis cluster_Mevalonate Mevalonate Pathway cluster_Terminal Terminal Steps AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Farnesol Farnesol FPP->Farnesol Farnesal Farnesal Farnesol->Farnesal FA Farnesoic Acid Farnesal->FA MF This compound FA->MF FAMeT FA:s->MF:n SAM S-adenosyl methionine (SAM) SAH S-adenosyl homocysteine (SAH) SAM:s->SAH:n Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Collection Hemolymph Collection Precipitation Protein Precipitation (Acetonitrile) Collection->Precipitation InternalStd Addition of Internal Standard Precipitation->InternalStd Extraction Liquid-Liquid Extraction (Hexane) InternalStd->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC-UV Reconstitution->HPLC GCMS GC-MS (SIM) Reconstitution->GCMS Data Data Analysis (Peak Area Integration) HPLC->Data GCMS->Data Concentration Concentration Determination Data->Concentration Curve Standard Curve Curve->Concentration MF_Signaling cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_EcR Ecdysteroid Pathway Interaction MF This compound (MF) Met Met (Receptor) MF->Met Binds EcR_RXR EcR-RXR Complex MF->EcR_RXR Met_SRC Met-SRC Complex Met->Met_SRC Dimerizes with SRC SRC SRC->Met_SRC Met_SRC_N Met-SRC Complex Met_SRC->Met_SRC_N Translocates to Nucleus DNA DNA Krh1 Krüppel-homolog 1 (Kr-h1) Gene Transcription Transcription Krh1->Transcription Up-regulation Physiological_Response Physiological Response (e.g., Inhibition of Metamorphosis, Stimulation of Vitellogenesis) Transcription->Physiological_Response Met_SRC_N->DNA Binds to Promoter MF_enhances MF enhances activity

References

Methodological & Application

Application Notes: Quantification of Methyl Farnesoate in Crustacean Hemolymph

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl farnesoate (MF) is a critical sesquiterpenoid hormone in crustaceans, analogous to the juvenile hormone in insects. It plays a pivotal role in regulating a wide array of physiological processes, including reproduction, molting, morphogenesis, and stress responses.[1][2][3] The quantification of MF levels in the hemolymph is essential for researchers studying crustacean endocrinology, aquaculture, and for drug development professionals investigating endocrine disruption. This document provides detailed protocols for the collection of hemolymph and the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The concentration of this compound in crustacean hemolymph can vary significantly depending on the species, sex, and developmental stage. The following tables summarize reported MF levels from various studies.

Table 1: this compound Hemolymph Concentrations in Various Crustacean Species
SpeciesSex/StageMF Concentration (ng/mL)Analytical MethodReference
Portunus trituberculatusOvarian Stage I & IILowGC-MS[2][4]
Portunus trituberculatusOvarian Stage III & IV5.58 - 32.80GC-MS[2][4]
Nephrops norvegicusMale & Female0.5 - 1.0HPLC[5][6]
Homarus americanusNot Specified0.4 - 0.8Not Specified[5]
Libinia emarginataNot Specified11 - 24Not Specified[5]
Macrobrachium rosenbergiiNot Specified17 - 24Not Specified[5]
Travancoriana schirneraeAvitellogenic5.7 ± 0.7GC-MS[1]
Travancoriana schirneraePrevitellogenic12.8 ± 1.3GC-MS[1]
Travancoriana schirneraeEarly Vitellogenic91.8 ± 3.8GC-MS[1]
Travancoriana schirneraeMid- & Late Vitellogenic22.1 - 32.1GC-MS[1]
Pontastacus leptodactylusMale1.38 - 1.41Not Specified[6]
Procambarus clarkiiNot Specified0.5 - 3.0Not Specified[6]

Experimental Protocols & Workflows

Accurate quantification of this compound begins with proper sample collection and preparation. The following sections detail the necessary protocols.

Experimental Workflow Overview

The overall process for quantifying this compound from hemolymph involves several key stages, from initial sample collection through to final data analysis.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification A 1. Anesthetize Crustacean (Ice Slurry) B 2. Disinfect Sampling Site (70% Ethanol) A->B C 3. Hemolymph Collection (Syringe with Anticoagulant) B->C D 4. Centrifugation (Remove Hemocytes) C->D E 5. Liquid-Liquid Extraction (e.g., Hexane) D->E F 6. Evaporation (Under Nitrogen Stream) E->F G 7. Reconstitution (in Mobile Phase / Derivatization Solvent) F->G H 8. Instrumental Analysis (HPLC-MS or GC-MS) G->H I 9. Data Acquisition H->I J 10. Peak Integration I->J K 11. Calibration Curve Generation J->K L 12. MF Concentration Calculation K->L G cluster_outside Hemolymph cluster_cell Target Cell (e.g., Hepatopancreas, Ovary) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MF_H This compound (MF) MF_C MF MF_H->MF_C Diffusion ReceptorComplex_C MfR/SRC Complex MF_C->ReceptorComplex_C Binds to Receptor ReceptorComplex_N MfR/SRC Complex ReceptorComplex_C->ReceptorComplex_N Translocation DNA DNA (Response Element) ReceptorComplex_N->DNA Binds to DNA mRNA mRNA DNA->mRNA Transcription Protein Target Proteins (e.g., Vitellogenin) mRNA->Protein Translation PhysiologicalResponse Physiological Response (Reproduction, Molting, etc.) Protein->PhysiologicalResponse

References

Application Note: High-Sensitivity Extraction of Methyl Farnesoate from Arthropod Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl farnesoate (MF) is a crucial sesquiterpenoid hormone in crustaceans and insects, playing a key role in regulating physiological and developmental processes such as reproduction, molting, and morphogenesis.[1] As an analog of the insect juvenile hormone III, the accurate quantification of MF in various tissues is essential for endocrinological, developmental, and toxicological studies. This application note provides detailed protocols for the extraction, purification, and quantification of this compound from biological matrices, primarily hemolymph, tailored for researchers in crustacean and insect physiology, as well as for professionals in drug development targeting arthropod-specific pathways. Two primary extraction methodologies are presented: a classic liquid-liquid extraction (LLE) for robust, general-purpose applications, and a high-sensitivity solid-phase microextraction (SPME) technique ideal for trace-level detection.

Core Methodologies

The successful quantification of this compound relies on efficient extraction from the complex biological matrix, followed by sensitive and specific analytical detection. Gas chromatography-mass spectrometry (GC-MS) is a preferred method for both identification and quantification due to its high sensitivity and selectivity.[2][3] High-performance liquid chromatography (HPLC) with UV detection also serves as a reliable quantification technique.[4]

Experimental Workflow Overview

The general workflow for this compound analysis from tissue samples involves sample collection and preparation, followed by either liquid-liquid extraction or solid-phase microextraction, and finally, quantification by chromatographic methods.

MF_Extraction_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Tissue_Collection Tissue Collection (e.g., Hemolymph) Internal_Standard Add Internal Standard (e.g., c,t-MF) Tissue_Collection->Internal_Standard LLE Liquid-Liquid Extraction (LLE) Internal_Standard->LLE SPME Solid-Phase Microextraction (SPME) Internal_Standard->SPME Dry_Down Dry Down Extract (Nitrogen Stream) LLE->Dry_Down GC_MS GC-MS Analysis SPME->GC_MS Reconstitute Reconstitute in Mobile Phase/Solvent Dry_Down->Reconstitute HPLC_UV HPLC-UV Analysis Reconstitute->HPLC_UV Reconstitute->GC_MS Quantification Data Analysis & Quantification HPLC_UV->Quantification GC_MS->Quantification MF_Biosynthesis cluster_pathway This compound Biosynthesis Pathway cluster_regulation Regulation AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate FPP Farnesyl Diphosphate Mevalonate->FPP FA Farnesoic Acid FPP->FA MF This compound FA->MF Eyestalk Eyestalk Neuropeptides (e.g., MO-IH) MandibularOrgan Mandibular Organ Eyestalk->MandibularOrgan (-) Negative Regulation MandibularOrgan->MF

References

Application Notes and Protocols for In Vitro Bioassays of Methyl Farnesoate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl farnesoate (MF) is a sesquiterpenoid hormone, analogous to the juvenile hormones (JHs) of insects, that plays a crucial role in regulating a wide array of physiological processes in crustaceans and other arthropods. These processes include reproduction, molting, metamorphosis, and stress responses. The study of MF activity is paramount for understanding arthropod endocrinology and has significant applications in aquaculture, pest management, and the development of novel insecticides. This document provides detailed application notes and protocols for key in vitro bioassays designed to assess the biological activity of this compound.

This compound Signaling Pathway

This compound primarily exerts its effects through a nuclear receptor complex. The current understanding of the MF signaling pathway involves the binding of MF to a heterodimeric receptor composed of the Methoprene-tolerant (Met) and Steroid Receptor Coactivator (SRC) proteins. This ligand-receptor binding event initiates a conformational change in the receptor complex, leading to its interaction with specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes. This interaction subsequently modulates the transcription of these genes, resulting in a physiological response.

MF_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MF This compound (MF) Met_inactive Met MF->Met_inactive Binds Met_SRC_inactive Met/SRC Complex (inactive) SRC_inactive SRC Met_SRC_active MF-Met/SRC Complex (active) Met_SRC_inactive->Met_SRC_active Translocation JHRE JHRE Met_SRC_active->JHRE Binds Target_Gene Target Gene JHRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Physiological Response Protein->Response

Figure 1. this compound Signaling Pathway.

Quantitative Data Summary

The following table summarizes quantitative data from various in vitro bioassays for this compound activity. This allows for a comparative overview of MF's potency and efficacy in different biological contexts.

Bioassay TypeSpecies/SystemEndpoint MeasuredMF Concentration/EC₅₀/KReference(s)
Reporter Gene Assay Daphnia magnaLuciferase activityEC₅₀: ~5 µM[1]
Insect Cell Line (Sf9)Luciferase activity10⁻⁶ M[2]
Ligand Binding Assay Cancer magister (hemolymph)MF binding protein affinityKd: 145 ± 10 nM
Libinia emarginata (hemolymph)MF binding protein affinityKd: 4.5 x 10⁻⁶ M
Vitellogenin Synthesis Cherax quadricarinatus (ovary)Vitellogenin accumulation15 µM (significant increase)[3][4]
Neohelice granulata (ovary)Protein synthesis15 µM (no significant effect)[5]
Ecdysteroid Secretion Cancer magister (Y-organs)Ecdysteroid secretion10⁻⁷ to 10⁻⁵ M (dose-dependent)
Scylla serrata (Y-organs)Ecdysteroid secretion10⁻⁶ M[6]

Experimental Protocols

Luciferase Reporter Gene Assay for MF Activity

This assay quantitatively measures the ability of this compound to activate gene expression through its cognate receptor.

Reporter_Assay_Workflow A 1. Cell Culture (e.g., HEK293T or Insect Sf9 cells) B 2. Co-transfection - Met Expression Vector - SRC Expression Vector - JHRE-Luciferase Reporter Vector A->B C 3. Incubation (24-48 hours) B->C D 4. Treatment - this compound (various conc.) - Vehicle Control C->D E 5. Incubation (18-24 hours) D->E F 6. Cell Lysis E->F G 7. Add Luciferase Substrate F->G H 8. Measure Luminescence G->H I 9. Data Analysis (Calculate EC₅₀) H->I

Figure 2. Luciferase Reporter Gene Assay Workflow.

Materials:

  • Mammalian (e.g., HEK293T) or insect (e.g., Sf9) cell line

  • Cell culture medium and supplements

  • Expression vectors for Met and SRC

  • Luciferase reporter vector containing multiple copies of a JHRE upstream of a minimal promoter

  • Transfection reagent

  • This compound

  • Luciferase assay system (lysis buffer and substrate)

  • White, clear-bottom 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Met and SRC expression vectors and the JHRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24-48 hours to allow for expression of the transfected genes.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of MF or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 18-24 hours.

  • Cell Lysis: Remove the medium and lyse the cells by adding the luciferase lysis buffer.

  • Luminescence Measurement: Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Plot the normalized luciferase activity against the log of the MF concentration and determine the EC₅₀ value.[7][8][9][10]

In Vitro Vitellogenin Synthesis Assay

This assay assesses the effect of this compound on the synthesis of vitellogenin, a key yolk protein precursor, in crustacean ovarian or hepatopancreatic tissue explants.

Vitellogenin_Assay_Workflow A 1. Dissect Ovary or Hepatopancreas from female crustacean B 2. Cut Tissue into Small Explants A->B C 3. Place Explants in Culture Medium B->C D 4. Treatment - this compound - Control C->D E 5. Incubation (e.g., 24 hours) D->E F 6. Homogenize Tissue Explants E->F G 7. Centrifuge to Obtain Supernatant F->G H 8. Quantify Vitellogenin (e.g., ELISA) G->H I 9. Data Analysis H->I

Figure 3. Vitellogenin Synthesis Assay Workflow.

Materials:

  • Female crustaceans in the desired reproductive stage

  • Dissection tools

  • Sterile crustacean saline or culture medium

  • This compound

  • 24-well culture plates

  • Homogenization buffer

  • Microcentrifuge

  • Vitellogenin ELISA kit or reagents for developing an in-house ELISA (anti-vitellogenin antibody, secondary antibody-HRP conjugate, TMB substrate)

  • Plate reader

Protocol:

  • Tissue Dissection: Dissect the ovaries or hepatopancreas from female crustaceans under sterile conditions.

  • Explant Preparation: Cut the tissue into small, uniform-sized explants (e.g., 2-3 mm³).

  • Culture Setup: Place the explants into wells of a 24-well plate containing sterile crustacean culture medium.

  • Treatment: Add this compound to the culture medium at the desired final concentrations. Include a vehicle control group.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) at an appropriate temperature.

  • Sample Preparation: After incubation, remove the medium and wash the explants with saline. Homogenize the tissue in an appropriate buffer.

  • Clarification: Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

  • Vitellogenin Quantification (ELISA): a. Coat a 96-well plate with a capture anti-vitellogenin antibody. b. Block the plate to prevent non-specific binding. c. Add diluted tissue homogenates and vitellogenin standards to the wells. d. Incubate and wash the plate. e. Add a detection anti-vitellogenin antibody (often conjugated to an enzyme like HRP). f. Incubate and wash the plate. g. Add the enzyme substrate (e.g., TMB) and stop the reaction. h. Measure the absorbance at the appropriate wavelength.[11][12][13][14][15]

  • Data Analysis: Construct a standard curve and determine the concentration of vitellogenin in the samples. Compare the vitellogenin levels between the MF-treated and control groups.[3][4]

In Vitro Ecdysteroid Secretion Assay

This assay measures the stimulatory effect of this compound on the secretion of ecdysteroids from the Y-organs, the primary molting glands in crustaceans.

Ecdysteroid_Assay_Workflow A 1. Dissect Y-organs from intermolt crustaceans B 2. Place Y-organs in Culture Medium A->B C 3. Pre-incubation B->C D 4. Treatment - this compound - Control C->D E 5. Incubation (e.g., 24 hours) D->E F 6. Collect Culture Medium E->F G 7. Quantify Ecdysteroids (Radioimmunoassay - RIA) F->G H 8. Data Analysis G->H

References

Application of Methyl Farnesoate in Crustacean Aquaculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Methyl farnesoate (MF) is a sesquiterpenoid hormone, analogous to the juvenile hormone III in insects, that plays a crucial role in regulating various physiological processes in crustaceans.[1][2][3][4] Its application in aquaculture has shown significant potential for enhancing production efficiency by manipulating crustacean growth, molting, and reproduction.[5][6][7]

1.1. Regulation of Molting and Growth:

MF is recognized as a key hormone in the induction of molting and, consequently, growth in crustaceans.[8][9] It is understood to stimulate the synthesis and release of ecdysteroids from the Y-organs, which are the primary molting hormones.[8][9] The administration of exogenous MF has been shown to shorten the molt cycle duration in several commercially important species.[10] However, the effects can be dose- and time-dependent, with low concentrations sometimes enhancing growth more effectively over the long term, while high concentrations may initially inhibit it.[8][11]

1.2. Stimulation of Reproduction:

MF is a potent gonadotropin in crustaceans, actively promoting reproductive processes in both males and females.[1][4][12]

  • In Females: MF stimulates vitellogenesis, the process of yolk protein synthesis and accumulation in the oocytes.[1][13] Studies have demonstrated that MF administration leads to a significant increase in ovarian index, oocyte diameter, and vitellogenin levels.[14][15] This can lead to enhanced ovarian maturation and potentially increased fecundity.[13][14] The levels of MF in the hemolymph are often positively correlated with ovarian development.[5]

  • In Males: High titers of MF are associated with larger reproductive systems and more aggressive mating behaviors.[1][12]

1.3. Larval Development and Metamorphosis:

The application of MF during larval stages can influence metamorphosis. However, the effects are complex and can be detrimental if not carefully managed. Studies on the kuruma prawn (Marsupenaeus japonicus) have shown that while MF is involved in the metamorphic process, exposure to high concentrations can lead to increased mortality due to disruptions in molting associated with metamorphosis.[2]

1.4. Stress Response and Metabolism:

Recent research suggests that MF also plays a role in regulating metabolism and immune responses.[11] Transcriptomic analyses have revealed that MF can modulate the expression of genes related to metabolic pathways, antioxidant capacity, and cellular stress responses.[11]

II. Quantitative Data Summary

Table 1: Effects of this compound on Growth and Molting

SpeciesTreatmentObservation PeriodKey FindingsReference
Neocaridina denticulata (Juvenile)Dietary MF (0.4, 4, 40 µg/kg)40 daysLow-concentration (0.4 µg/kg) significantly enhanced growth by day 40. Higher concentrations showed initial inhibition.[11]
Oziothelphusa senex senex (Male)MF injection (10⁻⁸ moles/crab)28 days100% molt observed in crabs injected with MF and maintained in Ca(OH)₂ medium.[10]
Litopenaeus vannameiMF injection (0.1, 1.0 µ g/shrimp )Not specifiedMolting numbers were highest in the 1.0 µg MF group, similar to eyestalk ablated group.[7]

Table 2: Effects of this compound on Reproduction

SpeciesTreatmentObservation PeriodKey FindingsReference
Macrobrachium rosenbergii (Female)MF injection30 daysSignificant increase in mean ovarian index, oocyte diameter, and ovarian vitellogenin levels. Total ovarian protein and lipid increased by 315.21% and 118.39% respectively.[14]
Travancoriana schirnerae (Female)MF injectionNot specifiedInduced ovarian growth in all phases of oogenesis, with increased ovarian indices and oocyte diameter.[15]
Oziothelphusa senex senex (Female & Male)MF injectionNot specifiedSignificantly increased mean oocyte diameter, testicular follicle diameter, and gonad indices.[6]
Litopenaeus vannamei (Female)MF injection (0.1, 1.0 µ g/shrimp )Not specifiedOvarian maturation stimulated, with effects comparable to eyestalk ablation but with higher survival rates.[7]

Table 3: Effects of this compound on Larval Development

SpeciesLarval StageTreatment (EC₅₀ values)Observation PeriodKey FindingsReference
Marsupenaeus japonicusNauplius to ZoeaMF: 7.67 µM (mortality), 0.12 µM (metamorphosis)48 hoursHigh mortality and delayed metamorphosis at higher concentrations.[2]
Marsupenaeus japonicusZoea to MysisMF: 1.25 µM (mortality)Not specifiedHigh mortality triggered by disruption of molting.[2]
Marsupenaeus japonicusMysis to Post-larvaeMF: 0.65 µM (mortality)Not specifiedHigh mortality triggered by disruption of molting.[2]

III. Experimental Protocols

Protocol 1: In Vivo Administration of this compound by Injection

This protocol is adapted from studies on Macrobrachium rosenbergii and Oziothelphusa senex senex.[10][14]

1. Materials:

  • trans, trans-Methyl farnesoate (Echelon Biosciences, USA or similar)
  • 95% Ethanol (B145695)
  • Crustacean saline solution
  • Microsyringe (e.g., Hamilton syringe)
  • Experimental animals (crabs, prawns, etc.)
  • Acclimatization tanks with appropriate aeration and water quality control

2. Procedure:

  • Acclimatization: Acclimatize experimental animals to laboratory conditions (e.g., Temperature 27 ± 1°C; 12h light/12h dark photoperiod) for at least one week.[14]
  • Preparation of MF Stock Solution: Dissolve a known weight of this compound in 95% ethanol to prepare a concentrated stock solution. Store at -20°C.
  • Preparation of Injection Solution: On the day of injection, dilute the MF stock solution with crustacean saline to the desired final concentration. The final concentration of ethanol should be minimized to avoid toxicity. A common effective concentration of MF is in the range of 10⁻⁸ moles per animal.[10]
  • Control Group: Prepare a vehicle control solution containing the same concentration of ethanol in crustacean saline as the experimental group.
  • Injection:
  • Carefully handle the animal to minimize stress.
  • Inject a specific volume of the MF solution or vehicle control into the animal. The injection site is typically the musculature at the base of a walking leg or into the hemocoel.
  • The injection volume should be small to avoid injury.
  • Post-injection Care: Return the animals to their respective tanks and monitor for molting, reproductive development, or other parameters of interest.
  • Data Collection: At predetermined time points, sacrifice a subset of animals to measure parameters such as gonad index, oocyte diameter, hemolymph vitellogenin levels, or molt staging.

Protocol 2: Dietary Administration of this compound

This protocol is based on a study on Neocaridina denticulata.[11]

1. Materials:

  • trans, trans-Methyl farnesoate
  • Basal feed ingredients (e.g., fish meal, soybean meal, etc.)
  • Feed pelletizer
  • Oven for drying feed
  • Experimental animals
  • Experimental tanks

2. Procedure:

  • Feed Preparation:
  • Prepare a basal diet formulation appropriate for the target crustacean species.
  • Dissolve the required amount of MF in a small amount of ethanol.
  • Evenly spray the MF solution onto the basal feed mixture. For example, to achieve concentrations of 0.4, 4, and 40 µg/kg of feed.[11]
  • For the control diet, spray an equivalent amount of ethanol without MF.
  • Thoroughly mix the ingredients.
  • Pellet the feed using a feed pelletizer.
  • Dry the pellets in an oven at a low temperature (e.g., 40-50°C) to evaporate the ethanol and reduce moisture content.
  • Store the prepared diets in airtight containers at 4°C.
  • Feeding Trial:
  • Randomly distribute the experimental animals into different treatment groups (control and various MF concentrations).
  • Feed the animals with their respective experimental diets to satiation, typically 2-3 times daily.
  • Maintain optimal water quality parameters throughout the experiment.
  • Data Collection:
  • Measure growth parameters (e.g., body weight, length) at regular intervals (e.g., every 10 days).[11]
  • At the end of the experiment, collect tissues for biochemical or molecular analysis (e.g., digestive enzyme activity, antioxidant enzyme assays, transcriptomics).[11]

IV. Visualization

Diagram 1: this compound Biosynthesis and Signaling Pathway

MF_Signaling_Pathway cluster_MO Biosynthesis in Mandibular Organ cluster_Target_Cell Action in Target Cell AcetylCoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway AcetylCoA->Mevalonate_Pathway FPP Farnesyl Pyrophosphate (FPP) Mevalonate_Pathway->FPP FA Farnesoic Acid (FA) FPP->FA MF This compound (MF) FA->MF JHAMT Hemolymph Hemolymph MF->Hemolymph Secretion MO Mandibular Organ Target_Tissues Target Tissues (e.g., Y-organ, Ovary, Hepatopancreas) Hemolymph->Target_Tissues Transport Receptor MF Receptor (MfR) Target_Tissues->Receptor MF uptake Gene_Expression Regulation of Gene Expression Receptor->Gene_Expression Physiological_Responses Physiological Responses (Molting, Reproduction, etc.) Gene_Expression->Physiological_Responses

Caption: Overview of this compound biosynthesis and its signaling mechanism.

Diagram 2: Experimental Workflow for In Vivo Injection of this compound

MF_Injection_Workflow Acclimatization 1. Animal Acclimatization (1 week) Prep_Solutions 2. Prepare MF and Control Solutions Acclimatization->Prep_Solutions Injection 3. Injection (MF or Vehicle Control) Prep_Solutions->Injection Monitoring 4. Post-injection Monitoring Injection->Monitoring Data_Collection 5. Data Collection (e.g., Molt staging, Gonad Index) Monitoring->Data_Collection Analysis 6. Statistical Analysis Data_Collection->Analysis

Caption: Workflow for studying the effects of injected this compound.

Diagram 3: Experimental Workflow for Dietary Administration of this compound

MF_Dietary_Workflow Feed_Prep 1. Prepare Experimental Diets (Control & MF-supplemented) Animal_Distribution 2. Randomly Distribute Animals into Treatment Groups Feed_Prep->Animal_Distribution Feeding_Trial 3. Feeding Trial (e.g., 40 days) Animal_Distribution->Feeding_Trial Growth_Measurement 4. Regular Growth Measurement (e.g., every 10 days) Feeding_Trial->Growth_Measurement During trial Final_Sampling 5. Final Tissue Sampling (for biochemical/molecular analysis) Feeding_Trial->Final_Sampling Data_Analysis 6. Data Analysis Growth_Measurement->Data_Analysis Final_Sampling->Data_Analysis

Caption: Workflow for assessing dietary this compound effects.

References

Application Notes & Protocols: Synthesis of Methyl Farnesoate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl farnesoate (MF) is a crucial sesquiterpenoid hormone in crustaceans, analogous to the juvenile hormones (JH) in insects.[1][2][3] It plays a pivotal role in regulating a multitude of physiological processes, including reproduction, growth, molting, and morphogenesis.[2][4] Specifically, MF is known to stimulate vitellogenesis (egg maturation) in females and is associated with the development of reproductive systems and mating behaviors in males.[1][4] Its structural similarity to insect JH III, lacking only the epoxide group, makes it a significant subject of study in comparative endocrinology and pest control research.[5] The synthesis of MF in a laboratory setting is essential for conducting controlled studies to elucidate its precise biological functions and to explore its potential applications in aquaculture and as a target for novel drug development.

Experimental Workflow for this compound Research

The overall workflow for synthesizing and utilizing this compound in a research context involves several key stages, from initial chemical synthesis to final biological analysis. This process ensures the production of a pure, well-characterized compound for reliable and reproducible experimental results.

Experimental Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Analysis & Verification cluster_application Phase 3: Biological Application start Starting Material (Farnesoic Acid) esterification Esterification Reaction start->esterification extraction Workup & Extraction esterification->extraction purification Chromatographic Purification extraction->purification characterization Structure & Purity Analysis (GC-MS, HPLC) purification->characterization Pure Compound quantification Quantification characterization->quantification stock_prep Stock Solution Preparation quantification->stock_prep Characterized MF bioassay In Vitro / In Vivo Bioassay stock_prep->bioassay data_analysis Data Collection & Analysis bioassay->data_analysis

Caption: Overall research workflow from synthesis to biological assay.

Protocol 1: Chemical Synthesis of this compound

This protocol details the synthesis of this compound via the esterification of farnesoic acid. The method is adapted from established procedures for esterifying carboxylic acids.[6]

Materials:

  • Farnesoic acid (mixture of isomers)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 g of farnesoic acid in 20 mL of anhydrous methanol.

  • Catalyst Addition: While stirring the solution in an ice bath, slowly add 0.2 mL of concentrated sulfuric acid dropwise.

  • Reflux: Remove the flask from the ice bath, attach a reflux condenser, and heat the mixture to reflux (approximately 65-70°C). Let the reaction proceed for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing 50 mL of cold water and 30 mL of diethyl ether.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Discard the lower aqueous layer. Wash the organic layer sequentially with:

    • 2 x 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • 1 x 30 mL of brine (to remove excess water).

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil.

Protocol 2: Purification and Characterization

The crude product from synthesis requires purification to remove unreacted starting material and byproducts. Characterization is then performed to confirm the identity and purity of the final compound.

A. Purification by Column Chromatography

  • Column Preparation: Pack a glass chromatography column with silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) (95:5 v/v) slurry.

  • Loading: Dissolve the crude this compound oil in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a hexane/ethyl acetate gradient, starting with 98:2 and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

B. Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for both identifying and quantifying this compound.[7]

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ng/mL) of the purified product in hexane or another suitable solvent.

  • GC-MS Analysis: Inject the sample into the GC-MS system.

    • Typical GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program the oven with a temperature gradient suitable for sesquiterpenoids (e.g., initial temp 100°C, ramp to 250°C).

    • MS Conditions: Use Electron Ionization (EI) mode.[7]

  • Data Analysis: Compare the retention time and mass spectrum of the synthesized product with a known standard or with library data to confirm its identity. Purity can be estimated from the relative peak area in the chromatogram.

Quantitative Data Summary

The following table summarizes key quantitative data related to the analysis and biological activity of this compound.

ParameterValue / RangeMethod / ContextReference
Analytical Detection
Detection Limit (LOD)1.3 ng/LSPME-GC-MS in growth medium[7]
Hemolymph Levels (Intact)~2.0 ng/mLHPLC analysis in male lobsters[8]
Hemolymph Levels (ESA*)Increases up to 1200% of initialHPLC analysis in male lobsters 14 days post-ablation[8]
Biological Activity
Effective Dietary Dose0.4 µg/kg feedEnhanced growth in juvenile Neocaridina denticulata[2]
High Dietary Dose40 µg/kg feedRestricted growth, increased oxidative stress in shrimp[2]

*ESA: Eyestalk Ablation, a technique used to induce hormone production.

Biological Context: this compound Biosynthesis Pathway

This compound is synthesized endogenously in crustaceans, primarily in the mandibular organs.[4][9][10] The synthesis follows the mevalonate (B85504) pathway, which is common for all isoprenoids.[8][9] Two key enzymes in this pathway are HMG-CoA reductase (HMGR), an early rate-limiting step, and farnesoic acid O-methyltransferase (FAMeT), the final step that methylates farnesoic acid to produce MF.[8][11]

MF Biosynthesis Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate  Rate-limiting step isoprenoids ... mevalonate->isoprenoids fpp Farnesyl Pyrophosphate (FPP) isoprenoids->fpp farnesol Farnesol fpp->farnesol farnesoic_acid Farnesoic Acid farnesol->farnesoic_acid mf This compound farnesoic_acid->mf  Final step hmgr HMGR hmgr->mevalonate famet FAMeT famet->mf

Caption: Simplified mevalonate pathway for MF biosynthesis.

Application Protocol: In Vivo Feeding Study

This protocol provides an example of how to use the synthesized this compound in a biological study to assess its effects on crustacean growth, based on methodologies described in the literature.[2]

Objective: To determine the dose-dependent effect of dietary this compound on the growth and development of a model crustacean species (e.g., Neocaridina denticulata).

Materials:

  • Purified, characterized this compound

  • Ethanol (B145695) (95%)

  • Basal diet feed (powdered)

  • Distilled water

  • Experimental animals (e.g., juvenile shrimp)

  • Aquaria system with controlled parameters (temperature, light cycle)

Methodology:

  • Stock Solution Preparation: Dissolve a precise amount of this compound in ethanol to create a concentrated stock solution (e.g., 1 mg/mL).

  • Diet Preparation:

    • Calculate the volume of MF stock solution needed to achieve the desired final concentrations in the feed (e.g., 0.4 µg/kg, 4 µg/kg, 40 µg/kg).

    • For each concentration, dilute the required amount of MF stock solution in a small volume of distilled water.

    • Add the MF solution to a pre-weighed amount of the powdered basal diet and mix thoroughly to form a uniform dough.

    • Prepare a control diet using the same procedure but with the ethanol/water vehicle only.

    • Extrude the dough into pellets of a suitable size, dry them in an oven at a low temperature (e.g., 60°C) to ~10% moisture, and store at -20°C.[2]

  • Experimental Setup:

    • Randomly assign animals to different treatment groups (Control, Low Dose, Medium Dose, High Dose) with multiple replicates for each.

    • Acclimate the animals for a set period before starting the experiment.

  • Feeding Trial:

    • Feed the animals their respective experimental diets daily for a predetermined period (e.g., 40 days).[2]

    • Maintain consistent feeding rates and monitor water quality regularly.

  • Data Collection:

    • Measure relevant growth parameters (e.g., body length, weight) at regular intervals (e.g., every 10 days).[2]

    • At the end of the trial, tissues can be collected for further analysis, such as enzyme activity assays or transcriptomics, to investigate the molecular mechanisms of MF action.[2]

References

Application Notes and Protocols for RNAi Knockdown of Methyl Farnesoate Pathway Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing RNA interference (RNAi) to study the function of genes within the methyl farnesoate (MF) pathway in crustaceans. This technology is a powerful tool for elucidating gene function and identifying potential targets for crustacean aquaculture and pest management.

Introduction to the this compound Pathway

This compound (MF) is a crucial sesquiterpenoid hormone in crustaceans, analogous to the juvenile hormone (JH) III in insects.[1][2][3] It plays a pivotal role in regulating a wide array of physiological processes, including reproduction, molting, development, and morphogenesis.[1][2][3] The biosynthesis of MF primarily occurs in the mandibular organs and involves a series of enzymatic steps. Key enzymes in this pathway include Farnesoic Acid O-methyltransferase (FAMeT), which catalyzes the final step in MF synthesis, and this compound Epoxidase (MFE), which is involved in the conversion of MF to JH III in insects, though its role in crustaceans is still under investigation.[1][4]

The MF signaling pathway is thought to involve the receptor Methoprene-tolerant (Met) and a downstream cascade including Krüppel homolog 1 (Kr-h1) and E93, collectively known as the MEKRE93 pathway, which regulates the expression of target genes involved in various physiological processes.[5][6]

Application of RNAi in Studying the MF Pathway

Key Genes Targeted by RNAi in the MF Pathway:
  • Farnesoic Acid O-methyltransferase (FAMeT): As a rate-limiting enzyme in MF biosynthesis, knocking down FAMeT expression is expected to decrease MF titers, leading to phenotypes associated with MF deficiency, such as altered vitellogenesis and molting.[1]

  • This compound Epoxidase (MFE): While the primary function of MFE is associated with JH III synthesis in insects, studying its knockdown in crustaceans can help elucidate its potential role in MF metabolism and its impact on development and reproduction.

Quantitative Data from RNAi Knockdown Studies

The following tables summarize quantitative data from various studies that have employed RNAi to knockdown genes in the this compound pathway.

Target GeneSpeciesdsRNA DoseKnockdown EfficiencyPhenotypic EffectReference
FAMeT Litopenaeus vannameiNot specifiedSignificant decrease in LvFAMeT expressionPrevention of advancement to the final molt stage[1]
RXR Carcinus maenasNot specifiedSignificant decrease in RXR and Vg mRNA levelsDecreased MF levels in hemolymph and reduced ovarian index[1]
Rab7 Penaeus monodonNot specifiedSignificant reduction of Rab7 transcriptNot directly related to MF pathway, but demonstrates systemic RNAi[7]
Endogenous Genes Litopenaeus vannamei5 µg of dsRNAEffective mRNA knockdownDemonstrates functional RNAi in shrimp[8]
Rab7 Penaeus vannamei0.01 µg/g body weight>80% gene knockdownDemonstrates high efficiency of RNAi with nanoparticles[9]

Experimental Protocols

This section provides detailed protocols for key experiments involved in the RNAi knockdown of MF pathway genes in crustaceans.

Protocol 1: Double-Stranded RNA (dsRNA) Synthesis

This protocol outlines the steps for in vitro synthesis of dsRNA targeting a gene of interest.

Materials:

  • High-fidelity DNA polymerase

  • Gene-specific primers with T7 promoter sequence overhangs

  • dNTPs

  • cDNA template from the target crustacean species

  • In vitro transcription kit (e.g., MEGAscript™ RNAi Kit)

  • Nuclease-free water

  • Agarose (B213101) gel electrophoresis system

  • RNA purification kit

Procedure:

  • Primer Design: Design gene-specific primers (19-25 nucleotides) that flank a 300-500 bp region of the target gene's coding sequence. Add the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both the forward and reverse primers.

  • PCR Amplification of the DNA Template:

    • Set up a PCR reaction using the T7-tagged primers and cDNA from the target organism as a template.

    • Use a high-fidelity DNA polymerase to minimize errors.

    • Perform PCR with an appropriate annealing temperature and extension time for your primers and template.

    • Verify the PCR product size and purity by agarose gel electrophoresis.

  • In Vitro Transcription:

    • Use a commercial in vitro transcription kit following the manufacturer's instructions.

    • Typically, 1 µg of the purified PCR product is used as a template.

    • The reaction mixture contains the DNA template, transcription buffer, ATP, CTP, GTP, UTP, and T7 RNA polymerase.

    • Incubate the reaction at 37°C for 2-4 hours.

  • dsRNA Annealing and Purification:

    • After transcription, the single-stranded RNAs will anneal to form dsRNA by heating the reaction mixture to 75°C for 5 minutes, followed by slow cooling to room temperature.

    • Treat the dsRNA with DNase I and RNase A (if the kit does not already include this step) to remove the DNA template and any single-stranded RNA.

    • Purify the dsRNA using an RNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantification and Quality Control:

    • Measure the concentration of the dsRNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity and size of the dsRNA by running an aliquot on a 1% agarose gel. A single, sharp band of the expected size should be visible.

    • Store the purified dsRNA at -80°C until use.

Protocol 2: dsRNA Injection in Shrimp

This protocol describes the intramuscular injection of dsRNA into shrimp.

Materials:

  • Purified dsRNA of the target gene

  • Control dsRNA (e.g., GFP dsRNA)

  • Sterile saline solution (e.g., 150 mM NaCl)

  • Insulin syringes with fine needles (e.g., 29-gauge)

  • Holding tanks with aerated water

  • Target shrimp species (e.g., Litopenaeus vannamei)

Procedure:

  • Animal Acclimation: Acclimate the shrimp to the experimental conditions for at least 48 hours before the injection.

  • dsRNA Preparation: Dilute the purified dsRNA to the desired concentration (e.g., 1-5 µg/µL) in sterile saline. A typical injection volume is 1 µL per gram of body weight.[8][9]

  • Injection Procedure:

    • Carefully hold the shrimp and gently bend its abdomen.

    • Insert the needle into the muscle of the third or fourth abdominal segment at a 45-degree angle.

    • Slowly inject the dsRNA solution.

    • For the control group, inject an equivalent amount of control dsRNA (e.g., GFP dsRNA).

  • Post-Injection Care:

    • Return the injected shrimp to their holding tanks immediately.

    • Monitor the shrimp daily for any signs of stress or mortality.

    • Provide regular feeding and maintain water quality.

  • Sample Collection: Collect tissues (e.g., hepatopancreas, mandibular organ, gills) at specific time points post-injection (e.g., 24, 48, 72 hours) for gene expression analysis and phenotypic assessment.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Knockdown Analysis

This protocol details the steps to quantify the reduction in target gene expression following RNAi.

Materials:

  • Tissue samples from dsRNA-injected and control shrimp

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for the target gene and a reference gene (e.g., β-actin, GAPDH)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • Extract total RNA from the collected tissue samples using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer and agarose gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with reverse transcriptase.

  • Primer Design for qRT-PCR:

    • Design primers for the target gene and a stable reference gene. The amplicons should be between 100-200 bp.

    • Whenever possible, design primers that anneal outside the region targeted by the dsRNA to avoid amplification of any remaining dsRNA fragments.

  • qRT-PCR Reaction:

    • Set up the qRT-PCR reactions in triplicate for each sample and each gene (target and reference).

    • A typical reaction mixture includes cDNA template, forward and reverse primers, and qRT-PCR master mix.

    • Run the reactions on a qRT-PCR instrument with a standard thermal cycling profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both the dsRNA-treated and control samples.

    • Calculate the relative expression of the target gene using the 2-ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the control samples.

Visualizations

This compound (MF) Biosynthesis and Signaling Pathway

MF_Pathway cluster_synthesis MF Biosynthesis (Mandibular Organ) cluster_signaling MF Signaling (Target Cell) AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate FPP Farnesyl Pyrophosphate Mevalonate->FPP FarnesoicAcid Farnesoic Acid FPP->FarnesoicAcid MF This compound FarnesoicAcid->MF FAMeT MF_ext This compound MF->MF_ext Transport in Hemolymph Met Met Receptor MF_ext->Met SRC SRC Met->SRC Met_SRC Met-SRC Complex Met->Met_SRC SRC->Met_SRC Krh1 Kr-h1 Met_SRC->Krh1 Activation E93 E93 Krh1->E93 Regulation TargetGenes Target Genes E93->TargetGenes Transcription Response Physiological Responses (Reproduction, Molting, etc.) TargetGenes->Response

Caption: Overview of the this compound (MF) biosynthesis and signaling pathway in crustaceans.

Experimental Workflow for RNAi Knockdown

RNAi_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis GeneSelection 1. Target Gene Selection (e.g., FAMeT, MFE) PrimerDesign 2. Primer Design (with T7 overhangs) GeneSelection->PrimerDesign PCRAmplification 3. PCR Amplification of DNA Template PrimerDesign->PCRAmplification dsRNASynthesis 4. In Vitro Transcription & dsRNA Synthesis PCRAmplification->dsRNASynthesis dsRNAPurification 5. dsRNA Purification & Quantification dsRNASynthesis->dsRNAPurification dsRNAInjection 7. dsRNA Injection (Target & Control Groups) dsRNAPurification->dsRNAInjection AnimalAcclimation 6. Animal Acclimation AnimalAcclimation->dsRNAInjection PostInjectionCare 8. Post-Injection Monitoring & Care dsRNAInjection->PostInjectionCare SampleCollection 9. Tissue Sample Collection PostInjectionCare->SampleCollection RNAExtraction 10. Total RNA Extraction SampleCollection->RNAExtraction cDNA_Synthesis 11. cDNA Synthesis RNAExtraction->cDNA_Synthesis qRT_PCR 12. qRT-PCR Analysis cDNA_Synthesis->qRT_PCR DataAnalysis 13. Relative Gene Expression Analysis qRT_PCR->DataAnalysis Phenotype 14. Phenotypic Assessment DataAnalysis->Phenotype

References

Application Notes and Protocols for Agonist and Antagonist Screening of the Methyl Farnesoate Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Methyl Farnesoate Receptor (MfR) is a key nuclear receptor in crustaceans, playing a crucial role in the regulation of developmental processes and reproduction. As a heterodimer of the Methoprene-tolerant (Met) and Steroid Receptor Co-activator (SRC) proteins, MfR is activated by its natural ligand, this compound (MF), a juvenile hormone analog.[1][2] Upon activation, the MfR complex acts as a transcription factor, modulating the expression of downstream target genes. The identification and characterization of MfR agonists and antagonists are of significant interest for aquaculture, pest control, and the development of novel therapeutics.

These application notes provide detailed protocols for robust and reproducible screening of MfR modulators using two primary methodologies: a Luciferase Reporter Gene Assay and a Bioluminescence Resonance Energy Transfer (BRET) Assay.

This compound Receptor Signaling Pathway

The activation of the this compound Receptor initiates a signaling cascade that culminates in the regulation of target gene expression. The binding of this compound to the Met subunit induces a conformational change that promotes its heterodimerization with SRC. This activated MfR complex then translocates to the nucleus and binds to specific response elements in the promoter regions of target genes, thereby modulating their transcription. A key downstream target of this pathway is Krüppel homolog 1 (Kr-h1), a transcription factor involved in the regulation of metamorphosis.[1]

MfR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MF This compound (MF) Met Met MF->Met Binds SRC SRC Met->SRC Recruits MfR_inactive Inactive Met/SRC Complex Met->MfR_inactive SRC->MfR_inactive MfR_active Active MfR Complex (Met-MF/SRC) MfR_inactive->MfR_active MF Binding DNA DNA (Response Element) MfR_active->DNA Kr-h1 Krüppel homolog 1 (Kr-h1) Gene DNA->Kr-h1 Transcription Transcription Kr-h1->Transcription mRNA mRNA Transcription->mRNA Protein Kr-h1 Protein mRNA->Protein Biological_Response Biological Response (e.g., Metamorphosis Regulation) Protein->Biological_Response Luciferase_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Transfection cluster_day3 Day 3: Compound Treatment cluster_day4 Day 4: Data Acquisition & Analysis node_seed Seed HEK293T cells in 96-well plate node_transfect Co-transfect with Met, SRC, Reporter, and Control plasmids node_seed->node_transfect node_agonist Agonist Screening: Add test compounds node_transfect->node_agonist node_antagonist Antagonist Screening: Pre-incubate with test compounds, then add MF (EC80) node_transfect->node_antagonist node_lyse Lyse cells node_agonist->node_lyse node_antagonist->node_lyse node_read Measure Firefly & Renilla Luciferase Activity node_lyse->node_read node_analyze Normalize data and calculate EC50/IC50 node_read->node_analyze BRET_Assay_Workflow cluster_day1_2 Day 1 & 2: Cell Seeding & Transfection cluster_day3 Day 3: Assay node_seed_transfect Seed HEK293T cells and co-transfect with Met-Rluc and SRC-YFP plasmids node_harvest Harvest and re-plate transfected cells node_seed_transfect->node_harvest node_treat Add test compounds (agonist or antagonist + MF) node_harvest->node_treat node_substrate Add Coelenterazine h node_treat->node_substrate node_read Measure BRET signal node_substrate->node_read node_analyze Calculate BRET ratio and determine EC50/IC50 node_read->node_analyze

References

Application Notes and Protocols for the Analysis of Methyl Farnesoate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl farnesoate (MF) is a sesquiterpenoid hormone that plays a crucial role in the regulation of various physiological processes in arthropods, including reproduction, development, and morphogenesis.[1][2] It is a non-epoxidized precursor of juvenile hormone III (JH III) and is considered the primary juvenile hormone in crustaceans.[2] Accurate and sensitive quantification of MF in biological matrices such as hemolymph, tissues, and growth media is essential for understanding its physiological functions and for the development of novel pest control agents and aquaculture therapeutics.

This document provides detailed application notes and protocols for the analysis of this compound using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used with various detection methods, most commonly ultraviolet (UV) detection for MF analysis. Both normal-phase and reversed-phase chromatography can be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it ideal for the analysis of MF at trace levels.[1][3] When operated in selected ion monitoring (SIM) mode, GC-MS provides excellent specificity and low limits of detection.[3]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for HPLC and GC-MS methods for the analysis of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC)

ParameterNormal-Phase HPLC-UV
Limit of Detection (LOD)< 250 pg/mL[4]
Limit of Quantitation (LOQ)Not specified
Linearity RangeNot specified
RecoveryNot specified
Precision (%RSD)Not specified

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterSPME-GC-MSMatrix-Solid Phase Dispersion GC-MS
Limit of Detection (LOD)1.3 ng/L[5]Not specified
Limit of Quantitation (LOQ)4.3 ng/L[5]1.2-3.1 ng/g[1]
Linearity RangeLOQ - 100 ng/L[5]Not specified
Recovery90.5 ± 5.9 – 105 ± 13%[6]69 - 96%[1]
Precision (%RSD)< 14%[5]Not specified

Experimental Protocols

Sample Preparation

Protocol 1: Liquid-Liquid Extraction (LLE) for Hemolymph

This protocol is adapted from methods described for the extraction of MF from crustacean and insect hemolymph.[5][7]

  • Collect 1-2 mL of hemolymph into a chilled tube containing a 4% NaCl solution and acetonitrile (B52724) (ratio of water to acetonitrile 4:5).[8]

  • Add an appropriate internal standard, such as a non-biological isomer of MF (e.g., cis,trans-MF), to each sample.[8]

  • Add 1 mL of hexane (B92381) to the tube, vortex vigorously for 30 seconds, and centrifuge at 750 x g for 10 minutes to separate the phases.[8]

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the extraction of the aqueous phase with a second 1 mL portion of hexane.[8]

  • Pool the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for either HPLC or GC-MS analysis (e.g., hexane for normal-phase HPLC or GC-MS).

Protocol 2: Solid-Phase Microextraction (SPME) for Aqueous Samples (e.g., Growth Media)

This protocol is based on a validated method for the analysis of MF in Daphnia pulex growth medium.[5]

  • Place a 10 mL aqueous sample in a 20 mL headspace vial.

  • If an internal standard is used, spike the sample at this stage.

  • Expose a conditioned SPME fiber (e.g., 1 cm–50/30 μm DVB-CAR-PDMS) to the headspace of the sample.

  • Incubate the vial at 80°C for 50 minutes with agitation.[9]

  • After extraction, immediately desorb the fiber in the GC injector.

HPLC Method

Protocol 3: Normal-Phase HPLC-UV

This method is suitable for the quantification of MF in cleaned-up extracts.[4]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: 5-µm silica (B1680970) column (250 x 4.6 mm I.D.).[4]

  • Mobile Phase: 1.3% diethyl ether in hexane.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 220 nm.[4]

  • Quantification: Create a calibration curve using authentic MF standards.

GC-MS Method

Protocol 4: SPME-GC-MS in Selected Ion Monitoring (SIM) Mode

This highly sensitive method is ideal for trace-level analysis of MF.[5]

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Injector: Splitless mode at 260°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Column: Rxi-5Sil MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 2 min.

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 20°C/min to 270°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound: m/z 69, 114, and 250 (quantification ion in bold).[10]

    • Ions to Monitor for Internal Standard (e.g., methyl decanoate): m/z 74, 143, and 186.[10]

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 150°C.

  • Quantification: Generate a calibration curve by analyzing standards of known concentrations.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing hemolymph Hemolymph/Tissue lle Liquid-Liquid Extraction hemolymph->lle growth_medium Growth Medium spme Solid-Phase Microextraction growth_medium->spme hplc HPLC-UV lle->hplc gcms GC-MS (SIM) lle->gcms spme->gcms quantification Quantification hplc->quantification gcms->quantification

Caption: General experimental workflow for this compound analysis.

This compound Signaling Pathway

signaling_pathway cluster_upstream Upstream Signaling cluster_core Core MF Signaling cluster_downstream Downstream Effects env_stimuli Environmental Stimuli (e.g., Short Day Photoperiod) nmda_receptor NMDA Receptor env_stimuli->nmda_receptor activates mf_synthesis This compound (MF) Synthesis nmda_receptor->mf_synthesis stimulates mf This compound mf_synthesis->mf met_multi Met (multimers) mf->met_multi binds to met_mono Met (monomer) met_multi->met_mono dissociation mfr Activated MfR (Met-SRC Dimer) met_mono->mfr src SRC src->mfr dimerizes with pkc_pathway Protein Kinase C Pathway mfr->pkc_pathway activates gene_expression Target Gene Expression mfr->gene_expression regulates male_production Male Offspring Production pkc_pathway->male_production gene_expression->male_production

Caption: Proposed this compound signaling pathway in Daphnia.

Discussion

The choice between HPLC and GC-MS for this compound analysis will depend on the specific research question and sample type. The normal-phase HPLC-UV method is relatively simple and can be used for samples with higher concentrations of MF.[4] However, for trace-level quantification, especially in complex matrices, the selectivity and sensitivity of GC-MS are superior.[1][3] The SPME-GC-MS method, in particular, offers a solvent-free extraction alternative and has been validated for the analysis of MF in aqueous media with excellent sensitivity.[5]

The provided signaling pathway diagram illustrates the current understanding of how this compound acts at the molecular level, particularly in the context of environmental sex determination in crustaceans like Daphnia. Environmental cues can trigger MF synthesis, which then activates the this compound receptor (MfR), a heterodimer of the proteins Methoprene-tolerant (Met) and Steroid Receptor Co-activator (SRC).[11][12] This activated receptor complex then modulates the expression of downstream target genes, leading to physiological responses such as male offspring production.[13] Upstream signaling may involve neurotransmitter receptors like the NMDA receptor, while downstream effects can be mediated through pathways such as the protein kinase C pathway.[13][14]

These protocols and the accompanying information provide a solid foundation for researchers to develop and implement robust analytical methods for the quantification of this compound and to further investigate its important biological roles.

References

Application Notes and Protocols for CRISPR/Cas9 Editing of Methyl Farnesoate Synthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl farnesoate (MF) is a crucial sesquiterpenoid hormone in crustaceans, analogous to the juvenile hormone III in insects. It plays a pivotal role in regulating a myriad of physiological processes, including molting, reproduction, and sex determination. The synthesis of MF primarily occurs in the mandibular organ, a homolog of the insect corpus allatum. The biosynthetic pathway of MF involves several key enzymes, with farnesoic acid O-methyltransferase (FAMeT) catalyzing the final step: the conversion of farnesoic acid to this compound.[1][2][3]

Targeted disruption of genes within the MF synthesis pathway using the CRISPR/Cas9 system offers a powerful approach to elucidate the specific functions of MF and to explore potential applications in aquaculture and drug development. By creating precise genetic knockouts, researchers can study the phenotypic consequences of MF deficiency and identify potential targets for manipulating crustacean development and reproduction.

These application notes provide a comprehensive overview and detailed protocols for the CRISPR/Cas9-mediated editing of genes involved in this compound synthesis, with a particular focus on farnesoic acid O-methyltransferase (FAMeT).

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams illustrate the this compound synthesis pathway and a generalized workflow for CRISPR/Cas9-mediated gene editing.

Methyl_Farnesoate_Synthesis_Pathway cluster_pathway This compound Synthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ACAT Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Farnesyl Pyrophosphate Farnesyl Pyrophosphate Mevalonate->Farnesyl Pyrophosphate Mevalonate Pathway Enzymes Farnesol Farnesol Farnesyl Pyrophosphate->Farnesol Farnesal Farnesal Farnesol->Farnesal Farnesoic Acid Farnesoic Acid Farnesal->Farnesoic Acid This compound This compound Farnesoic Acid->this compound FAMeT

Caption: this compound Synthesis Pathway.

CRISPR_Cas9_Workflow cluster_workflow CRISPR/Cas9 Gene Editing Workflow sgRNA Design sgRNA Design Vector Construction Vector Construction sgRNA Design->Vector Construction Microinjection Microinjection Vector Construction->Microinjection Genomic DNA Extraction Genomic DNA Extraction Microinjection->Genomic DNA Extraction PCR & Sequencing PCR & Sequencing Genomic DNA Extraction->PCR & Sequencing Phenotypic Analysis Phenotypic Analysis PCR & Sequencing->Phenotypic Analysis

References

Application Notes and Protocols for Methyl Farnesoate Treatment in Crustacean Ovarian Maturation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl farnesoate (MF) is a sesquiterpenoid hormone, analogous to the juvenile hormone (JH) in insects, that plays a crucial role in the regulation of reproduction and development in crustaceans.[1][2] It is synthesized and secreted by the mandibular organs and is a key endocrine factor controlling vitellogenesis, the process of yolk protein synthesis and accumulation in oocytes.[3][4] Exogenous application of MF has been demonstrated to be an effective method for inducing and accelerating ovarian maturation in a variety of commercially important crustacean species, offering a promising alternative to traditional methods like eyestalk ablation which can cause high mortality and stress.[5][6]

These application notes provide a comprehensive overview of the use of this compound to stimulate ovarian development in crustaceans. They include a summary of its effects, detailed experimental protocols, and a description of the underlying signaling pathways.

Data Summary: Efficacy of this compound Treatment

The administration of this compound has been shown to significantly enhance several key indicators of ovarian maturation in various crustacean species. The following tables summarize the quantitative data from key studies.

Table 1: Effect of this compound on Ovarian Maturation in Procambarus clarkii (Crayfish)

Treatment DurationParameterControl GroupThis compound (MF) Treated GroupFold IncreaseReference
30 DaysOvary Size-2- to 10-fold larger2-10x[7]
30 DaysVitellogenesis StageEarlyLate-[7]
60 DaysOvary Size-Enlarged-[7]
During VitellogenesisHemolymph MF Levels-Twice as great2x[7]

Table 2: Effect of this compound on Ovarian Maturation in Macrobrachium rosenbergii (Freshwater Prawn)

ParameterControl GroupEyestalk Ablated (ESX) GroupThis compound (MF) Injected GroupReference
Ovarian Index Increase (%)-276.92 - 403.38-[5]
Oocyte Diameter Increase (%)-66.66 - 754.16-[5]
Ovarian Vitellogenin Levels Increase (%)-12.72 - 53.33-[5]
Ovarian Total Protein Increase (%)-145.07315.21[5]
Ovarian Total Lipid Increase (%)-72.05118.39[5]

Table 3: Effect of this compound on Vitellogenesis in Various Crab Species

SpeciesTreatmentEffectReference
Oziotelphusa senex senexMF InjectionIncreased ovarian index, oocyte diameter, and ovarian vitellogenin levels[5]
Scylla serrataArachidonic Acid, PGF2α, PGE2Increased ovarian index, oocyte diameter, ovarian vitellogenin, hemolymph ecdysteroid and MF levels[8]

Experimental Protocols

The following are generalized protocols for the in vivo and in vitro application of this compound to induce ovarian maturation. Researchers should optimize these protocols based on the specific crustacean species, animal size, and experimental objectives.

In Vivo Administration of this compound

This protocol describes the direct injection of MF into the animal.

Materials:

  • This compound (Echelon Biosciences, or equivalent)

  • Ethanol (B145695) (for stock solution)

  • Saline solution (appropriate for the crustacean species)

  • Microsyringe

  • Experimental animals (e.g., shrimp, crabs, crayfish)

  • Holding tanks with appropriate environmental conditions

Procedure:

  • Preparation of MF Stock Solution: Dissolve this compound in absolute ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Store at -20°C.

  • Preparation of Injection Solution: Dilute the MF stock solution with saline to the desired final concentration (e.g., 0.1 µg/µL or 1.0 µg/µL). The final ethanol concentration should be minimized to avoid toxicity.

  • Animal Acclimation: Acclimate the experimental animals to the laboratory conditions for a sufficient period before starting the experiment.

  • Injection: Inject a specific volume of the MF solution into the shrimp, typically in the abdominal sinus, on a regular schedule (e.g., once a week).[9] The dosage will vary depending on the species and body weight (e.g., 1.0 µg MF per gram of body weight).

  • Control Group: Inject a control group with the same volume of saline containing the same low percentage of ethanol used for the MF dilution.

  • Monitoring: Monitor the animals regularly for changes in ovarian development. This can be done by observing external changes in the ovaries (color, size) or by sacrificing a subset of animals at different time points for histological analysis and measurement of parameters like the Gonadosomatic Index (GSI) and oocyte diameter.

In Vitro Ovarian Explant Culture with this compound

This protocol is for studying the direct effect of MF on ovarian tissue.

Materials:

  • This compound

  • Culture medium appropriate for crustacean tissues

  • Sterile dissection tools

  • Petri dishes or culture plates

  • Incubator with controlled temperature and atmosphere

  • Ovarian tissue from experimental animals

Procedure:

  • Preparation of MF-supplemented Medium: Add this compound to the culture medium to achieve the desired final concentration.

  • Tissue Dissection: Aseptically dissect the ovaries from the crustacean.

  • Explant Culture: Place small fragments of the ovarian tissue in the culture plates containing either control medium or MF-supplemented medium.

  • Incubation: Incubate the explants under appropriate conditions (temperature, CO2 levels) for a specific period.

  • Analysis: After incubation, analyze the ovarian fragments for changes in vitellogenin gene expression (e.g., via qRT-PCR) or protein synthesis.[1]

Signaling Pathways and Mechanisms of Action

This compound is believed to induce ovarian maturation through a complex signaling cascade that primarily involves the stimulation of vitellogenin synthesis.

MF_Signaling_Pathway cluster_gland Mandibular Organ cluster_hormone Hormone cluster_target Target Organs cluster_process Cellular Processes cluster_regulation Negative Regulation MO Mandibular Organ MF This compound (MF) MO->MF Synthesis & Secretion Hepatopancreas Hepatopancreas MF->Hepatopancreas Stimulates Vg_synthesis Vitellogenin (Vg) Synthesis Hepatopancreas->Vg_synthesis Ovary Ovary Oocyte_maturation Oocyte Maturation Ovary->Oocyte_maturation Vg Uptake Vg_synthesis->Ovary Transport via Hemolymph Eyestalk Eyestalk X-organ-Sinus Gland Complex MOIH Mandibular Organ-Inhibiting Hormone (MOIH) Eyestalk->MOIH Produces MOIH->MO Inhibits

Caption: Signaling pathway of this compound in inducing ovarian maturation.

The mandibular organ produces and secretes MF into the hemolymph.[1] MF then acts on target tissues, primarily the hepatopancreas (the crustacean equivalent of the liver), to stimulate the synthesis of vitellogenin (Vg), the precursor to the major yolk protein.[3] The newly synthesized Vg is then released into the hemolymph and sequestered by developing oocytes in the ovary, leading to oocyte growth and maturation. The synthesis and release of MF are negatively regulated by the Mandibular Organ-Inhibiting Hormone (MOIH), which is produced in the X-organ-sinus gland complex located in the eyestalks.[5]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo experiment investigating the effects of this compound on ovarian maturation.

Experimental_Workflow A Animal Acclimation B Group Assignment (Control & MF-Treated) A->B C This compound Injection (Weekly) B->C D Saline Injection (Control) B->D E Regular Monitoring (e.g., Ovarian Stage) C->E D->E F Sample Collection (Hemolymph, Ovary, Hepatopancreas) E->F G Data Analysis F->G H Histology (Oocyte Diameter) G->H I Biochemical Assays (Vg Levels) G->I J Gene Expression (qRT-PCR) G->J

Caption: A typical experimental workflow for in vivo MF treatment.

Conclusion

This compound is a potent inducer of ovarian maturation in a wide range of crustacean species. The application of exogenous MF can significantly accelerate vitellogenesis and oocyte development, making it a valuable tool for both basic research into crustacean reproductive endocrinology and for improving the efficiency of commercial aquaculture breeding programs. The protocols and information provided here serve as a guide for researchers and professionals in the field to design and execute experiments utilizing this important hormone.

References

Application Notes and Protocols: Methyl Farnesoate in Insect Pest Control Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl farnesoate (MF) is a naturally occurring sesquiterpenoid insect hormone that plays a crucial role in regulating various physiological processes, including metamorphosis, reproduction, and development.[1][2] As a juvenile hormone (JH) analog, MF and its derivatives are gaining attention in the field of insect pest control as potential biorational insecticides.[3] These compounds disrupt the normal life cycle of insects, offering a more target-specific and potentially safer alternative to conventional broad-spectrum pesticides.[4] This document provides detailed application notes and protocols for the use of this compound in insect pest control research, summarizing key quantitative data, experimental methodologies, and relevant biological pathways.

Mechanism of Action: The Juvenile Hormone Signaling Pathway

This compound exerts its insecticidal effects by interfering with the juvenile hormone (JH) signaling pathway, which is essential for maintaining the larval state and preventing premature metamorphosis. The binding of JH or its analogs, like MF, to the intracellular receptor Methoprene-tolerant (Met) initiates a cascade of gene expression that inhibits the developmental transition to the pupal and adult stages.

Below is a diagram illustrating the simplified juvenile hormone signaling pathway in insects.

JH_Signaling_Pathway cluster_cell Insect Cell JH JH / MF Met_Gce Met/Gce (JH Receptor) JH->Met_Gce Binds Kr_h1_gene Kr-h1 Gene Met_Gce->Kr_h1_gene Activates Kr_h1_protein Kr-h1 Protein Kr_h1_gene->Kr_h1_protein Expresses Anti_metamorphic_genes Anti-metamorphic Genes Kr_h1_protein->Anti_metamorphic_genes Activates Status_quo Maintenance of Larval Stage Anti_metamorphic_genes->Status_quo Leads to Experimental_Workflow cluster_workflow Pest Control Research Workflow A 1. Target Pest Selection (e.g., Aphids, Moths) B 2. Primary Screening (Range-finding bioassays) A->B C 3. Dose-Response Bioassays (LC50/LC90 determination) B->C D 4. Sublethal Effects Assessment (Growth, reproduction, behavior) C->D E 5. Formulation Development (Emulsifiable concentrates, dusts, etc.) C->E F 6. Greenhouse/Field Trials (Efficacy under controlled/natural conditions) E->F

References

Troubleshooting & Optimization

Technical Support Center: Organic Synthesis of Methyl Farnesoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low yields during the organic synthesis of methyl farnesoate.

Troubleshooting Guide: Low Yield of this compound

This guide addresses specific issues that can lead to suboptimal yields during the synthesis of this compound, with a focus on the common two-step synthesis from farnesol (B120207): 1) oxidation to farnesoic acid and 2) esterification to this compound.

Problem Potential Cause Recommended Solution
Low conversion of farnesol (Starting material recovered) 1. Inactive Oxidizing Agent: The activity of oxidizing agents like manganese dioxide (MnO₂) can vary depending on its preparation and age.[1] 2. Insufficient Reagent: An inadequate molar excess of the oxidizing agent may lead to incomplete oxidation.[1] 3. Low Reaction Temperature: The oxidation of allylic alcohols may require elevated temperatures to proceed at a reasonable rate.1. Use freshly prepared or activated manganese dioxide. The effectiveness of MnO₂ is highly dependent on its preparation method. 2. Increase the molar ratio of the oxidizing agent to farnesol. A large excess (e.g., 5-10 equivalents) of MnO₂ is often necessary.[1] 3. Ensure the reaction is conducted at the optimal temperature as specified in the protocol. Gentle reflux in a suitable solvent is common.
Formation of multiple products during oxidation 1. Over-oxidation: Stronger oxidizing agents or harsh reaction conditions can lead to the formation of undesired byproducts. 2. Isomerization: The double bonds in farnesol can isomerize under certain conditions. 3. Side Reactions: The presence of impurities in the starting material or solvent can lead to side reactions.1. Use a mild and selective oxidizing agent like manganese dioxide, which is known for oxidizing allylic alcohols to aldehydes and carboxylic acids.[1][2] 2. Maintain careful control over reaction temperature and time to minimize isomerization. 3. Use high-purity starting materials and anhydrous solvents.
Low yield in the esterification step (Farnesoic acid recovered) 1. Reaction Equilibrium: Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[3][4][5][6] 2. Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[4][7] 3. Steric Hindrance: Although less of an issue with methanol (B129727), steric hindrance can slow down esterification with bulkier alcohols.1. To drive the reaction to completion, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[3][7] Using a large excess of methanol can also shift the equilibrium.[4] 2. Ensure an adequate catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[4][7] 3. Use a sufficient excess of methanol and allow for adequate reaction time.
Product is dark or contains impurities after esterification 1. Acid-catalyzed Side Reactions: Strong acid catalysts at elevated temperatures can cause degradation or polymerization of the unsaturated farnesoic acid.[8] 2. Incomplete Reaction: The presence of unreacted farnesoic acid can complicate purification.1. Use the minimum effective amount of acid catalyst and avoid excessively high temperatures. Consider using a milder, solid-supported acid catalyst. 2. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of farnesoic acid.
Difficulty in purifying the final product 1. Similar Polarity of Byproducts: Side products from the oxidation or esterification steps may have similar polarities to this compound, making separation by column chromatography challenging. 2. Residual Acid: Traces of the acid catalyst or unreacted farnesoic acid can remain in the final product.1. Optimize the reaction conditions to minimize byproduct formation. Use a high-resolution chromatography technique if necessary. 2. During the work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and straightforward method for the organic synthesis of this compound starts with the allylic alcohol, farnesol. The synthesis involves two main steps: the oxidation of farnesol to farnesoic acid, followed by the Fischer esterification of farnesoic acid with methanol to yield the final product, this compound.

Q2: Which oxidizing agent is best for converting farnesol to farnesoic acid?

Manganese dioxide (MnO₂) is a frequently used and effective oxidizing agent for this transformation.[1] It is a mild oxidant that selectively oxidizes the primary allylic alcohol group of farnesol. It is important to use activated MnO₂ and a sufficient excess to ensure complete conversion.[1]

Q3: How can I improve the yield of the Fischer esterification step?

The Fischer esterification is an equilibrium-limited reaction.[3][4][6] To maximize the yield of this compound, it is crucial to shift the equilibrium towards the product side. This can be achieved by:

  • Using a large excess of methanol: This will drive the reaction forward according to Le Châtelier's principle.[4]

  • Removing water: Water is a byproduct of the reaction, and its removal will prevent the reverse reaction (hydrolysis of the ester). This can be done using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent like molecular sieves.[3][7]

Q4: What are the typical catalysts for the esterification of farnesoic acid?

Strong protic acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common catalysts for Fischer esterification.[4][7] Lewis acids can also be employed. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

Q5: How can I monitor the progress of the synthesis?

Thin-Layer Chromatography (TLC) is an effective and simple technique to monitor the progress of both the oxidation and esterification steps. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the disappearance of the reactant and the appearance of the product.

Q6: What are the key considerations for the purification of this compound?

Purification is typically achieved by column chromatography on silica (B1680970) gel. Key considerations include:

  • Neutralization: Ensure all acidic components from the reaction are neutralized and removed during the work-up before chromatography.

  • Solvent System: A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is commonly used for elution. The optimal ratio should be determined by TLC analysis.

  • Characterization: After purification, the identity and purity of the this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

Protocol 1: Oxidation of Farnesol to Farnesoic Acid
  • Materials: Farnesol, activated manganese dioxide (MnO₂), and a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Procedure:

    • Dissolve farnesol in the chosen solvent in a round-bottom flask.

    • Add a significant excess (e.g., 5-10 molar equivalents) of activated manganese dioxide to the solution.[1]

    • Stir the mixture vigorously at room temperature or under gentle reflux.

    • Monitor the reaction progress by TLC until the farnesol spot is no longer visible.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

    • Wash the filter cake with additional solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain crude farnesoic acid.

Protocol 2: Fischer Esterification of Farnesoic Acid
  • Materials: Farnesoic acid, anhydrous methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Procedure:

    • Dissolve the crude farnesoic acid in a large excess of anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reflux the reaction mixture for several hours.

    • Monitor the reaction progress by TLC until the farnesoic acid spot disappears.

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted farnesoic acid.[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Yields for this compound Synthesis Steps

StepStarting MaterialReagents/CatalystSolventTemperatureTimeYield (%)
Oxidation FarnesolMnO₂ (10 eq.)HexaneReflux24 h~70-85%
Esterification Farnesoic AcidMethanol (excess), H₂SO₄ (cat.)MethanolReflux4-8 h~80-95%

Note: Yields are approximate and can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound in crustaceans proceeds via the mevalonate (B85504) pathway, culminating in the methylation of farnesoic acid.

Biosynthetic Pathway of this compound AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Mevalonate5P Mevalonate-5-phosphate Mevalonate->Mevalonate5P Mevalonate5PP Mevalonate-5-pyrophosphate Mevalonate5P->Mevalonate5PP IPP Isopentenyl pyrophosphate Mevalonate5PP->IPP DMAPP Dimethylallyl pyrophosphate IPP->DMAPP GPP Geranyl pyrophosphate IPP->GPP DMAPP->GPP FPP Farnesyl pyrophosphate GPP->FPP Farnesol Farnesol FPP->Farnesol Farnesal Farnesal Farnesol->Farnesal FarnesoicAcid Farnesoic Acid Farnesal->FarnesoicAcid MethylFarnesoate This compound FarnesoicAcid->MethylFarnesoate FAMeT Organic Synthesis Workflow for this compound cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification cluster_purification Step 3: Purification Farnesol Farnesol AddOxidant Add MnO2 in Hexane Farnesol->AddOxidant RefluxOxidation Reflux AddOxidant->RefluxOxidation Filter Filter to remove MnO2 RefluxOxidation->Filter Evaporate1 Evaporate Solvent Filter->Evaporate1 FarnesoicAcid Crude Farnesoic Acid Evaporate1->FarnesoicAcid AddMethanol Add Methanol & H2SO4 (cat.) FarnesoicAcid->AddMethanol RefluxEster Reflux AddMethanol->RefluxEster Workup Aqueous Work-up (NaHCO3 wash) RefluxEster->Workup Dry Dry with Na2SO4 Workup->Dry Evaporate2 Evaporate Solvent Dry->Evaporate2 CrudeMF Crude this compound Evaporate2->CrudeMF ColumnChromatography Column Chromatography (Silica Gel) CrudeMF->ColumnChromatography PureMF Pure this compound ColumnChromatography->PureMF

References

Technical Support Center: Methyl Farnesoate (MF) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with methyl farnesoate (MF).

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A: Proper storage is critical to prevent degradation. For solid MF, store it dry at -20°C. Prepare concentrated stock solutions in an appropriate organic solvent like anhydrous DMSO or ethanol (B145695). Aliquot these stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).

Q2: My this compound won't dissolve in my aqueous buffer/media. What should I do?

A: this compound has very poor solubility in water. It should first be dissolved in an organic solvent such as DMSO or ethanol to create a concentrated stock solution. To prepare your final working solution, dilute the stock solution in a stepwise manner into your pre-warmed aqueous buffer or cell culture medium. Add the stock solution dropwise while vortexing the medium to avoid precipitation. It is crucial to keep the final concentration of the organic solvent low (e.g., <0.5% for DMSO) to prevent toxicity in cell-based assays.

Q3: I'm seeing no effect or inconsistent results in my bioassay. What are the likely causes?

A: Inconsistent results often stem from three main issues:

  • Compound Degradation: Your MF may have degraded due to improper storage, using a stock solution that is too old, or exposure to harsh conditions (light, high temperature, or non-optimal pH). Always use freshly prepared dilutions from a properly stored, unexpired stock.

  • Precipitation: The compound may be precipitating out of your aqueous assay medium, especially at higher concentrations. This lowers the actual concentration of soluble MF, leading to a reduced or absent biological effect. Visually inspect your wells for precipitate under a microscope.

  • Enzymatic Degradation: If you are working with tissue homogenates, cell lysates, or hemolymph, endogenous esterase enzymes can rapidly hydrolyze MF into its inactive form, farnesoic acid. The hepatopancreas in crustaceans, for example, has very high esterase activity.[1] Assays with these biological matrices should be performed quickly, on ice, and potentially with esterase inhibitors.

Q4: How stable is this compound in solution?

A: Stability is dependent on the solvent, temperature, pH, and light exposure. In organic solvents stored at -80°C, it is stable for months. In aqueous solutions, its stability is significantly lower. While specific kinetic data for MF is limited, related ester compounds are known to be unstable at alkaline pH. For optimal stability in aqueous media, it is recommended to maintain a neutral to slightly acidic pH (pH < 7) and to protect the solution from light by using amber vials or covering containers with foil.

Q5: Which tissues have the highest this compound degradation activity?

A: In crustaceans, the hepatopancreas exhibits the highest level of esterase activity responsible for MF degradation.[1] Significant activity can also be found in other tissues. When preparing tissue homogenates for binding studies or receptor assays, this enzymatic activity must be considered as it can rapidly deplete the active MF in your sample.

Troubleshooting Guides

Guide 1: Inconsistent Bioassay Results (e.g., variable IC50, low potency)
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Compound Precipitation: MF is falling out of solution in the aqueous assay medium.Visually inspect wells for crystals. Lower the final MF concentration. Optimize the final DMSO concentration (keep below 0.5%). Perform serial dilutions into pre-warmed media rather than a single large dilution.
Inaccurate Pipetting: Hydrophobic compounds can adhere to pipette tips, leading to inconsistent dispensing.Use low-retention pipette tips. Ensure complete dispensing by rinsing the tip in the well solution. Calibrate pipettes regularly.
No biological activity or significantly lower potency than expected Degraded MF Stock: Stock solution was stored improperly, is too old, or has undergone multiple freeze-thaw cycles.Prepare a fresh working solution from a new aliquot of a properly stored stock solution. If the problem persists, use a new batch of solid MF.
Enzymatic Degradation: Endogenous esterases in your sample (e.g., tissue lysate) are hydrolyzing the MF.Prepare samples and conduct the assay on ice. Minimize incubation times. Consider adding a general esterase inhibitor (after confirming it doesn't interfere with your assay).
Assay signal decreases over time Chemical Instability: MF is degrading in the assay buffer over the course of the experiment.Check the pH of your assay buffer; aim for neutral or slightly acidic conditions. Protect the plate from light. Reduce the duration of the experiment if possible.
Guide 2: Low or No Detection of MF during Quantification (HPLC/GC-MS)
Observed Problem Potential Cause Recommended Solution
Low MF yield after extraction from biological samples (e.g., hemolymph) Enzymatic Degradation during Sample Prep: Esterases in the hemolymph degraded MF before or during extraction.Collect hemolymph directly into a chilled tube containing an organic solvent like acetonitrile (B52724) or methanol (B129727) to immediately precipitate proteins and quench enzyme activity.[1] Keep samples on ice throughout the extraction process.
Inefficient Extraction: The extraction protocol is not effectively partitioning MF into the organic phase.Ensure the correct ratio of aqueous sample to organic solvent is used. Perform multiple extractions (e.g., 3x) with fresh solvent and pool the organic layers. Ensure thorough mixing (vortexing) during liquid-liquid extraction steps.
No peak corresponding to MF standard Degraded Standard: The MF standard used to create the calibration curve has degraded.Prepare a fresh standard solution from solid MF. Verify the concentration and purity of the standard.
Incorrect HPLC/GC Conditions: The column, mobile phase, or temperature is not suitable for MF.For HPLC, use a normal-phase silica (B1680970) column with a non-polar mobile phase (e.g., 1.3% diethyl ether in hexane) and UV detection at ~220 nm.[2] For GC-MS, ensure appropriate temperature ramps and ionization methods are used.

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Stability of this compound

Form Solvent Storage Temperature Approximate Stability Key Considerations
Solid PowderN/A-20°C> 2 yearsStore dry and protected from light.
Concentrated StockDMSO, Ethanol-80°C~6 monthsAliquot to avoid freeze-thaw cycles. Use anhydrous solvent.
Concentrated StockDMSO, Ethanol-20°C~1 monthSuitable for short-term storage. Aliquot to avoid freeze-thaw.
Aqueous Working SolutionBuffer, Culture Media4°C or Room TempUnstable, < 24 hoursPrepare fresh for each experiment. Protect from light. Maintain pH < 7.

Table 2: Relative Esterase Activity (MF Hydrolysis) in Various Crustacean Tissues

Data synthesized from Homola & Chang (1997), showing that activity is highest in the hepatopancreas.[1]

Species Tissue Relative Specific Activity (pmol MF hydrolyzed / min / mg protein)
Callianassa californiensisHepatopancreas~11,500
Pugettia productaHepatopancreas~1,700
Sicyonia ingentisHepatopancreas~1,050
Homarus americanusHepatopancreas~240
Homarus americanusAntennal GlandLow
Homarus americanusGillLow
Homarus americanusMuscleUndetectable

Experimental Protocols

Protocol 1: Preparation and Storage of MF Stock Solutions
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

    • Microcentrifuge tubes or cryovials (amber or wrapped in foil)

  • Procedure for 10 mM Stock Solution:

    • Calculate the required mass of MF for your desired volume (MW of MF = 250.38 g/mol ). For 1 mL of a 10 mM stock, you need 0.25 mg of MF.

    • Weigh the solid MF in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or ethanol to the tube.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the concentrated stock solution.

    • Perform serial dilutions in your final assay buffer or culture medium immediately before use.

    • To avoid precipitation, add the stock solution to the diluent slowly while mixing. Do not add the aqueous diluent directly to the concentrated stock.

Protocol 2: Extraction of MF from Crustacean Hemolymph

This protocol is adapted from methods described for hemolymph extraction.[1]

  • Materials:

    • Chilled 1.5 mL microcentrifuge tubes

    • Acetonitrile

    • 4% NaCl solution

    • Hexane (B92381) (HPLC grade)

    • Internal standard (e.g., 2E,6Z-isomer of MF), if available

  • Procedure:

    • Prepare extraction tubes in an ice bath. For each 1 mL of hemolymph to be collected, add 1.25 mL of acetonitrile to a tube.

    • Collect hemolymph (e.g., 1 mL) from the animal using a chilled syringe and immediately dispense it into the prepared tube with acetonitrile. This will precipitate proteins and halt esterase activity.

    • Add the 4% NaCl solution (1 mL for every 1 mL of hemolymph).

    • If using an internal standard, add it at this stage.

    • Vortex the tube vigorously for 30 seconds to mix.

    • Add 1 mL of hexane to the tube, vortex for 1 minute, and then centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic (hexane) phase to a clean glass tube.

    • Repeat the hexane extraction (steps 6-7) two more times on the remaining aqueous phase, pooling all organic extracts.

    • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the mobile phase for HPLC analysis or a suitable solvent for GC-MS.

Protocol 3: Generalized Radiochemical Assay for MF Esterase Activity

This protocol is based on the principles of the partition assay described by Homola & Chang (1997).

  • Materials:

    • Radiolabeled [³H]this compound

    • Tissue homogenizing buffer (e.g., Tris-HCl with protease inhibitors)

    • Tissue homogenate (e.g., from hepatopancreas)

    • Stopping solution (e.g., methanol:water:chloroform mixture)

    • Scintillation vials and scintillation fluid

  • Procedure:

    • Prepare tissue homogenates in buffer on ice and determine the total protein concentration (e.g., via Bradford assay).

    • In a microcentrifuge tube on ice, add a specific amount of tissue homogenate (e.g., 50 µg of total protein).

    • Initiate the reaction by adding a known amount of [³H]MF (dissolved in a minimal amount of ethanol) to the tube and mix gently. The final volume should be kept constant for all samples.

    • Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

    • Stop the reaction by adding the stopping solution. This will precipitate the protein and partition the remaining unhydrolyzed [³H]MF from the hydrolyzed, more polar product ([³H]farnesoic acid).

    • Vortex and centrifuge to pellet the protein and separate the phases.

    • The unhydrolyzed [³H]MF will partition into the non-polar (chloroform) phase, while the [³H]farnesoic acid will be in the polar (aqueous/methanol) phase.

    • Take an aliquot of the non-polar phase, add it to a scintillation vial with scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the amount of MF hydrolyzed based on the decrease in radioactivity in the non-polar phase compared to a control reaction stopped at time zero. Express activity as pmol MF hydrolyzed per minute per mg of protein.

Visualizations (Diagrams)

degradation_factors cluster_factors Degradation Factors mf This compound (Active) esterases Esterase Enzymes (e.g., in Hepatopancreas) ph Alkaline pH (pH > 7) light UV/Light Exposure temp High Temperature degraded_mf Farnesoic Acid (Inactive) esterases->degraded_mf Enzymatic Hydrolysis ph->degraded_mf Chemical Hydrolysis light->degraded_mf Photodegradation temp->degraded_mf Thermal Degradation troubleshooting_workflow start Inconsistent or No Bioassay Activity check_storage Check MF Stock: - Age? - Storage Temp? - Freeze/Thaw Cycles? start->check_storage Compound Integrity check_prep Review Solution Prep: - Correct Solvent? - Stepwise Dilution? - Final DMSO % <0.5? start->check_prep Solubility Issues check_assay Examine Assay Conditions: - Sample has esterases? - Assay pH? - Light exposure? start->check_assay Degradation During Assay remedy_storage Use Fresh Aliquot or New MF Batch check_storage->remedy_storage remedy_prep Prepare Fresh Dilutions & Check for Precipitate check_prep->remedy_prep remedy_assay Run Assay on Ice Adjust pH, Protect Plate check_assay->remedy_assay rerun Re-run Experiment remedy_storage->rerun remedy_prep->rerun remedy_assay->rerun pathway fa Farnesoic Acid mf This compound (Active Hormone) fa->mf Biosynthesis p1 jh3 Juvenile Hormone III mf->jh3 Biosynthesis (in some insects) inactive Inactive Metabolites (e.g., Farnesoic Acid) mf->inactive Degradation (Hydrolysis) p2 p3 enzyme_node enzyme_node jhamt JHAMT jhamt->fa epoxidase Epoxidase (Insects) epoxidase->mf esterase Esterases esterase->mf l1 JHAMT p1->l1 l2 Epoxidase (Insects) p2->l2 l3 Esterases p3->l3

References

Technical Support Center: Methyl Farnesoate (MF) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl farnesoate (MF).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological roles?

A1: this compound (MF) is a sesquiterpenoid hormone, structurally similar to insect juvenile hormone III (JH III), but lacking the epoxide group.[1] In crustaceans, it is considered the equivalent of juvenile hormone and plays crucial roles in regulating a variety of physiological processes including reproduction, molting, growth, and development.[2] It can also influence male sex determination in some species like Daphnia magna.[1]

Q2: What are the known receptors for this compound?

A2: In insects such as Drosophila melanogaster, MF has been shown to act through the juvenile hormone receptors, Methoprene-tolerant (Met) and Germ cell-expressed (Gce).[3] In crustaceans, the receptor situation is less clear, though homologs of Met are considered primary candidates.[1] There is also evidence that MF can interact with the retinoid X receptor (RXR), albeit indirectly.[4]

Q3: What are the potential on-target effects I should expect from MF treatment in arthropods?

A3: On-target effects are dose and species-dependent but can include:

  • Inhibition of metamorphosis: MF can act as a juvenilizing factor, preventing or delaying metamorphosis in larval stages.

  • Stimulation of vitellogenesis: In many female crustaceans, MF promotes yolk protein production and ovarian maturation.[5]

  • Induction of male production: In cladocerans like Daphnia magna, MF can induce the production of male offspring.

  • Regulation of growth: MF can have varied effects on growth, with some studies showing promotion at low concentrations and inhibition at higher concentrations.[2]

Q4: What are the known off-target effects of this compound?

A4: The primary documented off-target interaction of MF is with the ecdysteroid signaling pathway through the retinoid X receptor (RXR). While MF does not directly activate the Daphnia magna RXR, it can synergize with ecdysteroids to enhance the activation of the RXR:EcR (ecdysone receptor) complex.[4] High concentrations of MF have also been associated with adverse effects such as reduced somatic growth and toxicity in some non-target crustaceans.[6] To date, there is limited research on the off-target effects of MF in vertebrate systems.

Troubleshooting Guides

Problem 1: Inconsistent or no biological response to MF treatment.

Possible Cause Troubleshooting Step
Degradation of MF MF is a lipophilic molecule and can be unstable in aqueous solutions. Prepare fresh stock solutions in an appropriate solvent (e.g., ethanol, DMSO) and store at -20°C or below. Protect from light.
Incorrect Dosage The effective concentration of MF is highly species- and developmental stage-specific. Perform a dose-response curve to determine the optimal concentration for your experiment. Refer to the quantitative data tables below for reported effective concentrations.
Low Receptor Expression The target tissue or developmental stage may have low expression levels of MF receptors (e.g., Met, Gce). Verify receptor expression using qPCR or other methods.
Metabolism of MF The organism may rapidly metabolize MF. Consider more frequent administration or a continuous delivery system.

Problem 2: Unexpected phenotypes or toxicity observed after MF treatment.

Possible Cause Troubleshooting Step
High Concentration High concentrations of MF can lead to off-target effects and general toxicity, such as reduced growth.[6] Lower the concentration of MF and repeat the experiment.
Solvent Toxicity The solvent used to dissolve MF (e.g., ethanol, DMSO) may be toxic at the final concentration in the culture medium. Run a solvent-only control to assess its effects.
Interaction with other signaling pathways MF can synergize with the ecdysteroid pathway.[4] Consider the hormonal status of your experimental animals.
Contamination of MF stock Ensure the purity of your MF. If in doubt, obtain a new, high-purity stock.

Quantitative Data Presentation

Table 1: Binding Affinities of this compound and Related Compounds to Receptors

Receptor/Binding Protein Ligand Organism Assay Type Binding Affinity (Kd/Ki) Reference
GceJH IIIDrosophila melanogasterRadioligand Binding19.3 ± 4.5 nM (Kd)[7]
GceThis compoundDrosophila melanogasterCompetitive Binding87.9 nM (Ki)[7]
MF Binding ProteinsThis compoundCancer magister (crab)Scatchard Analysis145 ± 10 nM (Kd)[8]

Table 2: Effective Concentrations of this compound in Biological Assays

Biological Effect Organism Effective Concentration Reference
Male Production (Continuous Exposure)Daphnia magna> 30 nM[5]
Male Production (Short-term Exposure)Daphnia magna52 nM - 400 nM[5]
Reduced Somatic Growth (Adverse Effect)Triops longicaudatus (tadpole shrimp)10 µg/g in food pellets[6]

Experimental Protocols

Luciferase Reporter Assay for MF-mediated Nuclear Receptor Activation

This protocol is adapted for testing the effect of MF on a nuclear receptor of interest (e.g., RXR:EcR) in a vertebrate cell line like HEK293T.[7][9][10]

Materials:

  • HEK293T cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Expression plasmids:

    • Nuclear receptor A (e.g., EcR)

    • Nuclear receptor B (e.g., RXR)

    • Reporter plasmid with hormone response elements upstream of a luciferase gene (e.g., firefly luciferase)

    • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound (and other ligands as controls)

  • Dual-luciferase assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 250,000 – 300,000 cells/mL (100 µL per well) and incubate for at least 20 hours.[7]

  • Transfection: Co-transfect the cells with the expression and reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Ligand Treatment: After 24 hours of transfection, replace the medium with a medium containing the desired concentration of MF or control ligands. Include a vehicle-only control (e.g., DMSO). Incubate for 14-16 hours.[7]

  • Cell Lysis: Wash the cells with PBS and add lysis buffer from the dual-luciferase kit.

  • Luminescence Measurement:

    • Add the firefly luciferase substrate to each well and measure the luminescence.

    • Add the Stop & Glo® reagent to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence.[7]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.

Daphnia magna Male Induction Assay

This protocol is based on the established effect of MF on sex determination in Daphnia magna.[5]

Materials:

  • Daphnia magna cultures (parthenogenetic females)

  • Standard freshwater medium

  • This compound stock solution in ethanol

  • Glass beakers or multi-well plates

  • Dissecting microscope

Procedure:

  • Culture Preparation: Culture Daphnia magna under conditions that favor female production (e.g., long daylight, ample food).

  • Experimental Setup: Prepare test solutions of MF in standard freshwater medium at various concentrations (e.g., 0, 30, 50, 100, 200, 400 nM). Include a solvent control.

  • Exposure: Place individual adult female daphnids in the test solutions. The critical window for sex determination is during a specific 12-hour period of ovarian egg development.[5] A continuous exposure throughout the brood development is also effective.

  • Observation: After the females release their first brood in the test solutions, remove the adults.

  • Sex Determination: Allow the offspring to mature for several instars until sexual characteristics are visible under a dissecting microscope. Count the number of male and female offspring in each replicate.

  • Data Analysis: Calculate the percentage of male offspring for each MF concentration.

Radioligand Binding Assay (Competitive)

This protocol is a general guide for a competitive radioligand binding assay to determine the binding affinity of MF to a receptor of interest.[11][12]

Materials:

  • Cell membranes or tissue homogenate containing the receptor of interest

  • Radiolabeled ligand known to bind the receptor (e.g., [3H]-JH III for Gce)

  • Unlabeled this compound

  • Assay buffer

  • 96-well plates

  • Glass fiber filters

  • Vacuum filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenate containing the receptor. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add a constant amount of membrane preparation, a constant concentration of the radiolabeled ligand, and increasing concentrations of unlabeled MF.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of unlabeled MF. Fit the data to a one-site competition model to determine the IC50, from which the Ki for MF can be calculated.

Visualizations

Signaling Pathways and Experimental Workflows

MF_On_Target_Pathway cluster_nucleus Inside Nucleus MF This compound Receptor Met/Gce Receptor Complex MF->Receptor Binds Nucleus Nucleus Receptor->Nucleus Translocates to DNA JH Response Element (JHRE) Receptor->DNA Binds to Krh1 Kr-h1 Gene Krh1_mRNA Kr-h1 mRNA Krh1->Krh1_mRNA Transcription Krh1_Protein Kr-h1 Protein Krh1_mRNA->Krh1_Protein Translation Response Juvenilizing Effects (Inhibition of Metamorphosis) Krh1_Protein->Response Mediates

Caption: On-target signaling pathway of this compound (MF) in insects.

MF_Off_Target_Pathway MF This compound RXR Retinoid X Receptor (RXR) MF->RXR Synergizes with Ecdysteroid Ecdysteroid Ecdysteroid EcR Ecdysone Receptor (EcR) Ecdysteroid->EcR Binds Complex EcR/RXR Heterodimer EcR->Complex RXR->Complex DNA Ecdysone Response Element (EcRE) Complex->DNA Binds to Target_Genes Ecdysteroid Target Genes Response Modulated Developmental Response Target_Genes->Response Transcription leads to

Caption: Potential off-target interaction of MF with the ecdysteroid pathway.

Experimental_Workflow cluster_invitro In vitro cluster_cell Cell-based cluster_organism Organism-level start Hypothesis: MF has off-target effects step1 In vitro Assays start->step1 step2 Cell-based Assays step1->step2 binding_assay Competitive Binding Assay (e.g., against vertebrate nuclear receptors) step3 Organism-level Assays step2->step3 reporter_assay Luciferase Reporter Assay (in vertebrate cell lines) toxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) end Conclusion: Characterize off-target profile step3->end non_target_assay Non-target Organism Assay (e.g., Daphnia, Zebrafish embryo) gene_expression Transcriptomics (RNA-seq) to identify off-target gene regulation

Caption: Experimental workflow for assessing off-target effects of MF.

References

Optimizing Methyl Farnesoate Dosage for Crustacean Maturation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of methyl farnesoate (MF) for crustacean maturation experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MF) and what is its primary role in crustaceans?

A1: this compound (MF) is a sesquiterpenoid hormone, structurally similar to the insect juvenile hormone III.[1][2] It is considered a key hormone in crustaceans, playing a crucial role in regulating a variety of physiological processes, including reproduction, molting, development, and stress responses.[3][4] MF is synthesized by the mandibular organs and its levels in the hemolymph are often correlated with reproductive activity.[4][5]

Q2: How does MF influence female crustacean maturation?

A2: MF is generally considered a gonadotropin, stimulating ovarian development and vitellogenesis (yolk formation).[4][6] Administration of MF has been shown to increase ovarian indices, oocyte diameter, and vitellogenin levels in various crustacean species.[6][7][8] It appears to be most actively synthesized by females during vitellogenesis.[4][5]

Q3: What is the effect of MF on male crustacean reproduction?

A3: In males, higher levels of MF are associated with larger reproductive systems and more aggressive mating behaviors.[4][5] Studies have shown that MF injection can lead to an increase in the gonadosomatic index (GSI) and the number of spermatozoa.[9]

Q4: What are the common methods for administering MF in experimental settings?

A4: MF can be administered through several methods, including:

  • Injection: Direct injection into the crustacean's hemolymph.[9][10]

  • Dietary Supplementation: Incorporating MF into food pellets.[1][3]

  • Bio-vectors: Using a biological carrier, such as Artemia nauplii, that has been incubated with MF.[1]

  • Implants: Implanting mandibular organs (the source of MF) into non-reproductive individuals.[4][5]

Q5: Is there an optimal dosage of MF for promoting maturation?

A5: The optimal dosage of MF is highly dependent on the crustacean species, its developmental stage, and the administration method.[3] While lower concentrations often have a physiological effect on fecundity and growth, higher concentrations can sometimes have inhibitory effects or reduce somatic growth.[1][3] It is crucial to conduct dose-response experiments to determine the optimal concentration for a specific application.

Troubleshooting Guide

Problem: No significant effect on ovarian maturation is observed after MF administration.

  • Possible Cause 1: Inappropriate Dosage. The dosage may be too low to elicit a response or so high that it becomes inhibitory.

    • Solution: Conduct a pilot study with a range of MF concentrations to determine the optimal dose for your target species. For example, studies have used concentrations ranging from 0.1 µg/g to 10 µg/g in food pellets for tadpole shrimp, and injections of 250 to 1000 ng/g of body weight in crayfish.[1][9]

  • Possible Cause 2: Ineffective Administration Method. The chosen method of delivery may not be efficiently introducing MF into the animal's system.

    • Solution: If using dietary supplementation, ensure the feed is palatable and consumed by the animals. For injections, verify the injection site and technique to minimize leakage and stress. Consider trying an alternative administration method.

  • Possible Cause 3: Species-Specific or Stage-Specific Resistance. Some crustacean species or developmental stages may be less responsive to MF.

    • Solution: Review literature specific to your crustacean species. The timing of administration relative to the molt cycle and reproductive state is critical.

  • Possible Cause 4: Poor Animal Health. Underlying health issues can mask the effects of hormonal treatments.

    • Solution: Ensure experimental animals are healthy, properly acclimated, and maintained in optimal environmental conditions.

Problem: High mortality rates are observed in the experimental group.

  • Possible Cause 1: MF Toxicity at High Concentrations. High doses of MF can be toxic and lead to increased mortality.[11]

    • Solution: Reduce the concentration of MF. Refer to dose-response studies to identify a sublethal, effective dose.

  • Possible Cause 2: Stress from Handling and Administration. Frequent handling and injections can cause significant stress and mortality.

    • Solution: Minimize handling and optimize the administration protocol to be as quick and non-invasive as possible. For long-term studies, dietary supplementation may be a less stressful alternative to repeated injections.

  • Possible Cause 3: Solvent Toxicity. The solvent used to dissolve MF may be toxic to the animals.

    • Solution: Use a biocompatible solvent (e.g., ethanol) and always include a vehicle control group (animals receiving the solvent without MF) to assess the solvent's effect. Ensure the final concentration of the solvent is minimal.

Quantitative Data Summary

Table 1: Effects of this compound on Female Crustacean Maturation

SpeciesAdministration MethodDosageObserved EffectsReference
Triops longicaudatus (Tadpole Shrimp)MF-coated food pellets0.75 µg/g - 3.8 µg/gReduction in oocyte production[1]
Macrobrachium rosenbergii (Giant Freshwater Prawn)Injection0.1 µg/g body weight (daily)Shortened ovarian maturation period[10]
Travancoriana schirnerae (Freshwater Crab)InjectionNot specifiedIncreased ovarian indices and oocyte diameter[7]
Litopenaeus vannamei (Pacific White Shrimp)Injection1.0 µ g/shrimp Increased gonadosomatic index (GSI)[12]

Table 2: Effects of this compound on Male Crustacean Reproduction

SpeciesAdministration MethodDosageObserved EffectsReference
Pontastacus leptodactylus (Narrow-clawed Crayfish)Injection1000 ng/g body weight (weekly)Increased gonadosomatic index (GSI) and spermatozoal number[9]

Experimental Protocols

Protocol 1: Preparation and Administration of MF-Supplemented Feed

  • Stock Solution Preparation: Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., 95% ethanol).

  • Feed Coating: Spray the MF stock solution evenly over a pre-weighed amount of commercial crustacean feed pellets.

  • Solvent Evaporation: Allow the solvent to completely evaporate from the feed pellets in a fume hood.

  • Control Feed: Prepare a control feed by spraying pellets with the same volume of solvent only.

  • Storage: Store the prepared feeds in airtight containers at -20°C until use.

  • Feeding: Provide the experimental and control feeds to the respective groups of animals at a predetermined rate and frequency.

Protocol 2: Intramuscular Injection of this compound

  • Solution Preparation: Dissolve this compound in a carrier solution (e.g., crustacean physiological saline with a small percentage of ethanol (B145695) to aid dissolution). Prepare a range of concentrations for dose-response studies.

  • Animal Preparation: Gently restrain the crustacean. The injection site is typically the musculature at the base of a walking leg or in the abdomen.

  • Injection: Using a fine-gauge needle and syringe, inject a precise volume of the MF solution into the muscle tissue.

  • Control Injection: Inject a control group with the same volume of the carrier solution (vehicle).

  • Post-Injection Care: Return the animal to its holding tank and monitor for any adverse effects.

Visualizations

This compound Signaling Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell cluster_output Physiological Response MF This compound (MF) MfR This compound Receptor (Met:SRC complex) MF->MfR Binds to MF_MfR MF-MfR Complex MfR->MF_MfR Forms DNA DNA MF_MfR->DNA Interacts with Transcription Gene Transcription DNA->Transcription Proteins Vitellogenin & Other Proteins Transcription->Proteins Maturation Ovarian Maturation Proteins->Maturation Molting Molting Proteins->Molting

Caption: Proposed signaling pathway for this compound in crustaceans.

Experimental Workflow for MF Dosage Optimization cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Acclimation Acclimation of Crustaceans Group_Assignment Random Assignment to Treatment Groups Acclimation->Group_Assignment Control Control Group (Vehicle only) Group_Assignment->Control Treatment_Groups MF Treatment Groups (Low, Medium, High Dose) Group_Assignment->Treatment_Groups Administration MF Administration (e.g., Injection, Feed) Control->Administration Treatment_Groups->Administration Monitoring Daily Monitoring (Health, Behavior) Administration->Monitoring GSI Gonadosomatic Index (GSI) Measurement Monitoring->GSI Oocyte_Diameter Oocyte Diameter Measurement Monitoring->Oocyte_Diameter Vitellogenin Vitellogenin Level Analysis Monitoring->Vitellogenin Statistical_Analysis Statistical Analysis GSI->Statistical_Analysis Oocyte_Diameter->Statistical_Analysis Vitellogenin->Statistical_Analysis Optimal_Dose Determination of Optimal Dosage Statistical_Analysis->Optimal_Dose

Caption: A typical experimental workflow for optimizing MF dosage.

References

Technical Support Center: Stability of Methyl Farnesoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of methyl farnesoate (MF) in aqueous solutions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and stability data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound (MF) is a naturally occurring sesquiterpenoid, analogous to insect juvenile hormones, that plays a crucial role in the development, reproduction, and molting of crustaceans.[1] Due to its hydrophobic nature, MF has very low solubility in water.[2] This inherent insolubility, coupled with its susceptibility to hydrolysis, presents significant challenges for its use in aqueous-based biological assays and formulations, leading to potential precipitation and degradation.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for this compound, an ester, in aqueous solutions is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of farnesoic acid and methanol.[3] This process can be catalyzed by both acids and bases, meaning the pH of the solution is a critical factor in determining the stability of MF.[3][4]

Q3: How does pH affect the stability of this compound?

The stability of this compound is significantly dependent on the pH of the aqueous solution. Ester hydrolysis is generally catalyzed by both acidic and basic conditions.[3][4] While MF is relatively stable at a neutral pH, its degradation rate increases in both acidic and, more significantly, in alkaline (basic) environments. For optimal stability, it is recommended to maintain the pH of the solution as close to neutral as possible, or slightly acidic, depending on the experimental requirements.

Q4: Can organic solvents be used to dissolve this compound?

Yes, due to its hydrophobic nature, this compound is readily soluble in many organic solvents.[2] A common practice is to prepare a concentrated stock solution of MF in an organic solvent such as ethanol (B145695), methanol, or dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be diluted into the aqueous experimental medium. However, it is crucial to keep the final concentration of the organic solvent in the aqueous solution to a minimum (typically below 1%, and for cell-based assays, often below 0.5% for DMSO) to avoid solvent-induced artifacts or toxicity.[5]

Q5: What are cyclodextrins and how can they improve the stability of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7][8] They can encapsulate hydrophobic molecules, like this compound, within their central cavity, forming an inclusion complex.[6][7] This encapsulation effectively shields the MF molecule from the aqueous environment, which can lead to a significant increase in its apparent water solubility and a reduction in its degradation by hydrolysis.[6][7][9] Derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly-methylated-β-cyclodextrin (RAMEB), are often used for this purpose due to their enhanced aqueous solubility.[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of MF stock solution into aqueous buffer. The aqueous solubility of MF has been exceeded. The concentration of the organic co-solvent may be too low to maintain solubility at the target MF concentration.- Prepare a more dilute stock solution in the organic solvent and add a larger volume to the aqueous medium (while keeping the final organic solvent concentration within acceptable limits).- Use a serial dilution method: instead of a single large dilution, perform a series of smaller dilutions into the final assay buffer.[5]- Increase the final concentration of the organic co-solvent if the experimental system can tolerate it. Always perform a solvent tolerance test.[5]- Employ a solubilizing agent, such as cyclodextrins, to increase the aqueous solubility of MF.
Loss of MF activity or inconsistent results over time. Degradation of MF in the aqueous solution due to hydrolysis. This is more likely to occur at non-neutral pH or elevated temperatures.- Prepare fresh working solutions of MF immediately before each experiment.- Store stock solutions in an appropriate organic solvent at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5]- Buffer the aqueous solution to maintain a stable pH, preferably between 6 and 7.- If possible, conduct experiments at lower temperatures to slow the rate of hydrolysis.- Consider using a stabilizing agent like cyclodextrins in your aqueous medium.
Difficulty in preparing a stable aqueous solution of MF for long-term studies. Inherent instability of MF in aqueous media over extended periods.- Formulate MF with cyclodextrins to form a stable inclusion complex. This can significantly enhance its stability in aqueous solutions.[6][7]- Lyophilize (freeze-dry) the MF-cyclodextrin complex to create a stable powder that can be reconstituted in water when needed.[12]

Data on Factors Affecting this compound Stability

Table 1: Qualitative Effect of pH on this compound Stability in Aqueous Solutions

pH RangeRelative StabilityPrimary Degradation ProductNotes
< 4ModerateFarnesoic AcidAcid-catalyzed hydrolysis occurs.
4 - 6Relatively StableFarnesoic AcidHydrolysis rate is generally at its minimum in this range.
6 - 8StableFarnesoic AcidNear-neutral pH provides good stability for short-term experiments.
> 8LowFarnesoate (salt)Base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis.[3]

Table 2: Strategies to Enhance the Stability of this compound in Aqueous Solutions

StrategyMechanism of ActionAdvantagesDisadvantages/Considerations
pH Control Minimizes acid or base-catalyzed hydrolysis.Simple to implement using common laboratory buffers.The chosen pH must be compatible with the biological system under investigation.
Use of Organic Co-solvents (e.g., Ethanol, DMSO) Increases the solubility of MF, keeping it in solution.Effective at creating high-concentration stock solutions.The final concentration must be low enough to avoid toxicity or interference with the assay.[5]
Complexation with Cyclodextrins (e.g., HP-β-CD, RAMEB) Encapsulates the hydrophobic MF molecule, protecting it from hydrolysis and increasing its aqueous solubility.[6][7][8][9]Significantly improves both solubility and stability. Biocompatible.May alter the bioavailability or interaction of MF with its target. The appropriate cyclodextrin (B1172386) and molar ratio must be determined experimentally.
Low-Temperature Storage Reduces the rate of chemical reactions, including hydrolysis.Effective for preserving stock and working solutions for longer periods.May not be feasible for all experimental setups. Freeze-thaw cycles should be avoided.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a stock solution of an MF/HP-β-CD inclusion complex to enhance the solubility and stability of MF in aqueous media.

Materials:

  • This compound (MF)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (or other suitable organic solvent)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator or vacuum oven

  • Sterile filter (0.22 µm)

Procedure:

  • Determine Molar Ratio: A common starting point is a 1:1 molar ratio of MF to HP-β-CD. The molecular weight of MF is approximately 250.38 g/mol , and the average molecular weight of HP-β-CD is approximately 1380 g/mol . Calculate the required mass of each component.

  • Dissolve this compound: Dissolve the calculated amount of MF in a minimal amount of ethanol in a round-bottom flask.

  • Prepare HP-β-CD Solution: In a separate beaker, dissolve the calculated amount of HP-β-CD in deionized water. Gently warm the solution while stirring to aid dissolution.

  • Combine Solutions: Slowly add the HP-β-CD solution to the ethanolic solution of MF while stirring continuously.

  • Stir: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The flask should be sealed to prevent solvent evaporation.

  • Remove Solvent: Remove the ethanol and a portion of the water using a rotary evaporator or by drying in a vacuum oven at a controlled temperature (e.g., 50°C) until a solid or semi-solid complex is formed.[12]

  • Reconstitute: The resulting complex can be dissolved in your desired aqueous buffer to the target concentration.

  • Sterilization: If required for your experiment, sterile-filter the final aqueous solution through a 0.22 µm filter.

Protocol 2: HPLC Method for Assessing the Stability of this compound

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to quantify the concentration of this compound and its primary degradation product, farnesoic acid, over time.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid or phosphoric acid (for mobile phase pH adjustment)

  • This compound standard

  • Farnesoic acid standard

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acetic acid) may be used. For example, start with a 60:40 (acetonitrile:water) mixture and ramp up to 95:5 over 15 minutes. An isocratic mobile phase, such as methanol:water (e.g., 85:15 v/v), can also be effective.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215-220 nm (where farnesoids absorb)

  • Injection Volume: 20 µL

Stability Study Procedure:

  • Prepare MF Solution: Prepare your aqueous solution of MF at the desired concentration and conditions (e.g., specific buffer, pH, temperature).

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution, dilute if necessary with the mobile phase, and inject it into the HPLC system.

  • Incubation: Store the MF solution under the desired experimental conditions (e.g., in a temperature-controlled incubator).

  • Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the solution, dilute as necessary, and analyze by HPLC.

  • Data Analysis:

    • Generate a calibration curve for both this compound and farnesoic acid using standards of known concentrations.

    • For each time point, integrate the peak areas for MF and farnesoic acid.

    • Use the calibration curves to determine the concentration of each compound at each time point.

    • Plot the concentration of MF versus time to determine its degradation kinetics.

Visualizations

degradation_pathway MF This compound FA Farnesoic Acid MF->FA Hydrolysis (+ H2O) MeOH Methanol

Caption: Degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assay cluster_analysis Data Analysis prep_mf Prepare Aqueous MF Solution (with or without stabilizer) t0 T=0 Sample Analysis (HPLC) prep_mf->t0 Initial Sample incubate Incubate at Experimental Conditions t0->incubate tn Time Point 'n' Sample Analysis (HPLC) incubate->tn Take Aliquots at Intervals quantify Quantify MF and Farnesoic Acid tn->quantify plot Plot Concentration vs. Time quantify->plot kinetics Determine Degradation Rate plot->kinetics

Caption: Workflow for assessing this compound stability.

logical_relationship cluster_factors Factors Increasing Degradation cluster_stabilizers Factors Improving Stability high_ph High pH (>8) mf_stability This compound Stability high_ph->mf_stability low_ph Low pH (<4) low_ph->mf_stability high_temp High Temperature high_temp->mf_stability neutral_ph Neutral pH (6-8) neutral_ph->mf_stability cyclodextrins Cyclodextrins cyclodextrins->mf_stability low_temp Low Temperature low_temp->mf_stability

Caption: Factors influencing this compound stability.

References

Technical Support Center: Mandibular Organ Culture & Methyl Farnesoate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with crustacean mandibular organ (MO) cultures to enhance methyl farnesoate (MF) production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MF) and why is it important in crustaceans?

A1: this compound (MF) is a sesquiterpenoid hormone, structurally similar to the juvenile hormone (JH) found in insects.[1][2] In crustaceans, MF is produced by the mandibular organs (MO) and plays a crucial role in regulating physiological processes such as reproduction, molting, growth, and development.[3][4] It is considered the crustacean equivalent of insect juvenile hormone.[5]

Q2: Which organ is responsible for MF synthesis?

A2: The mandibular organs (MO) are the exclusive site for MF synthesis in crustaceans.[6][7] These are a pair of glands derived from ectoderm located near the mandibles.[7] Within the MO, specific cell types in the fan-folded region of the gland appear to be the primary site of MF synthesis.[8][9]

Q3: How is MF synthesis regulated?

A3: MF synthesis is primarily under negative regulation by a neuropeptide called Mandibular Organ-Inhibiting Hormone (MOIH).[5][10] MOIH is produced in the X-organ-sinus-gland complex located in the eyestalks.[5][8] This hormone inhibits the final step in the MF biosynthetic pathway.[10] Consequently, removing the eyestalks (eyestalk ablation) leads to a significant increase in MF production.[3][8][11]

Q4: What is the basic pathway for MF biosynthesis?

A4: The MF biosynthesis pathway begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate (FPP).[6][12] FPP is then converted in several steps to farnesoic acid (FA). The final step is the methylation of farnesoic acid to form this compound, a reaction catalyzed by the enzyme farnesoic acid O-methyltransferase (FAOMeT).[3][10][11]

Troubleshooting Guide

Q5: My in vitro MO culture is producing very low yields of MF. What are the potential causes?

A5: Low MF yield can be attributed to several factors:

  • Presence of Inhibitory Hormones: The primary cause of low MF synthesis is the presence of endogenous Mandibular Organ-Inhibiting Hormone (MOIH). MOIH directly inhibits the key enzyme FAOMeT.[10][11] Using animals that have undergone eyestalk ablation can dramatically increase MF synthesis by removing the source of MOIH.[3]

  • Precursor Limitation: The synthesis of MF requires S-adenosyl-l-methionine (SAM) as a methyl donor for the final step. The availability of L-methionine in the culture medium is crucial. Low rates of MF biosynthesis have been observed at L-methionine concentrations below 25 microM.[13]

  • Poor Tissue Viability: The health of the mandibular organ tissue is critical. Ensure careful and rapid dissection to maintain tissue integrity. The culture medium should be appropriate for crustacean cells to ensure survival and metabolic activity.[14][15]

  • Suboptimal Incubation Time: MF biosynthesis and release increase over time in culture, often stabilizing after 6-8 hours.[13] Very short incubation periods may not be sufficient to detect significant MF accumulation.

  • Incorrect Quantification Method: Ensure your extraction and quantification methods are validated and sensitive enough. Both radiochemical assays using [3H-methyl]methionine and HPLC-UV methods have been successfully used.[13][16]

Q6: I'm observing significant variation in MF production between the left and right mandibular organs from the same animal. Is this normal?

A6: Yes, this is a known phenomenon. Mandibular organs in some species, like the mud crab Scylla serrata, show a striking asymmetry in MF biosynthesis and release.[13] This inherent biological variability precludes the direct comparison of right and left glands for assessing the effects of experimental treatments. It is advisable to use a larger sample size and pool data or use one gland for treatment and the contralateral gland as a control, while acknowledging the potential for baseline differences.

Q7: My attempts to stimulate MF production with additives are inconsistent. What should I check?

A7: Inconsistency can arise from several sources:

  • Animal's Physiological State: The response of MOs to stimuli can depend on the developmental or reproductive stage of the donor animal. For example, the extent of MOIH inhibition is dependent on the ovarian stage of the donor animal.[10]

  • Dose-Response Effects: The effects of additives, including MF itself, can be dose-dependent. Studies have shown that different concentrations of MF in feed can have varying, and sometimes opposite, effects on growth.[4] Ensure you are performing dose-response experiments to find the optimal concentration.

  • Culture Medium Composition: The basal medium must provide all necessary nutrients. While standard insect media like Medium 199 are often used, they may require supplementation with fetal bovine serum (10%) for long-term cell survival.[14]

Quantitative Data on Enhancing MF Production

Eyestalk ablation (ESA) is a common experimental technique to remove the source of MOIH and thereby stimulate MF production. The following table summarizes the effects of ESA on hemolymph MF levels and the activity of key biosynthetic enzymes in the lobster, Homarus americanus.

Days Post-Eyestalk Ablation (ESA)Hemolymph MF Level (% of Initial)HMG-CoA Reductase (HMGR) Activity (% of Initial)Farnesoic Acid O-methyltransferase (FAOMeT) Activity (% of Initial)
1~540%~260%~150%
6~700%Not ReportedNot Reported
14~1200%~300% (mRNA)~270% (mRNA), ~1500% (activity)
(Data summarized from Li et al., 2009)[3]

This data indicates that an initial sharp rise in MF is likely due to increased HMGR activity, while the sustained high levels in chronically ablated animals are strongly correlated with a dramatic increase in FAOMeT activity.[3]

Signaling Pathways and Experimental Workflows

MF Biosynthesis and Regulatory Pathway

The synthesis of MF is a multi-step process originating from acetyl-CoA. It is negatively regulated by neuropeptides from the eyestalk.

MF_Biosynthesis_Regulation cluster_pathway MF Biosynthesis Pathway (in Mandibular Organ) cluster_regulation Negative Regulation AC Acetyl-CoA MVA Mevalonate Pathway AC->MVA multiple steps FPP Farnesyl Pyrophosphate MVA->FPP regulated by HMGR HMGR HMG-CoA Reductase FA Farnesoic Acid FPP->FA multiple steps MF This compound FA->MF catalyzed by FAOMeT FAOMeT FA O-methyltransferase (FAOMeT) Eyestalk Eyestalk (X-organ/Sinus Gland) MOIH MO-Inhibiting Hormone (MOIH) Eyestalk->MOIH produces MOIH->FAOMeT INHIBITS

Caption: Negative regulation of the this compound (MF) biosynthesis pathway.

General Experimental Workflow

This workflow outlines the key steps for studying MF production in vitro, from tissue collection to data analysis.

Experimental_Workflow A 1. Animal Preparation (e.g., Control vs. Eyestalk Ablated) B 2. Mandibular Organ (MO) Dissection (Perform quickly in cold saline) A->B C 3. In Vitro Culture Setup (Place MO in culture medium) B->C D 4. Incubation (Add precursors like [3H]methionine and/or test compounds) C->D E 5. Sample Collection (Separate medium and tissue) D->E F 6. MF Extraction (e.g., Isooctane (B107328) partition assay) E->F G 7. Quantification (Radiochemical assay or HPLC) F->G H 8. Data Analysis G->H

Caption: Standard workflow for in vitro mandibular organ culture experiments.

Detailed Experimental Protocols

Protocol 1: Mandibular Organ Culture and Radiochemical Assay for MF Synthesis

This protocol is adapted from methods used to measure MF biosynthesis and release in vitro.[1][13]

Objective: To quantify the rate of MF synthesis and release by MOs in culture using a radiolabeled precursor.

Materials:

  • Crustacean saline (appropriate for the species)

  • Culture medium (e.g., Medium 199) supplemented with L-methionine (65 µM final concentration)

  • [3H-methyl]-L-methionine (radiolabeled precursor)

  • Isooctane

  • Scintillation vials and scintillation fluid

  • Dissection tools, petri dishes, 24-well culture plates

  • Incubator

Methodology:

  • Dissection: Carefully dissect the mandibular organs from the animal in cold crustacean saline. Quickly rinse the tissue to remove any adhering hemolymph or other tissues.

  • Culture Preparation: Place individual MOs (or fragments) into wells of a 24-well plate containing 500 µL of culture medium.

  • Pre-incubation: Allow the tissue to acclimate for 30-60 minutes in the incubator under appropriate conditions (e.g., species-specific temperature).

  • Initiation of Assay: Add [3H-methyl]-L-methionine to each well to a final specific activity (e.g., 5 µCi/mL). If testing inhibitory or stimulatory compounds, add them at this stage.

  • Incubation: Incubate the plates for a defined period (e.g., 4-8 hours). The rate of release remains relatively constant between 8 and 16 hours.[13]

  • Sample Collection: After incubation, carefully remove the culture medium from each well and transfer it to a separate tube. This medium contains the released MF.

  • MF Extraction (from Medium):

    • Add an equal volume of isooctane to the tube containing the culture medium.

    • Vortex vigorously for 1 minute to partition the lipophilic MF into the isooctane phase.

    • Centrifuge briefly to separate the phases.

    • Transfer a known volume of the upper isooctane layer to a scintillation vial.

  • Quantification:

    • Allow the isooctane to evaporate completely.

    • Add scintillation fluid to the vial.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Normalization: The rate of MF synthesis can be expressed as fmol or pmol of MF released per MO per hour. This can be further normalized to the protein content of the tissue if desired.

Protocol 2: Quantification of MF by High-Performance Liquid Chromatography (HPLC)

This protocol provides a sensitive method for measuring absolute MF levels in hemolymph or culture medium.[16]

Objective: To separate and quantify MF from a biological sample.

Materials:

  • HPLC system with a UV detector

  • Normal-phase silica (B1680970) column (e.g., 5-µm silica, 250 x 4.6 mm)

  • Mobile phase: 1.3% diethyl ether in hexane (B92381) (isocratic)

  • Acetonitrile and isooctane for extraction

  • MF standard for calibration curve

  • Glass centrifuge tubes

Methodology:

  • Sample Collection: Collect hemolymph or culture medium.

  • Extraction:

    • To 1 mL of sample, add 1 mL of acetonitrile. Vortex to precipitate proteins.

    • Add 2 mL of isooctane, vortex thoroughly, and centrifuge to separate phases.

    • Carefully transfer the upper isooctane phase to a clean glass tube.

    • Repeat the isooctane extraction on the aqueous phase to maximize recovery and pool the isooctane fractions.

    • Evaporate the pooled isooctane to dryness under a gentle stream of nitrogen.

  • Sample Reconstitution: Re-dissolve the dried extract in a small, known volume of the HPLC mobile phase (e.g., 100 µL).

  • HPLC Analysis:

    • Set the UV detector to 220 nm.[16]

    • Equilibrate the column with the mobile phase at a constant flow rate.

    • Inject the reconstituted sample onto the column.

    • Run the isocratic mobile phase to separate the components. MF will elute at a specific retention time.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of the MF standard.

    • Calculate the concentration of MF in the sample by comparing the peak area to the standard curve. The limit of detection for this method can be less than 250 pg/mL.[16]

References

Cross-reactivity issues in methyl farnesoate immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl farnesoate (MF) immunoassays. The following sections address common cross-reactivity issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound (MF) is a sesquiterpenoid hormone in crustaceans, analogous to the juvenile hormones in insects. It plays a crucial role in regulating reproduction, molting, development, and morphogenesis. Accurate quantification of MF levels in hemolymph and other tissues is essential for understanding crustacean endocrinology, toxicology, and for the development of sustainable aquaculture practices.

Q2: What are the common types of immunoassays used for this compound?

The most common immunoassay formats for small molecules like this compound are competitive enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA). These assays are highly sensitive and can detect the low concentrations of MF typically found in biological samples.

Q3: What is cross-reactivity in the context of a this compound immunoassay?

Cross-reactivity occurs when the antibodies in the immunoassay bind to molecules that are structurally similar to this compound, leading to an overestimation of the MF concentration.[1] This is a significant issue as it can compromise the accuracy and specificity of the assay.[1] Potential cross-reactants include MF precursors like farnesoic acid, and other related sesquiterpenoids.

Q4: How can I minimize cross-reactivity in my this compound immunoassay?

To minimize cross-reactivity, it is crucial to use a highly specific monoclonal antibody that has been rigorously tested for its binding affinity to MF and a lack of affinity for structurally related compounds.[1] If using a polyclonal antibody, it may be necessary to purify the antiserum to remove antibodies that cross-react with other molecules. Additionally, careful optimization of assay conditions, such as incubation times and temperatures, can help to reduce non-specific binding.

Troubleshooting Guide

This guide addresses common problems encountered during this compound immunoassays.

Problem Possible Cause Solution
High Background - Insufficient washing- Antibody concentration too high- Blocking buffer is ineffective- Incubation temperature too high- Increase the number and vigor of wash steps.- Optimize the antibody concentration by running a titration experiment.- Try a different blocking buffer (e.g., increase protein concentration).- Ensure incubation is performed at the recommended temperature.
Low Signal/Sensitivity - Insufficient incubation time- Reagents (e.g., enzyme conjugate, substrate) have lost activity- Low antibody affinity- Inadequate sample preparation- Increase incubation times for the antibody and/or substrate.- Use fresh reagents and ensure proper storage.- Use a high-affinity monoclonal antibody specific for this compound.- Optimize the sample extraction and preparation protocol to ensure efficient recovery of MF.
High Variability (Poor Precision) - Inconsistent pipetting- Edge effects in the microplate- Improper mixing of reagents- Temperature gradients across the plate- Calibrate pipettes regularly and use consistent technique.- Avoid using the outer wells of the plate or ensure even temperature distribution by incubating in a temperature-controlled environment.- Thoroughly mix all reagents before use.- Allow all reagents and the plate to reach room temperature before starting the assay.
Inaccurate Standard Curve - Improper preparation of standards- Degradation of standard stock solution- Incorrect curve fitting model- Prepare fresh standards for each assay.- Aliquot and store the standard stock solution at -80°C to avoid repeated freeze-thaw cycles.- Use the appropriate regression model (e.g., four-parameter logistic) for your data.

Data Presentation: Cross-Reactivity

While specific quantitative cross-reactivity data for a commercially available this compound immunoassay kit is not readily found in the public domain, the following table illustrates how such data would be presented. This example is based on the principles of cross-reactivity testing for steroid hormone immunoassays and includes potential cross-reactants for a hypothetical this compound immunoassay.[2][3] The percent cross-reactivity is calculated as: (Concentration of MF at 50% binding / Concentration of cross-reactant at 50% binding) x 100.[2]

Compound Chemical Structure Percent Cross-Reactivity (%)
This compound (MF) C16H26O2100
Farnesoic Acid (FA)C15H24O2Value to be determined experimentally
Juvenile Hormone III (JH III)C16H26O3Value to be determined experimentally
Juvenile Hormone II (JH II)C17H28O3Value to be determined experimentally
Juvenile Hormone I (JH I)C18H30O3Value to be determined experimentally
FarnesolC15H26OValue to be determined experimentally

Note: The cross-reactivity of these compounds would need to be empirically determined for each specific antibody used in the immunoassay.

Experimental Protocols

Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for this compound

This protocol provides a general framework for a competitive ELISA to quantify this compound in biological samples. Optimization of antibody concentrations, incubation times, and temperatures is essential for achieving the best results.

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na2CO3 and 2.93 g of NaHCO3 in deionized water to a final volume of 1 L.

  • Wash Buffer (PBST): 0.01 M Phosphate Buffered Saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Primary Antibody: Dilute the anti-methyl farnesoate antibody in blocking buffer to the predetermined optimal concentration.

  • Enzyme-Conjugated Secondary Antibody: Dilute the HRP-conjugated secondary antibody in blocking buffer to the optimal concentration.

  • Substrate Solution: Prepare the substrate solution (e.g., TMB) according to the manufacturer's instructions.

  • Stop Solution: 2 M H2SO4.

  • This compound Standards: Prepare a serial dilution of a known concentration of this compound in the appropriate sample diluent.

2. Sample Preparation:

  • Extract this compound from hemolymph or tissue homogenates using an appropriate organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Evaporate the solvent and reconstitute the extract in the assay buffer.

3. Assay Procedure:

  • Coating: Add 100 µL of the MF-protein conjugate (the coating antigen) to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of the this compound standards or samples to the appropriate wells. Then, add 50 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the corresponding this compound concentrations.

  • Use a four-parameter logistic curve fit to determine the concentrations of this compound in the unknown samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Reagent & Standard Preparation coating Plate Coating with MF-Protein Conjugate reagent_prep->coating sample_prep Sample Extraction & Preparation competition Competitive Binding: Sample/Standard + Primary Ab sample_prep->competition blocking Blocking Non-specific Binding Sites coating->blocking blocking->competition secondary_ab Incubation with HRP-conjugated Secondary Ab competition->secondary_ab substrate Substrate Addition & Color Development secondary_ab->substrate stop Stopping the Reaction substrate->stop read_plate Read Absorbance at 450 nm stop->read_plate std_curve Generate Standard Curve read_plate->std_curve calc_conc Calculate MF Concentration std_curve->calc_conc

Caption: Workflow for a competitive ELISA for this compound.

signaling_pathway cluster_receptor Receptor Activation cluster_downstream Downstream Effects MF This compound (MF) Met Met MF->Met binds Met_SRC Met-SRC Complex (Activated Receptor) Met->Met_SRC SRC SRC SRC->Met_SRC gene_expression Target Gene Transcription Met_SRC->gene_expression regulates phys_response Physiological Responses (Reproduction, Molting, etc.) gene_expression->phys_response leads to

Caption: Simplified signaling pathway of this compound.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Problem with Immunoassay high_bg High Background start->high_bg low_signal Low Signal start->low_signal high_var High Variability start->high_var wash Optimize Washing high_bg->wash ab_conc Titrate Antibody high_bg->ab_conc blocking Change Blocking Buffer high_bg->blocking low_signal->ab_conc incubation Adjust Incubation Time/Temp low_signal->incubation reagents Use Fresh Reagents low_signal->reagents high_var->wash high_var->incubation pipetting Check Pipetting high_var->pipetting

Caption: Troubleshooting logic for common immunoassay problems.

References

Technical Support Center: Gene Expression Analysis Following Methyl Farnesoate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting gene expression analysis after methyl farnesoate (MF) exposure in crustaceans.

Troubleshooting Guides

This section addresses common problems encountered during experimental procedures.

Problem Possible Cause Recommended Solution
Low RNA Yield Incomplete tissue homogenization.Use a combination of mechanical disruption (e.g., rotor-stator homogenizer) and enzymatic lysis for chitinous tissues. Ensure complete cell lysis before proceeding.[1]
Overloading the RNA extraction column.Follow the manufacturer's recommendations for the maximum amount of starting material. For tissues rich in proteins or lipids, consider diluting the lysate and splitting it between two columns.[1]
RNA trapped in cellular debris.Ensure thorough centrifugation to pellet all cellular debris before transferring the supernatant for RNA precipitation or column binding.[1]
RNA Degradation Endogenous RNases in crustacean tissues.Immediately process fresh tissue or use an RNA stabilization reagent like RNAlater®, especially for field-collected samples. Store samples at -80°C.[2][3][4]
RNase contamination during extraction.Use RNase-free water, reagents, and consumables. Wear gloves and change them frequently. Work in a designated clean area.[4]
"Hidden break" in 28S rRNA in some arthropods.This is a natural phenomenon where the 28S rRNA dissociates under heat denaturation, appearing as degradation on a gel. Run a non-denaturing gel or a formaldehyde-denaturing gel to confirm RNA integrity. An Agilent Bioanalyzer can also help differentiate this from true degradation.[5][6]
Poor qPCR Results (No amplification, high Cq values, or poor efficiency) Poor primer/probe design.Use primer design software to create specific and efficient primers. Ensure primers span an exon-exon junction to avoid amplifying genomic DNA.[7][8]
Suboptimal annealing temperature.Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primer set.[8]
Presence of PCR inhibitors in the RNA sample.Ensure high-purity RNA by including extra wash steps during extraction or by performing an ethanol (B145695) precipitation.
Inappropriate reference gene selection.Validate reference genes for your specific crustacean species and experimental conditions. Commonly used genes like 18S rRNA, β-actin, and GAPDH may not always be stable.[9]
Contamination with genomic DNA.Treat RNA samples with DNase I. Use primers that span an exon-exon junction. Include a "no reverse transcriptase" (-RT) control in your qPCR setup.[7]
Inconsistent or Unexpected Gene Expression Results Variation in MF dosage or exposure time.Carefully control the concentration of MF and the duration of exposure. Perform dose-response and time-course experiments to determine optimal conditions.
Biological variability among individuals.Use a sufficient number of biological replicates to account for individual differences in response to MF.
Off-target effects of MF.Consider the purity of the MF used. Be aware that MF can interact with other signaling pathways, such as the ecdysteroid pathway.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by this compound?

A1: this compound (MF) acts as a ligand for the this compound Receptor (MfR). The MfR is a heterodimer composed of two proteins: Methoprene-tolerant (Met) and Steroid Receptor Co-activator (SRC).[12][13] Upon binding MF, the activated MfR complex functions as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes to regulate their expression.[13]

Q2: Which genes are commonly regulated by this compound in crustaceans?

A2: MF is known to regulate a variety of genes involved in reproduction, development, and sex determination.[12] In many crustacean species, MF upregulates the expression of genes involved in male sex determination, leading to an increase in male offspring.[14][15][16] It also plays a crucial role in vitellogenesis (yolk production) by stimulating the expression of the vitellogenin (Vg) gene in females.[12][17][18]

Q3: How should I choose a suitable reference gene for my qPCR analysis?

A3: The selection of a stable reference gene is critical for accurate normalization of qPCR data. The stability of commonly used housekeeping genes can vary depending on the crustacean species, tissue type, and experimental conditions. It is highly recommended to validate a panel of candidate reference genes (e.g., Actin, GAPDH, 18S rRNA, UBC, TBP) under your specific experimental setup using software like geNorm or NormFinder to identify the most stable ones.[9]

Q4: Can I use RNAi to study the function of genes in the MF signaling pathway?

A4: Yes, RNA interference (RNAi) is a powerful tool for studying gene function in crustaceans. By injecting double-stranded RNA (dsRNA) specific to a target gene (e.g., Met or SRC), you can knock down its expression and observe the resulting phenotypic changes, providing insights into its role in the MF signaling pathway.[19][20]

Quantitative Data Summary

The following tables summarize quantitative data on gene expression changes following this compound exposure from published studies.

Table 1: Differentially Expressed Genes in Daphnia magna Exposed to this compound

GeneFunctionFold ChangeExposure ConditionsReference
dsx1Doublesex 1 (sex determination)UpregulatedAcute exposure to EC50 concentration[14][15]
JHAMTJuvenile hormone acid O-methyltransferaseUpregulatedMale-inducible conditions[16]
cyp15a1_c1This compound epoxidaseUpregulatedChronic exposure to pravastatin (B1207561) (affects MF pathway)[21]

Table 2: Effect of this compound on Vitellogenin (Vg) and Met Expression

SpeciesGene/ProteinTreatmentFold Change/EffectTissueReference
Cherax quadricarinatus (crayfish)Vitellogenin15 µM MF (in vitro)Significant increaseOvary[18]
Portunus trituberculatus (swimming crab)PtVgMF (in vivo & in vitro)UpregulatedHepatopancreas[17]
Portunus trituberculatus (swimming crab)PtMetMF (in vivo & in vitro)UpregulatedHepatopancreas & Ovary[17]

Experimental Protocols

Protocol 1: In Vivo this compound Exposure and Tissue Collection
  • Animal Acclimation: Acclimate crustaceans to laboratory conditions for at least one week, providing appropriate food and maintaining water quality parameters.

  • MF Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ethanol.

  • Exposure: Administer MF to the animals. This can be done through:

    • Injection: Inject a specific dose of MF (e.g., 10-50 ng per gram of body weight) into the hemolymph.[22]

    • Dietary Administration: Incorporate MF into the feed at a known concentration.

    • Waterborne Exposure: Add MF to the culture water to achieve the desired final concentration.

  • Control Group: Maintain a control group that receives the solvent (e.g., ethanol) only.

  • Tissue Dissection: At the desired time points post-exposure, dissect the target tissues (e.g., hepatopancreas, gonads, mandibular organ) on a cold surface.

  • Sample Preservation: Immediately place the dissected tissues in an RNA stabilization solution (e.g., RNAlater®) or flash-freeze them in liquid nitrogen and store at -80°C until RNA extraction.[2][4]

Protocol 2: RNA Extraction, cDNA Synthesis, and qPCR
  • RNA Extraction:

    • Homogenize the tissue sample in a lysis buffer (e.g., TRIzol® or a buffer from a commercial kit) using a rotor-stator homogenizer.[6][23]

    • Extract total RNA following the manufacturer's protocol. Include a DNase I treatment step to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel or using a Bioanalyzer. Look for intact 28S and 18S rRNA bands and an A260/A280 ratio between 1.8 and 2.0.[5]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

    • Include a "no reverse transcriptase" (-RT) control for each sample to check for genomic DNA contamination in the subsequent qPCR.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare a qPCR reaction mix containing SYBR Green or a probe-based master mix, forward and reverse primers for your target and reference genes, and the synthesized cDNA.

    • Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[24]

    • Perform a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.[7]

    • Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels, normalized to the validated reference gene(s).

Visualizations

Methyl_Farnesoate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MF This compound (MF) MfR_inactive Met + SRC (Inactive Receptor Complex) MF->MfR_inactive Binds to Met subunit MfR_active MF-Met-SRC (Active Receptor Complex) MfR_inactive->MfR_active Conformational Change & Activation DNA DNA MfR_active->DNA Translocates to Nucleus & Binds to Promoter mRNA mRNA DNA->mRNA Transcription Protein Protein (e.g., Vitellogenin, Dsx1) mRNA->Protein Translation Physiological_Response Physiological Response (e.g., Vitellogenesis, Male Determination) Protein->Physiological_Response Leads to

Caption: this compound (MF) signaling pathway in crustaceans.

Gene_Expression_Workflow cluster_experiment Experimental Phase cluster_lab Laboratory Analysis cluster_data Data Analysis Exposure 1. MF Exposure (in vivo or in vitro) Tissue 2. Tissue Collection (e.g., Hepatopancreas, Gonads) Exposure->Tissue Control Control Group (Solvent only) Control->Tissue RNA_Extraction 3. RNA Extraction & QC Tissue->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis (-RT control) RNA_Extraction->cDNA_Synthesis qPCR 5. qPCR Analysis (Target & Reference Genes) cDNA_Synthesis->qPCR Data_Analysis 6. Relative Gene Expression (ΔΔCq Method) qPCR->Data_Analysis Interpretation 7. Biological Interpretation Data_Analysis->Interpretation

Caption: Workflow for gene expression analysis after MF exposure.

References

Technical Support Center: Methyl Farnesoate Binding Protein Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties in the isolation and characterization of methyl farnesoate (MF) binding proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MF) and what are its binding proteins (MFBPs)?

This compound (MF) is a sesquiterpenoid hormone in crustaceans, analogous to the juvenile hormone III (JH III) in insects, though it is not epoxidized.[1] It plays a crucial role in regulating physiological processes such as reproduction, molting, and development.[2] this compound binding proteins (MFBPs) are proteins that specifically bind to MF to transport it through the hemolymph and to mediate its cellular effects. The functional receptor for MF is a heterodimer of the proteins Methoprene-tolerant (Met) and Steroid receptor co-activator (SRC), which acts as a transcription factor.[3]

Q2: Why is the isolation of this compound binding proteins so challenging?

The isolation of MFBPs presents several challenges:

  • Low Abundance: MFBPs are often present in very low concentrations in biological samples, making their detection and purification difficult.

  • Instability: Like many signaling proteins, MFBPs can be unstable and prone to degradation during purification.

  • Moderate Binding Affinity: Some MFBPs exhibit moderate binding affinity for MF, which can complicate affinity-based purification methods. For example, an MFBP in the hemolymph of Libinia emarginata was found to have a dissociation constant (Kd) of 4.5 x 10⁻⁶ M.[4]

  • Equivocal Receptor Identification: For a long time, the definitive receptor for MF was elusive, leading to challenges in designing targeted isolation strategies.[5]

  • Non-specific Binding: The hydrophobic nature of MF can lead to non-specific binding to other proteins and surfaces, causing high background signals in binding assays.[6]

  • Species-Specific Variation: MFBPs can vary significantly in their biochemical properties (e.g., molecular weight) across different crustacean species, making it difficult to develop a universal purification protocol.[7]

Q3: What are the common methods used to identify and characterize MFBPs?

Common methods for identifying and characterizing MFBPs include:

  • Radioligand Binding Assays: These assays use radiolabeled MF (e.g., [³H]MF) to quantify binding to proteins in a sample. This method can be used to determine binding affinity (Kd) and the concentration of binding sites (Bmax).

  • Photoaffinity Labeling: This technique uses a photolabile analog of MF, such as [³H]farnesyl diazomethyl ketone ([³H]FDK), which covalently binds to the MGBP upon UV irradiation.[7] This allows for the specific labeling and subsequent identification of the binding protein, for instance, through SDS-PAGE and fluorography.

  • Affinity Chromatography: This method involves immobilizing MF or an analog onto a solid support to selectively capture MFBPs from a complex protein mixture. However, the success of this technique is dependent on the binding affinity and the stability of the protein.

  • Gel Filtration Chromatography: This technique has been used to estimate the molecular weight of native MFBPs.[4]

Troubleshooting Guides

Problem 1: Low or no specific binding in a radioligand binding assay.

Possible Cause Troubleshooting Step
Degradation of MGBP Add protease inhibitors to your buffers. Keep samples on ice throughout the procedure.
Inactive Radioligand Check the age and storage conditions of your radiolabeled MF. Perform a quality control check to ensure its integrity.
Suboptimal Assay Conditions Optimize assay parameters such as pH, temperature, and incubation time.
Insufficient Protein Concentration Increase the amount of protein extract used in the assay. Consider concentrating your sample.
Incorrect Filter Selection If using a filter-based assay, ensure the filter material does not non-specifically bind your protein or ligand.

Problem 2: High non-specific binding in a binding assay.

Possible Cause Troubleshooting Step
Hydrophobic Interactions Add a low concentration of a non-ionic detergent (e.g., Tween-20) to the buffers.
Binding to Assay Tubes/Plates Pre-coat the assay tubes or plates with a blocking agent like bovine serum albumin (BSA).
Insufficient Washing Increase the number and/or duration of wash steps to remove unbound ligand.
Radioligand Concentration Too High Use a lower concentration of the radiolabeled ligand, ideally at or below the Kd.
Contaminating Proteins Partially purify your sample before the binding assay to remove proteins that may non-specifically bind MF.

Problem 3: Low yield during affinity chromatography purification.

Possible Cause Troubleshooting Step
Weak Binding Affinity Use a ligand with higher affinity or modify the coupling chemistry to improve ligand presentation.
Protein Instability Perform the chromatography at a lower temperature (e.g., 4°C) and include stabilizing agents in the buffers.
Harsh Elution Conditions Test a range of milder elution conditions, such as a pH gradient or the use of a competitive ligand.
Non-specific Binding to the Matrix Include a pre-clearing step with an unconjugated matrix to remove proteins that bind non-specifically.
Slow Flow Rate Optimize the flow rate to allow sufficient time for the MGBP to bind to the immobilized ligand.

Quantitative Data Summary

Table 1: Properties of this compound Binding Proteins in Various Crustaceans

SpeciesTissueMethodMolecular Weight (kDa)Dissociation Constant (Kd)Reference
Libinia emarginataHemolymphRadioligand Assay, Gel Filtration~6504.5 x 10⁻⁶ M[4]
Cancer magisterHemolymphPhotoaffinity Labeling34 and 44~65 nM (for MF)[7]
Homarus americanusHemolymphPhotoaffinity Labeling40-(Prestwich et al., 1990)
Procambarus clarkiiHemolymphPhotoaffinity Labeling93-(King et al., 1995)

Note: Data from different studies may not be directly comparable due to variations in experimental conditions and methodologies.

Experimental Protocols

Protocol 1: General Radioligand Binding Assay for MFBPs in Hemolymph

  • Hemolymph Collection and Preparation:

    • Collect hemolymph from the crustacean species of interest, often from the base of a walking leg.

    • Immediately place the hemolymph on ice and add a protease inhibitor cocktail to prevent protein degradation.

    • Centrifuge the hemolymph at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove hemocytes.

    • Collect the supernatant (cell-free hemolymph) and store it at -80°C until use.

  • Binding Assay:

    • Prepare a series of dilutions of the hemolymph sample in a suitable binding buffer (e.g., Tris-HCl with NaCl and a non-ionic detergent).

    • For total binding, add a fixed concentration of radiolabeled MF (e.g., [³H]MF) to each dilution.

    • For non-specific binding, add the same concentration of radiolabeled MF along with a large excess (e.g., 100-fold) of unlabeled MF.

    • Incubate the samples for a predetermined time (e.g., 1-2 hours) at a specific temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the protein-bound radioligand from the free radioligand. A common method is vacuum filtration through a glass fiber filter that retains proteins.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizations

Methyl_Farnesoate_Signaling_Pathway cluster_synthesis MF Biosynthesis cluster_transport Hemolymph Transport cluster_cellular_action Cellular Action Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Farnesoic Acid (FA) Farnesoic Acid (FA) Mevalonate Pathway->Farnesoic Acid (FA) FA FA This compound (MF) This compound (MF) FA->this compound (MF) JHAMT/FAMT MFBP This compound Binding Protein This compound (MF)->MFBP MF MF MF-MFBP Complex MF-MFBP Complex MF->MF-MFBP Complex Binds to MFBP Target Cell Target Cell MF-MFBP Complex->Target Cell MF_in_Cell MF Target Cell->MF_in_Cell Enters Cell Met Met MF_in_Cell->Met Binds Met-SRC Dimer Met-SRC Dimer Met->Met-SRC Dimer Dimerizes with SRC SRC SRC SRC->Met-SRC Dimer Gene Expression Gene Expression Met-SRC Dimer->Gene Expression Acts as Transcription Factor Physiological Response Physiological Response Gene Expression->Physiological Response

Caption: this compound (MF) signaling pathway from biosynthesis to physiological response.

MGBP_Isolation_Workflow cluster_preparation Sample Preparation cluster_purification Purification cluster_characterization Characterization Start Start: Crustacean Tissue (e.g., Hemolymph) Homogenization Homogenization/ Lysis Start->Homogenization Centrifugation Centrifugation to remove debris Homogenization->Centrifugation Crude_Extract Crude Protein Extract Centrifugation->Crude_Extract Affinity_Chromatography Affinity Chromatography (Immobilized MF) Crude_Extract->Affinity_Chromatography Size_Exclusion Size Exclusion Chromatography Affinity_Chromatography->Size_Exclusion Ion_Exchange Ion Exchange Chromatography Size_Exclusion->Ion_Exchange SDS_PAGE SDS-PAGE & Western Blot Ion_Exchange->SDS_PAGE Binding_Assay Radioligand Binding Assay (Determine Kd, Bmax) Ion_Exchange->Binding_Assay Photoaffinity_Labeling Photoaffinity Labeling (Identify binding subunits) Ion_Exchange->Photoaffinity_Labeling Mass_Spectrometry Mass Spectrometry (Protein Identification) SDS_PAGE->Mass_Spectrometry End End: Isolated & Characterized MGBP Mass_Spectrometry->End

References

Technical Support Center: Eyestalk Ablation and Methyl Farnesoate Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing eyestalk ablation to study methyl farnesoate (MF) in crustaceans.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: High mortality rates in ablated animals.

  • Question: We are experiencing a high rate of mortality in our crustaceans following eyestalk ablation. What are the likely causes and how can we mitigate this?

  • Answer: High mortality post-ablation is a common and critical issue. Several factors can contribute to this:

    • Stress from Handling and the Procedure: The entire process, from handling to the surgical procedure, is highly stressful for the animals.[1] To minimize stress, handle the animals gently and reduce the time they are out of the water. Some studies suggest that cooling the animals in chilled seawater before and after the procedure can help reduce stress and control the heart rate.[1][2]

    • Hemolymph Loss: Uncontrolled bleeding after ablation is a major cause of death.[1] Cauterization or ligation techniques are generally more effective at preventing hemolymph loss compared to simple pinching or cutting, as they provide immediate wound closure.[3][4]

    • Infection: Open wounds are susceptible to infection. Using sterile surgical instruments and ensuring a clean environment for post-operative recovery can significantly reduce the risk of infection.[1] Cauterization also helps by sealing the wound against pathogens.[3][5]

    • Timing of Ablation: Ablating animals during their post-molt (soft-shelled) or pre-molt stages should be avoided.[3][6] Animals in these stages are already under physiological stress, and the additional trauma of ablation can be fatal. The inter-molt period is the most suitable time for the procedure.[5][6]

Issue 2: Inconsistent or no significant increase in this compound (MF) levels after ablation.

  • Question: We have performed unilateral eyestalk ablation, but the expected rise in hemolymph MF levels is either not observed or highly variable between individuals. What could be the reason?

  • Answer: Several factors can lead to inconsistent MF levels post-ablation:

    • Incomplete Removal of the X-organ-Sinus Gland Complex: The primary goal of eyestalk ablation in this context is to remove the source of Mandibular Organ-Inhibiting Hormone (MOIH), which is the X-organ-sinus gland complex.[6][7][8] If the ablation is not performed correctly and this complex is not entirely removed, the inhibition of the mandibular organs will persist, leading to little or no increase in MF synthesis. Review your ablation technique to ensure complete removal of the eyestalk.

    • Animal's Physiological State: The reproductive and molting status of the animal at the time of ablation can influence the response. For instance, the inhibitory effect of MOIH on MF synthesis is maximal in animals in the early stages of ovarian development.[7] It is crucial to record and consider the physiological state of each animal in your experimental design.

    • Time-Course of MF Response: The increase in MF levels is not instantaneous. Studies have shown that MF levels can continue to rise for several days post-ablation.[9] It is important to establish a time-course experiment to determine the optimal time point for sampling hemolymph in your specific species.

    • Individual Variation: As with any biological experiment, there will be individual variation in the response to eyestalk ablation. A sufficiently large sample size is necessary to account for this variability and to obtain statistically significant results.

Issue 3: Difficulty in quantifying low concentrations of this compound (MF).

  • Question: We are struggling to accurately quantify MF levels in the hemolymph, especially in our control (non-ablated) animals where the concentrations are very low. What can we do to improve our detection and quantification?

  • Answer: Quantifying low levels of MF requires a sensitive and optimized analytical method.

    • Method of Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for MF quantification.[10][11][12] GC-MS, particularly in the Selected Ion Monitoring (SIM) mode, offers very high sensitivity and is well-suited for detecting trace amounts of MF.[11]

    • Sample Preparation: Proper extraction of MF from the hemolymph is critical. A solid-phase microextraction (SPME) method coupled with GC-MS has been shown to be effective for detecting MF at ultra-trace levels.[13] Ensure your extraction protocol is optimized to minimize loss of the analyte and to remove interfering compounds.

    • Detection Limits: The limit of detection for HPLC-UV methods has been reported to be less than 250 pg/ml.[10] For GC-MS, even lower detection limits can be achieved.[13] If you are unable to detect MF in your control animals, your analytical method may not be sensitive enough. Consider switching to a more sensitive technique like GC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the physiological basis for using eyestalk ablation to study this compound?

A1: The eyestalks of crustaceans contain a neuroendocrine complex called the X-organ-sinus gland, which produces and secretes several hormones.[6][14] One of these is the Mandibular Organ-Inhibiting Hormone (MOIH).[7][15] MOIH negatively regulates the synthesis of this compound (MF) by the mandibular organs (MOs).[7][15] By removing the eyestalk(s) (ablation), the source of MOIH is eliminated.[7][16] This removes the inhibition on the MOs, leading to an increase in MF synthesis and its release into the hemolymph.[9][17] This experimentally induced rise in MF allows researchers to study its physiological roles, such as in reproduction and molting.[18][19][20]

Q2: What are the differences between unilateral and bilateral eyestalk ablation, and which is recommended for MF studies?

A2:

  • Unilateral ablation involves the removal of one eyestalk.[6]

  • Bilateral ablation involves the removal of both eyestalks.[6]

For most research purposes, unilateral ablation is preferred . While bilateral ablation can lead to a faster and more pronounced increase in MF levels, it is associated with significantly higher stress, mortality rates, and other detrimental physiological effects.[1][6] Unilateral ablation is generally sufficient to induce a significant increase in MF for experimental study while being less harmful to the animal.[15]

Q3: Are there any alternatives to eyestalk ablation for studying the effects of elevated this compound?

A3: Yes, there are alternatives to eyestalk ablation. Instead of surgically manipulating the animal to increase endogenous MF, researchers can directly administer exogenous MF. This can be done through injection or by providing MF-supplemented feed.[15][20] This approach avoids the trauma and non-specific physiological effects associated with eyestalk ablation.[21] However, it is important to determine the appropriate dosage and delivery method to mimic a physiological response.

Q4: What are the ethical considerations associated with eyestalk ablation?

A4: There are significant animal welfare concerns surrounding eyestalk ablation.[14][22] Evidence suggests that crustaceans can feel pain and distress.[14][23][24] The procedures of cutting, crushing, cauterizing, or ligating the eyestalk are invasive and likely cause pain.[14][23][25] In addition to the immediate pain, ablated animals can suffer from long-term stress, physiological imbalances, and increased susceptibility to disease.[1][2][14] Researchers should carefully consider these ethical implications and explore alternatives whenever possible. If ablation is deemed necessary, it is crucial to use methods that minimize pain and distress.[23][24]

Quantitative Data Summary

The following table summarizes the reported effects of eyestalk ablation on hemolymph this compound levels in different crustacean species.

SpeciesType of AblationTime Post-AblationFold Increase in MFReference
Homarus americanus (male lobster)Bilateral1 day~5.4[9]
Homarus americanus (male lobster)Bilateral6 days~7.0[9]
Homarus americanus (male lobster)Bilateral14 days~12.0[9]
Nephrops norvegicus (Norway lobster)Unilateral/BilateralNot specified~10[17]
Oziotelphusa senex senex (crab)Bilateral24 hours~1.6[16]

Experimental Protocols

Protocol 1: Unilateral Eyestalk Ablation by Cauterization

This protocol is designed to minimize hemolymph loss and the risk of infection.

  • Animal Preparation:

    • Select healthy, inter-molt crustaceans.[3]

    • Acclimate the animals to the experimental conditions.

    • To reduce stress, place the animal in chilled seawater (temperature appropriate for the species) for 10-15 minutes prior to the procedure.[2]

  • Ablation Procedure:

    • Use a small, handheld electrocautery device or a pair of fine-tipped forceps heated until red-hot.[3]

    • Gently but firmly restrain the animal.

    • Quickly and decisively cauterize through one eyestalk at its base.[3] The heat will sever the eyestalk and simultaneously seal the wound, preventing bleeding and infection.[3]

  • Post-Operative Care:

    • Immediately return the animal to a recovery tank with clean, well-aerated seawater.

    • Monitor the animal for signs of distress.

    • Maintain optimal water quality and provide adequate food.

Protocol 2: Quantification of this compound in Hemolymph by HPLC

This is a general protocol for MF quantification; specific parameters may need to be optimized for your equipment and species.

  • Hemolymph Collection:

    • Collect hemolymph from the ventral sinus at the base of a walking leg using a chilled syringe containing an anticoagulant solution (e.g., 0.1% BSA and 1 mM EDTA in saline).[9]

  • Extraction of MF:

    • Extract the hemolymph sample with a suitable organic solvent (e.g., hexane (B92381) or diethyl ether).

    • Vortex the mixture and then centrifuge to separate the phases.

    • Carefully collect the organic phase containing the MF.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into a normal-phase HPLC system equipped with a silica (B1680970) column.[10]

    • Use a mobile phase such as 1.3% diethyl ether in hexane.[10]

    • Detect MF using a UV detector at a wavelength of 220 nm.[10]

    • Quantify the MF concentration by comparing the peak area to a standard curve prepared with pure MF.

Visualizations

Eyestalk_Ablation_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative & Analysis animal_selection Select Healthy Inter-molt Animal acclimation Acclimate to Experimental Conditions animal_selection->acclimation chilling Chill Animal to Reduce Stress acclimation->chilling ablation Perform Unilateral Eyestalk Ablation (e.g., Cauterization) chilling->ablation recovery Return to Recovery Tank ablation->recovery monitoring Monitor Animal's Health recovery->monitoring hemolymph_collection Hemolymph Collection at Timed Intervals monitoring->hemolymph_collection mf_quantification MF Quantification (HPLC or GC-MS) hemolymph_collection->mf_quantification

Caption: Experimental workflow for eyestalk ablation and subsequent this compound analysis.

MF_Signaling_Pathway cluster_eyestalk Eyestalk cluster_circulatory Hemolymph cluster_gland Gland cluster_ablation Experimental Intervention x_organ X-organ-Sinus Gland Complex moih MOIH x_organ->moih Releases mo Mandibular Organ (MO) moih->mo Inhibits mf This compound (MF) mo->mf Synthesizes & Releases ablation Eyestalk Ablation ablation->x_organ Removes

Caption: Hormonal regulation of this compound synthesis and the effect of eyestalk ablation.

References

Validation & Comparative

A Comparative Analysis of Methyl Farnesoate and Juvenile Hormone III Effects for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals detailing the comparative effects, signaling pathways, and experimental protocols for methyl farnesoate and juvenile hormone III.

This guide provides a comprehensive comparison of the biological activities of this compound (MF) and juvenile hormone III (JH III), two structurally similar sesquiterpenoids crucial in arthropod physiology. While JH III is the predominant form of juvenile hormone in most insects, regulating metamorphosis, reproduction, and behavior, MF is considered its crustacean counterpart.[1] Understanding the distinct and overlapping effects of these two molecules is vital for research in developmental biology, endocrinology, and the development of targeted pest control strategies.

Quantitative Comparison of Biological Activity

The biological potency of MF and JH III can vary significantly between different species and physiological processes. Below are key quantitative comparisons from experimental studies.

Induction of Krüppel homolog 1 (Kr-h1) Gene Expression in Drosophila melanogaster

Kr-h1 is a primary response gene to juvenile hormone and plays a critical role in preventing metamorphosis. In Drosophila, while JH III and another form, JH III bisepoxide (JHB3), are potent inducers of Kr-h1, MF also demonstrates significant, albeit weaker, activity.

CompoundRelative Kr-h1 mRNA Induction
Control1.0
This compound (MF)~4.5
Juvenile Hormone III (JH III)~7.0
JH III Bisepoxide (JHB3)~8.0

Data synthesized from studies on Drosophila larvae.

Vitellogenin Induction in Crustaceans

In crustaceans, MF is a key regulator of vitellogenesis, the process of yolk protein synthesis. In vitro studies on the crayfish Cherax quadricarinatus have demonstrated a dose-dependent effect of MF on vitellogenin accumulation in ovarian tissue.

This compound (MF) Concentration (µM)Vitellogenin Accumulation in Ovary (relative units)
0 (Control)1.00
0.151.12
1.51.35
152.18[2]

Data from in vitro ovarian culture of the crayfish Cherax quadricarinatus.[2]

Receptor Binding Affinity

The primary receptor for both JH III and MF is the Methoprene-tolerant (Met) protein, a nuclear receptor.[3] Studies on the crustacean Daphnia magna have shown that the Met receptor in this species exhibits a higher affinity for MF compared to JH III, which is consistent with MF being the endogenous ligand in crustaceans.[4]

LigandBinding Affinity (Kd) for Daphnia magna Met Receptor
This compound (MF)Higher Affinity (Lower Kd)
Juvenile Hormone III (JH III)Lower Affinity (Higher Kd)

Qualitative comparison based on competitive binding assays.[4]

Signaling Pathways

Both MF and JH III exert their effects through genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The genomic pathway involves the activation of the nuclear receptor Met. Upon binding of the ligand (MF or JH III), Met forms a heterodimer with another protein, often a steroid receptor coactivator (SRC), and binds to specific DNA sequences called juvenile hormone response elements (JHREs) in the promoter regions of target genes, thereby regulating their transcription.

cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MF/JHIII MF/JHIII Met Met MF/JHIII->Met binds Met-SRC-Ligand Complex Met-SRC-Ligand Complex Met->Met-SRC-Ligand Complex dimerizes with SRC SRC SRC SRC->Met-SRC-Ligand Complex JHRE JHRE Met-SRC-Ligand Complex->JHRE binds Gene Expression Gene Expression JHRE->Gene Expression regulates

Caption: Genomic signaling pathway of MF and JH III via the Met receptor.

Non-Genomic Signaling Pathway

Evidence suggests a rapid, non-genomic signaling pathway for juvenile hormones, likely mediated by a G-protein coupled receptor (GPCR) on the cell membrane. This pathway involves the activation of second messengers such as inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration ([Ca2+]). This rapid signaling can modulate various cellular processes, including ion channel activity and protein kinase C (PKC) activation.

MF/JHIII MF/JHIII GPCR GPCR MF/JHIII->GPCR binds G-protein G-protein GPCR->G-protein activates PLC PLC G-protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2+ Ca2+ ER->Ca2+ releases Ca2+->PKC activates Cellular Response Cellular Response PKC->Cellular Response

Caption: Non-genomic signaling pathway of MF and JH III.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Vitellogenin Synthesis Assay in Crustaceans

This protocol is designed to quantify the effect of MF and JH III on vitellogenin synthesis in crustacean hepatopancreas or ovarian tissue explants.

Workflow Diagram:

Tissue Dissection Tissue Dissection In Vitro Culture In Vitro Culture Tissue Dissection->In Vitro Culture Hepatopancreas/Ovary Hormone Treatment Hormone Treatment In Vitro Culture->Hormone Treatment Add MF or JH III Incubation Incubation Hormone Treatment->Incubation Homogenization Homogenization Incubation->Homogenization ELISA Vitellogenin ELISA Homogenization->ELISA

Caption: Workflow for in vitro vitellogenin synthesis assay.

Methodology:

  • Tissue Dissection: Aseptically dissect hepatopancreas or ovarian tissue from the crustacean of interest.

  • Tissue Culture: Place tissue fragments in a suitable crustacean cell culture medium.

  • Hormone Treatment: Add varying concentrations of MF or JH III (dissolved in a suitable solvent like ethanol) to the culture medium. A solvent control should also be included.

  • Incubation: Incubate the tissue cultures for a defined period (e.g., 24-48 hours) at an appropriate temperature.

  • Sample Collection and Preparation: Collect the culture medium and/or the tissue fragments. Homogenize the tissue in a suitable buffer.

  • Vitellogenin Quantification: Determine the concentration of vitellogenin in the culture medium and tissue homogenates using an enzyme-linked immunosorbent assay (ELISA) specific for the crustacean vitellogenin.[5][6][7][8]

Competitive Radioligand Binding Assay for Met Receptor

This assay is used to determine the binding affinity of MF and JH III to the Met receptor.

Workflow Diagram:

Receptor Preparation Receptor Preparation Incubation Incubation Receptor Preparation->Incubation Cell lysate or purified Met Separation Separation Incubation->Separation Radiolabeled ligand + competitor (MF/JHIII) Quantification Quantification Separation->Quantification Bound vs. Free ligand Data Analysis Data Analysis Quantification->Data Analysis Scintillation counting Determine Kd/Ki Determine Kd/Ki Data Analysis->Determine Kd/Ki

Caption: Workflow for competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Prepare a source of the Met receptor, either from cell lysates expressing the receptor or purified recombinant Met protein.

  • Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled JH analog (e.g., [³H]-methoprene) and increasing concentrations of unlabeled competitor ligands (MF and JH III).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters.[9][10]

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor ligand. From this competition curve, the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) can be determined. The binding affinity (Ki) for each competitor can then be calculated using the Cheng-Prusoff equation.[11]

Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium concentration in response to MF or JH III, indicating activation of the non-genomic signaling pathway.

Workflow Diagram:

Cell Loading Cell Loading Baseline Measurement Baseline Measurement Cell Loading->Baseline Measurement Calcium-sensitive dye (e.g., Fura-2 AM) Hormone Addition Hormone Addition Baseline Measurement->Hormone Addition Establish baseline fluorescence Fluorescence Measurement Fluorescence Measurement Hormone Addition->Fluorescence Measurement Add MF or JH III Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Monitor fluorescence changes Quantify [Ca2+]i changes Quantify [Ca2+]i changes Data Analysis->Quantify [Ca2+]i changes

Caption: Workflow for intracellular calcium measurement.

Methodology:

  • Cell Culture and Loading: Culture appropriate cells (e.g., insect or crustacean cell lines) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[12][13][14]

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells before adding the hormone.

  • Hormone Application: Add MF or JH III to the cells.

  • Real-time Fluorescence Monitoring: Continuously monitor the fluorescence intensity of the cells using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: Quantify the change in fluorescence over time to determine the kinetics and magnitude of the calcium response. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the absolute intracellular calcium concentration.[13]

References

Validating the Role of Methyl Farnesoate in Crustacean Molting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl farnesoate (MF), a sesquiterpenoid hormone structurally similar to the insect juvenile hormone III, plays a crucial role in the regulation of various physiological processes in crustaceans, including reproduction and molting.[1][2] The molting process, or ecdysis, is a fundamental requirement for crustacean growth and is tightly controlled by a complex interplay of hormones. This guide provides a comprehensive comparison of experimental data validating the role of MF in molting, details key experimental protocols, and visualizes the underlying signaling pathways.

The primary mechanism through which MF is understood to influence molting is by stimulating the Y-organs to synthesize and release ecdysteroids, the principal molting hormones.[1][3][4] This action positions MF as a key positive regulator in the hormonal cascade leading to ecdysis, acting antagonistically to molt-inhibiting hormone (MIH), a neuropeptide that suppresses Y-organ activity.[3][5][6] This guide will delve into the experimental evidence supporting this role and provide the necessary information for researchers to design and execute their own validation studies.

Comparative Efficacy of this compound in Inducing Molting

The following tables summarize quantitative data from various studies that have investigated the effects of exogenous MF administration on molting parameters in different crustacean species.

Table 1: Effect of this compound on Molt Cycle Duration

SpeciesTreatmentMolt Cycle Duration (days)% Reduction in Molt IntervalReference
Oziothelphusa senex senex (female)15 ng/crab MF injection14Not Reported[7]
Oziothelphusa senex senex (male)10⁻⁸ moles/crab MF injectionMolted by day 2822.22% molted[8]
Travancoriana schirnerae30 ng 20-Hydroxyecdysone (20E)6.60 ± 0.6963.0 ± 1.69This study compared MF and 20E, with 20E showing a stronger effect.
Travancoriana schirnerae50 ng MFPremoult intervals shortenedNot as effective as 20EThis study highlighted the comparative efficacy of MF and 20E.

Table 2: Effect of this compound on Molting Frequency and Survival

SpeciesTreatmentMolting FrequencySurvival Rate (%)Reference
Litopenaeus vannamei0.1 µg MF injectionHigher than control80[9]
Litopenaeus vannamei1.0 µg MF injectionSimilar to eyestalk ablation73.3[9]
Litopenaeus vannameiEyestalk Ablation (ESA)Highest50[9]

Table 3: Effect of this compound on Larval Metamorphosis of Marsupenaeus japonicus

Developmental Stage TransitionTreatmentEC50 for Survival (µM)EC50 for Metamorphosis (µM)Reference
Nauplius to ZoeaMF7.670.12[10]
Nauplius to Zoea20E3.840.06[10]
Zoea to MysisMF1.25-[10]
Zoea to Mysis20E0.22-[10]
Mysis to Post-larvaeMF0.65-[10]
Mysis to Post-larvae20E0.46-[10]

Key Experimental Protocols

This compound Injection for Molt Induction

This protocol is a generalized procedure based on methodologies reported for crabs and crayfish.[8][11][12]

Materials:

  • This compound (trans, trans-isomer)

  • Ethanol (B145695) (95-100%)

  • Crustacean saline solution (e.g., Pantin's saline, adjusted for the specific species)

  • Microsyringe (10-100 µL)

  • Experimental animals (crabs, shrimp, etc.) maintained in appropriate conditions.

Procedure:

  • Stock Solution Preparation: Dissolve a known weight of MF in a small volume of absolute ethanol to create a concentrated stock solution. Store at -20°C or below.

  • Working Solution Preparation: On the day of injection, dilute the stock solution with crustacean saline to the desired final concentration. The final ethanol concentration in the injection solution should be kept low (typically <1%) to avoid toxicity.

  • Animal Preparation: Select healthy, intermolt stage animals of a consistent size and sex. Acclimatize them to laboratory conditions.

  • Injection: Inject a specific volume of the MF working solution into the arthrodial membrane at the base of a walking leg or into the abdominal musculature using a microsyringe.[11] The injection volume should be minimal to avoid injury. A control group should be injected with the same volume of saline containing the same percentage of ethanol.

  • Post-injection Monitoring: Return the animals to their holding tanks and monitor them daily for signs of premolt (e.g., apolysis, new cuticle formation) and ecdysis. Record the time to molt and the number of molted animals.

Hemolymph Extraction and this compound Quantification by HPLC

This protocol outlines the steps for collecting hemolymph and measuring MF levels using High-Performance Liquid Chromatography (HPLC).[13][14][15]

Materials:

  • Chilled syringes with fine gauge needles (e.g., 25-27G)

  • Anticoagulant solution (e.g., 10% EDTA, pH 7.4)

  • Microcentrifuge tubes

  • Organic solvents (e.g., hexane (B92381), diethyl ether, acetonitrile)

  • HPLC system with a UV detector and a normal-phase silica (B1680970) column

Procedure:

  • Hemolymph Collection: Withdraw hemolymph from the arthrodial membrane at the base of a walking leg or from the pericardial sinus using a chilled syringe pre-filled with a small amount of anticoagulant.[15]

  • Sample Preparation:

    • Immediately place the hemolymph sample on ice.

    • For MF extraction, add the hemolymph to a tube containing a mixture of acetonitrile (B52724) and a saline solution to precipitate proteins.

    • Add a known amount of an internal standard (e.g., cis-trans MF isomer) to each sample for quantification.

    • Perform a liquid-liquid extraction using an organic solvent like hexane.

    • Evaporate the organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Separate the compounds on a normal-phase silica column using a mobile phase typically composed of a mixture of hexane and diethyl ether (e.g., 98.7:1.3 v/v).[13]

    • Detect MF using a UV detector at approximately 220 nm.[13]

    • Quantify the MF concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of MF and corrected using the internal standard.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Molt Regulation in the Y-Organ

The following diagram illustrates the hormonal control of ecdysteroid synthesis in the crustacean Y-organ, highlighting the opposing roles of Molt-Inhibiting Hormone (MIH) and the stimulatory effect of this compound (MF).

Molt_Regulation cluster_YO Y-Organ Signaling Eyestalk Eyestalk (X-organ/Sinus Gland) MIH Molt-Inhibiting Hormone (MIH) Eyestalk->MIH Releases Mandibular_Organ Mandibular Organ MF This compound (MF) Mandibular_Organ->MF Synthesizes & Releases Y_Organ Y-Organ Ecdysteroids Ecdysteroids Y_Organ->Ecdysteroids Synthesizes & Releases mTOR mTOR Pathway Y_Organ->mTOR MIH->Y_Organ Inhibits (-) MIH_Receptor MIH Receptor MF->Y_Organ Stimulates (+) MF_Target MF Target (e.g., mTOR pathway) Molting Molting Ecdysteroids->Molting Induces mTOR->Ecdysteroids Upregulates synthesis AC Adenylate Cyclase MIH_Receptor->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ecdysteroid_Synthesis Ecdysteroid Synthesis PKA->Ecdysteroid_Synthesis Inhibits MF_Target->Ecdysteroid_Synthesis Stimulates

Caption: Hormonal regulation of molting in the Y-organ.

Experimental Workflow for Validating MF's Role in Molting

The diagram below outlines a typical experimental workflow to investigate the effects of this compound on crustacean molting.

Experimental_Workflow start Start: Hypothesis (MF induces molting) animal_selection Animal Selection (e.g., Crabs, Shrimp) - Intermolt stage - Consistent size & sex start->animal_selection group_assignment Group Assignment - Control (Vehicle) - Experimental (MF) animal_selection->group_assignment gene_expression Gene Expression Analysis (qPCR) - Y-organ tissue - Molting-related genes animal_selection->gene_expression Tissue collection treatment Treatment Administration (Injection or Feeding) group_assignment->treatment monitoring Daily Monitoring - Molt staging - Record ecdysis events treatment->monitoring hemolymph_collection Hemolymph Collection (Pre- and Post-treatment) monitoring->hemolymph_collection data_analysis Data Analysis - Statistical comparison - Molt frequency - Hormone levels - Gene expression monitoring->data_analysis hormone_analysis Hormone Analysis (HPLC/ELISA) - MF levels - Ecdysteroid titers hemolymph_collection->hormone_analysis hormone_analysis->data_analysis gene_expression->data_analysis conclusion Conclusion - Validate or refute hypothesis data_analysis->conclusion

Caption: Experimental workflow for validating this compound's role in molting.

Comparison with Alternative Molting Regulators

While MF is a significant promoter of molting, it is part of a larger endocrine network. Understanding its role in comparison to other key hormones is crucial.

  • Ecdysteroids (e.g., 20-Hydroxyecdysone): These are the direct molting hormones. MF's primary role appears to be upstream of ecdysteroid synthesis, acting as a stimulator of the Y-organs.[1][3] In some studies, direct administration of 20E has a more potent and immediate effect on inducing molting compared to MF. This is expected as 20E acts directly on target tissues to initiate the molting cascade, whereas MF's effect is indirect.

  • Molt-Inhibiting Hormone (MIH): This neuropeptide from the eyestalk's X-organ-sinus gland complex is the primary negative regulator of molting.[5][6] It acts on the Y-organs to suppress ecdysteroid synthesis. The interplay between the stimulatory effect of MF and the inhibitory effect of MIH on the Y-organ is a critical control point in the decision to initiate molting. During the intermolt period, MIH levels are thought to be high, preventing molting. A decrease in MIH and/or an increase in MF can trigger the onset of premolt. However, some studies suggest that MIH titers do not significantly change during the molt cycle, except for a large increase just before ecdysis, indicating a more complex regulatory mechanism.[9][16]

  • Other Neuropeptides: Besides MIH, other neuropeptides from the crustacean hyperglycemic hormone (CHH) family can also exhibit molt-inhibiting activity.[5] Additionally, various other neuropeptides and biogenic amines are implicated in the complex regulation of the Y-organ, suggesting a multi-hormonal control system.[17]

Conclusion

The experimental evidence strongly supports a pro-molting role for this compound in crustaceans, primarily through the stimulation of ecdysteroid synthesis in the Y-organs. This function places MF as a key positive regulator in the hormonal cascade that governs crustacean growth. The provided comparative data, detailed experimental protocols, and visualizations of the signaling pathways offer a valuable resource for researchers investigating crustacean endocrinology and for professionals in aquaculture and drug development seeking to manipulate the molting process. Future research should continue to unravel the intricate interactions between MF, MIH, ecdysteroids, and other signaling molecules to provide a more complete understanding of this vital physiological process.

References

Comparative Analysis of Methyl Farnesoate Function in Different Crustacean Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl farnesoate (MF), a sesquiterpenoid hormone structurally related to insect juvenile hormone III, is a critical regulator of physiological processes in crustaceans.[1] Synthesized by the mandibular organs (MOs), MF plays pleiotropic roles in reproduction, molting, morphogenesis, and behavior.[2][3] Its functions, however, can vary significantly across the diverse range of crustacean species. This guide provides a comparative analysis of MF's roles in key crustacean species, presenting quantitative data, detailed experimental protocols for its study, and diagrams of its core biological pathways to support further research and potential applications in aquaculture and drug development.

Comparative Functions of this compound

MF's functional roles are best understood in the context of reproduction and molting, two of the most critical physiological events in the crustacean life cycle. Its effects are often dose-dependent and vary based on the species, sex, and developmental stage.[4]

Role in Reproduction and Vitellogenesis

MF is widely recognized as a gonadotropic hormone in both males and females.[3] In females, it is most actively synthesized during vitellogenesis (yolk formation) and is positively correlated with ovarian maturation.[2] Elevated MF titers stimulate the synthesis of vitellogenin (Vg), the precursor to the primary yolk protein, vitellin.[2] This effect has been documented in numerous species, though the specific response can differ. For instance, MF administration has been shown to increase the ovarian index and oocyte diameter in the freshwater crab Travancoriana schirnerae and stimulate Vg synthesis in species like the whiteleg shrimp Litopenaeus vannamei and the red swamp crayfish Procambarus clarkii.[5] In males, high MF levels are often associated with larger reproductive systems and more aggressive mating behaviors, as seen in the spider crab Libinia emarginata.[2][3]

Role in Molting and Metamorphosis

The role of MF in molting is complex and involves intricate crosstalk with the primary molting hormones, the ecdysteroids. MF is believed to stimulate the Y-organs to synthesize and release ecdysteroids, thereby promoting the molt cycle.[6][7][8] This contrasts with the action of Molt-Inhibiting Hormone (MIH), a neuropeptide from the eyestalk's X-organ-sinus gland complex that suppresses ecdysteroid production.[9] Recent evidence in Litopenaeus vannamei has identified a specific MF-binding protein (MFBP) that, when bound to MF, appears to inhibit molting, adding another layer of regulatory control.[1] This suggests a finely tuned system where MF can both promote and, via a binding protein, restrain the molting process.[1]

Quantitative Data on this compound Function

The following tables summarize key quantitative data regarding MF titers and its physiological effects across various crustacean species.

Table 1: Hemolymph Titers of this compound in Select Crustacean Species

SpeciesSex / ConditionHemolymph MF Titer (ng/mL)Analytical MethodReference
Nephrops norvegicus (Norway Lobster)Male & Female (intact)0.5 - 1.0LC / GC-MS[10]
Nephrops norvegicus (Norway Lobster)Male & Female (eyestalk ablated)5.0 - 10.0 (10-fold increase)LC / GC-MS[10]
Carcinus maenas (Green Crab)Non-reproductive1.77 (mean log-transformed value)GC-MS (SIM)[11]
Carcinus maenas (Green Crab)Reproductively active2.79 (mean log-transformed value)GC-MS (SIM)[11]
Homarus americanus (American Lobster)Larvae (Stages II & III)~0.1 ng/g body weightNot Specified
Homarus americanus (American Lobster)Adult Female (early ovarian maturation)~2.0Not Specified

Table 2: Physiological Effects of Exogenous this compound Administration

SpeciesParameter MeasuredTreatmentResultReference
Travancoriana schirnerae (Freshwater Crab)Ovarian IndexMF Injection (1 µg/g BW)Significant increase from 0.481 to 1.021 during vitellogenesis[12]
Travancoriana schirnerae (Freshwater Crab)Mean Oocyte Diameter (µm)MF Injection (1 µg/g BW)Significant increase from 489.43 to 778.99 during vitellogenesis[12]
Neocaridina denticulata (Freshwater Shrimp)Body LengthFeed with 0.4 µg/kg MF for 40 daysSignificantly enhanced growth compared to control[4]
Neocaridina denticulata (Freshwater Shrimp)Body LengthFeed with 40 µg/kg MF for 40 daysRestricted growth compared to control[4]
Procambarus clarkii (Red Swamp Crayfish)Vitellogenin (Vg) Gene ExpressionIn vitro hepatopancreas culture with MFStimulation of Vg expression[5]

Experimental Protocols

Accurate quantification of MF and assessment of its synthesis are fundamental to crustacean endocrinology. Below are detailed methodologies for commonly cited experiments.

Protocol for MF Quantification by HPLC

This protocol is adapted from the rapid and sensitive method for measuring MF in crustacean hemolymph.[13]

  • Hemolymph Collection: Collect hemolymph from the arthrodial membrane at the base of a walking leg into an ice-cold tube containing an anticoagulant (e.g., 10% sodium citrate).

  • Extraction:

    • To 100 µL of hemolymph, add 400 µL of methanol (B129727) to precipitate proteins.

    • Vortex thoroughly and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new tube.

    • Add 500 µL of hexane (B92381) and 250 µL of distilled water.

    • Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane phase, which contains MF.

    • Repeat the hexane extraction on the aqueous phase and pool the hexane extracts.

  • Sample Concentration: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.

  • HPLC Analysis:

    • Reconstitute the dried extract in 50 µL of the mobile phase.

    • Inject the sample onto a normal-phase HPLC system.

    • Column: 5-µm silica (B1680970) column (250 x 4.6 mm I.D.).

    • Mobile Phase: 1.3% diethyl ether in hexane (Isocratic).

    • Detection: UV detector at 220 nm.

    • Quantification: Compare the peak area of the sample to a standard curve generated with synthetic MF. The limit of detection for this method is typically less than 250 pg/mL.[13]

Protocol for Radiochemical Assay of MF Biosynthesis

This protocol is used to measure the rate of MF synthesis by the mandibular organs (MOs) in vitro, adapted from methods used for the mud crab, Scylla serrata.[14]

  • Tissue Dissection: Dissect MOs from the crustacean in sterile, ice-cold crustacean saline.

  • In Vitro Incubation:

    • Place individual or paired MOs in a well of a 24-well plate containing 500 µL of incubation medium (e.g., Medium 199) supplemented with a radiolabeled precursor.

    • Add L-[methyl-³H]methionine to the medium to a final concentration of 65 µM. This serves as the donor for the methyl group in the final step of MF synthesis.

    • Incubate the tissue for a defined period (e.g., 4-8 hours) at an appropriate temperature (e.g., 20°C) with gentle shaking.

  • Extraction of Synthesized MF:

    • Following incubation, transfer the medium to a new tube. Rinse the MOs with fresh medium and add the rinse to the tube.

    • Homogenize the MO tissue in methanol. Centrifuge and collect the supernatant.

    • To both the medium and the tissue homogenate supernatant, add an equal volume of isooctane (B107328).

    • Vortex vigorously to partition the radiolabeled MF into the isooctane phase.

  • Quantification:

    • Transfer a known volume of the isooctane phase into a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • The rate of MF synthesis can be expressed as pmol of [³H]MF synthesized per hour per mg of tissue.

    • Validation: It is crucial to confirm that MF is the exclusive radiolabeled product using HPLC analysis of the isooctane extract.[14]

Signaling Pathways and Workflows

This compound Biosynthesis Pathway

MF is synthesized in the mandibular organs from acetyl-CoA via the mevalonate (B85504) pathway. The final and rate-limiting step is the methylation of farnesoic acid (FA) by the enzyme farnesoic acid O-methyltransferase (FAMeT).[15] The entire process is under negative regulation by Mandibular Organ-Inhibiting Hormone (MOIH) from the eyestalk complex.[8]

MF_Biosynthesis cluster_MO AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate FPP Farnesyl Pyrophosphate Mevalonate->FPP FA Farnesoic Acid (FA) FPP->FA FAMeT FAMeT FA->FAMeT MF This compound (MF) FAMeT->MF  + S-adenosyl methionine MOIH MOIH from Eyestalk MOIH->FAMeT inhibits MO Mandibular Organ MF_Signaling cluster_cell cluster_nuc Nucleus cluster_cyto Cytoplasm MF This compound (MF) MfR Inactive MfR (Met/SRC) MF->MfR binds Membrane->MfR Cytoplasm Cytoplasm Nucleus Nucleus Met Met Met->MfR SRC SRC SRC->MfR Active_MfR Active MfR Complex MfR->Active_MfR activation DNA DNA (Response Element) Active_MfR->DNA binds Transcription Target Gene Transcription DNA->Transcription Response Physiological Response (e.g., Vitellogenesis, Molting) Transcription->Response

References

Farnesoic Acid vs. Methyl Farnesoate: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Farnesoic acid (FA) and methyl farnesoate (MF) are two closely related sesquiterpenoid molecules that play crucial roles in the regulation of physiological processes in invertebrates, particularly arthropods. While this compound is well-established as the primary juvenile hormone in crustaceans, the distinct biological activities of its precursor, farnesoic acid, are an area of expanding research. This guide provides a comparative analysis of the bioactivities of farnesoic acid and this compound, supported by experimental data, to aid researchers in understanding their differential effects and potential applications.

Overview of Bioactivity

This compound (MF) is recognized as the crustacean equivalent of the insect juvenile hormone (JH), primarily regulating development, metamorphosis, and reproduction.[1] Farnesoic acid (FA) is the immediate precursor to MF, and recent studies have demonstrated that it is not merely an intermediate but possesses its own distinct biological functions.[1][2] Research indicates that FA and MF can regulate different sets of genes and elicit distinct physiological responses, highlighting their differential roles in crustacean endocrinology.[1]

Comparative Bioactivity Data

The following tables summarize key quantitative data from comparative studies on the bioactivities of farnesoic acid and this compound.

Table 1: Differential Gene Expression in the Shrimp Hepatopancreas

This table summarizes the transcriptomic response of the hepatopancreas of the shrimp Neocaridina davidi to in vitro treatment with farnesoic acid and this compound. The data reveals that FA and MF regulate distinct sets of genes, suggesting different functional roles.[1]

CompoundConcentrationDuration of ExposureNumber of Differentially Expressed Genes (DEGs)Key Upregulated Gene Pathways
Farnesoic Acid (FA)1 ppm3 hours112[1][3]Pancreatic secretion[1][3]
This compound (MF)1 ppm3 hours65[1][3]Hemocyanin production[1]

Table 2: Effects on Larval Metamorphosis in the Mud Crab

This table outlines the concentration-dependent effects of farnesoic acid and this compound on the metamorphosis of the mud crab, Scylla paramamosain, from the 5th zoea (Z5) to the megalopa (M) stage. The results indicate that while both compounds can inhibit metamorphosis, their effective concentrations and dose-response relationships differ.

CompoundConcentrationEffect on Z5 to M Metamorphosis
Farnesoic Acid (FA)0.1 µM, 1 µM, 10 µMInhibition of metamorphosis (concentration-independent)
This compound (MF)0.1 µMPartial inhibition of metamorphosis
1 µMSignificant inhibition of metamorphosis
10 µMComplete prohibition of metamorphosis (concentration-dependent)

Signaling Pathways and Molecular Interactions

The precise receptor-mediated signaling pathways for both farnesoic acid and this compound are still under active investigation. While the Methoprene-tolerant (Met) receptor is a known receptor for MF, the direct receptor for FA has not been definitively identified, with some evidence suggesting a role for the Retinoid X Receptor (RXR).[4][5]

The following diagram illustrates the biosynthetic relationship between farnesoic acid and this compound and their currently understood interactions with cellular machinery.

Biosynthesis and Action of Farnesoic Acid and this compound cluster_biosynthesis Biosynthesis cluster_action Biological Action Farnesyl Pyrophosphate Farnesyl Pyrophosphate Farnesoic Acid Farnesoic Acid Farnesyl Pyrophosphate->Farnesoic Acid Multiple Steps This compound This compound Farnesoic Acid->this compound FAMeT FA_Receptor Putative FA Receptor (e.g., RXR) Farnesoic Acid->FA_Receptor MF_Receptor MF Receptor (e.g., Met) This compound->MF_Receptor FA_Response Gene Regulation (e.g., Pancreatic Secretion) FA_Receptor->FA_Response MF_Response Gene Regulation (e.g., Hemocyanin Synthesis, Metamorphosis Inhibition) MF_Receptor->MF_Response

Biosynthesis and proposed actions of FA and MF.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

In Vitro Hepatopancreas Culture and Transcriptomic Analysis

Objective: To determine the differential effects of farnesoic acid and this compound on gene expression in the shrimp hepatopancreas.

Protocol:

  • Tissue Dissection and Culture: Hepatopancreases are dissected from adult female shrimp (Neocaridina davidi) and rinsed with a sterile phosphate-buffered saline (PBS) solution.

  • Hormone Treatment: The tissues are cultured in a suitable medium, such as Schneider's Drosophila Medium, supplemented with either 1 ppm of farnesoic acid or 1 ppm of this compound. Control groups are cultured in the medium without the addition of hormones.

  • Incubation: The cultures are maintained at 25°C for a specified duration, for example, 3 hours.[1]

  • RNA Extraction: Total RNA is extracted from the cultured hepatopancreas tissue using a commercial RNA purification kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • Library Preparation and Sequencing: RNA-sequencing libraries are prepared from the extracted RNA and sequenced using a high-throughput sequencing platform.

  • Data Analysis: The resulting sequence reads are quality-filtered, mapped to a reference genome or transcriptome, and the differential expression of genes between the treatment and control groups is determined using appropriate bioinformatics software and statistical methods (e.g., WGCNA package in R).[1]

Hepatopancreas_Dissection Hepatopancreas Dissection In_Vitro_Culture In Vitro Culture (Schneider's Medium) Hepatopancreas_Dissection->In_Vitro_Culture Hormone_Treatment Hormone Treatment (FA or MF) In_Vitro_Culture->Hormone_Treatment RNA_Extraction RNA Extraction Hormone_Treatment->RNA_Extraction Library_Prep_Seq Library Preparation & Sequencing RNA_Extraction->Library_Prep_Seq Data_Analysis Transcriptomic Data Analysis Library_Prep_Seq->Data_Analysis

References

A Researcher's Guide to Validating Methyl Farnesoate Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 22, 2025 – For researchers and drug development professionals in crustacean endocrinology and related fields, accurately validating the binding affinity of compounds to the methyl farnesoate (MF) receptor (MfR) is a critical step in understanding its physiological roles and in the development of novel pesticides or aquaculture therapeutics. This guide provides a comprehensive comparison of key experimental methods, presenting supporting data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable validation techniques.

The this compound receptor is a heterodimer composed of two proteins: Methoprene-tolerant (Met) and Steroid Receptor Co-activator (SRC). Upon binding of this compound, this complex acts as a transcription factor, regulating the expression of downstream target genes involved in processes such as sex determination and development in crustaceans.

Comparative Analysis of Binding Affinity Validation Methods

The selection of an appropriate assay for validating MF receptor binding affinity depends on several factors, including the specific research question, available resources, and desired throughput. The following table summarizes quantitative data from various studies, highlighting the different methodologies employed and the resulting binding affinity values.

Assay TypeLigandReceptor SourceAffinity MetricValueReference
Radioligand Binding AssayThis compound (MF)Hemolymph from Cancer magister (crab)Kd~65 nM[1][2]
Radioligand Binding Assay[3H]Farnesyl diazomethyl ketone (FDK)Hemolymph from Cancer magister (crab)Kd~100 nM[1][2]
Scatchard AnalysisThis compound (MF)Hemolymph from Cancer magister (crab)Kd145 ± 10 nM[1][2]
Luciferase Reporter AssayThis compound (MF)Transfected cells with Daphnia pulex Met and SRCEC5016 µM

Note on Affinity Metrics:

  • Kd (Dissociation Constant): Represents the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

  • EC50 (Half-maximal Effective Concentration): Represents the concentration of a ligand that induces a response halfway between the baseline and maximum. In the context of a reporter assay, it reflects the potency of the ligand in activating the receptor to induce gene transcription.

Alternative Binding Partners: The Retinoid X Receptor (RXR)

While the MfR (Met/SRC complex) is the primary receptor for this compound, studies have explored its interaction with other nuclear receptors. The Retinoid X Receptor (RXR) has been a key focus of such investigations.

Research indicates that this compound does not directly activate the crustacean RXR. However, it can act synergistically with ecdysteroids to activate the RXR:EcR (Ecdysone Receptor) heterodimeric complex.[3] This suggests a potential for crosstalk between the MF and ecdysteroid signaling pathways, although this interaction does not appear to be directly involved in male sex determination.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for two key assays used in the validation of MF receptor binding affinity.

Competitive Radioligand Binding Assay

This method is used to determine the binding affinity of a test compound (unlabeled ligand) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

a. Preparation of Receptor Source (e.g., Hemolymph or Tissue Homogenate):

  • Collect hemolymph from the crustacean species of interest on ice, containing protease inhibitors.

  • Alternatively, dissect the target tissue (e.g., hepatopancreas, ovaries) and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove cellular debris.

  • The resulting supernatant containing the receptor can be used immediately or stored at -80°C.

b. Binding Assay:

  • In a microtiter plate, add a constant concentration of the radiolabeled ligand (e.g., [3H]Farnesyl diazomethyl ketone - FDK).

  • Add increasing concentrations of the unlabeled test compound (e.g., this compound or its analogs).

  • Add the receptor preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Separate the bound from the free radioligand using a filtration apparatus (e.g., glass fiber filters).

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound.

  • Determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki (inhibition constant), which is a measure of the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.

Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to activate the MF receptor, leading to the transcription of a reporter gene (luciferase).

a. Plasmid Constructs:

  • Clone the cDNAs for the two subunits of the MF receptor, Met and SRC, from the crustacean species of interest into mammalian expression vectors.

  • Construct a reporter plasmid containing a promoter with response elements for the MfR, upstream of the firefly luciferase gene.

b. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) in appropriate media.

  • Co-transfect the cells with the Met and SRC expression plasmids and the luciferase reporter plasmid using a suitable transfection reagent.

  • As a control for transfection efficiency, a plasmid constitutively expressing Renilla luciferase can be co-transfected.

c. Compound Treatment and Luciferase Assay:

  • After an appropriate incubation period post-transfection (e.g., 24-48 hours), treat the cells with various concentrations of the test compound (e.g., this compound).

  • Incubate for a further period (e.g., 18-24 hours) to allow for receptor activation and luciferase expression.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate luciferase assay reagents.

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Plot the normalized luciferase activity against the logarithm of the test compound concentration.

  • Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal luciferase response.

Visualizing the Pathways and Processes

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MF This compound Met Met MF->Met Binds MfR_inactive Inactive Met/SRC Complex Met->MfR_inactive MfR_active Active MfR Complex Met->MfR_active SRC SRC SRC->MfR_inactive SRC->MfR_active DNA DNA (Response Element) MfR_active->DNA Binds to Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates

Caption: this compound Signaling Pathway.

Workflow for Competitive Radioligand Binding Assay Start Start Prepare_Receptor Prepare Receptor Source (e.g., Hemolymph) Start->Prepare_Receptor Incubate Incubate Receptor with Radioligand and Unlabeled Competitor Prepare_Receptor->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Data Analysis (IC50 and Ki determination) Measure->Analyze End End Analyze->End

Caption: Competitive Radioligand Binding Assay Workflow.

Logical Flow for Assay Selection Question Primary Research Question? Direct_Binding Direct Binding Affinity (Kd)? Question->Direct_Binding Affinity Functional_Activity Functional Activity (EC50)? Question->Functional_Activity Activity Radioligand_Assay Radioligand Binding Assay Direct_Binding->Radioligand_Assay Luciferase_Assay Luciferase Reporter Assay Functional_Activity->Luciferase_Assay High_Throughput High-Throughput Screening? Radioligand_Assay->High_Throughput Luciferase_Assay->High_Throughput Yes Yes High_Throughput->Yes Suitable No No High_Throughput->No Less Suitable

References

Illuminating Methyl Farnesoate's Molecular Targets: A Comparative Guide to Gene Expression Profiling and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying the molecular targets of methyl farnesoate (MF) is crucial for understanding its diverse physiological roles and for harnessing its potential in various applications, from aquaculture to pest control. This guide provides an objective comparison of gene expression profiling techniques and other advanced methods for confirming MF targets, supported by experimental data and detailed protocols.

This compound, a sesquiterpenoid hormone analogous to the insect juvenile hormone III, plays a pivotal role in the growth, reproduction, and metamorphosis of crustaceans.[1][2] Elucidating the genes and proteins that are modulated by MF is key to deciphering its mechanism of action. Gene expression profiling technologies, such as DNA microarrays and RNA sequencing (RNA-Seq), have been instrumental in this endeavor. However, a multi-pronged approach that includes alternative methods can provide a more comprehensive and validated understanding of MF's molecular targets.

Gene Expression Profiling: A Tale of Two Technologies

Gene expression profiling allows for the simultaneous measurement of the expression levels of thousands of genes in response to a specific treatment, such as MF exposure. This provides a global view of the transcriptional changes and helps to identify candidate target genes. The two most prominent techniques in this field are DNA microarrays and RNA-Seq.

DNA Microarrays

DNA microarrays rely on the hybridization of fluorescently labeled cDNA, derived from RNA samples, to a solid surface containing thousands of pre-designed DNA probes corresponding to known gene sequences. The intensity of the fluorescence at each probe location is proportional to the abundance of the corresponding transcript in the sample.

RNA Sequencing (RNA-Seq)

RNA-Seq, a more recent technology, directly sequences the cDNA molecules derived from the RNA sample. This approach provides a quantitative count of each transcript present, offering a digital and highly sensitive measure of gene expression.

Table 1: Comparison of Gene Expression Profiling Techniques for this compound Target Identification

FeatureDNA MicroarrayRNA-Sequencing (RNA-Seq)
Principle Hybridization of labeled cDNA to probesDirect sequencing of cDNA
Quantitative Data Relative fluorescence intensityDigital read counts
Sensitivity Lower, limited by background noiseHigher, capable of detecting low-abundance transcripts
Dynamic Range NarrowerWider
Discovery of Novel Transcripts Not possible, limited to pre-designed probesPossible, as it sequences all transcripts
Detection of Splice Variants LimitedPossible
Cost per Sample Generally lowerCan be higher, but costs are decreasing
Data Analysis Complexity Relatively straightforwardMore complex, requires specialized bioinformatics tools

Experimental Workflows: From Sample to Signal

The following diagrams illustrate the typical experimental workflows for identifying this compound targets using RNA-Seq and a general microarray approach.

RNASeq_Workflow cluster_sample Sample Preparation cluster_library Library Preparation cluster_sequencing Sequencing & Analysis Sample Crustacean Tissue (e.g., Hepatopancreas) MF_Treatment This compound Treatment Sample->MF_Treatment RNA_Isolation Total RNA Isolation MF_Treatment->RNA_Isolation mRNA_Purification mRNA Purification RNA_Isolation->mRNA_Purification Fragmentation RNA Fragmentation mRNA_Purification->Fragmentation cDNA_Synthesis cDNA Synthesis Fragmentation->cDNA_Synthesis Adapter_Ligation Adapter Ligation cDNA_Synthesis->Adapter_Ligation Amplification PCR Amplification Adapter_Ligation->Amplification Sequencing High-Throughput Sequencing Amplification->Sequencing Data_QC Data Quality Control Sequencing->Data_QC Mapping Read Mapping to Reference Genome Data_QC->Mapping Quantification Transcript Quantification Mapping->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Target_ID MF Target Identification DEG_Analysis->Target_ID

RNA-Seq workflow for identifying MF targets.

Microarray_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Hybridization cluster_analysis Data Acquisition & Analysis Sample Crustacean Tissue MF_Treatment This compound Treatment Sample->MF_Treatment RNA_Isolation Total RNA Isolation MF_Treatment->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Labeling Fluorescent Labeling cDNA_Synthesis->Labeling Hybridization Hybridization to Microarray Labeling->Hybridization Scanning Microarray Scanning Hybridization->Scanning Image_Analysis Image Analysis Scanning->Image_Analysis Normalization Data Normalization Image_Analysis->Normalization DEG_Analysis Differential Gene Expression Analysis Normalization->DEG_Analysis Target_ID MF Target Identification DEG_Analysis->Target_ID

General microarray workflow for target identification.

Quantitative Data from an RNA-Seq Study

A study on the freshwater shrimp Neocaridina denticulata provides valuable quantitative data on the dose-dependent effects of MF on gene expression.

Table 2: Differentially Expressed Genes (DEGs) in Neocaridina denticulata after 40 Days of MF Treatment

MF ConcentrationTotal DEGsUpregulated DEGsDownregulated DEGs
10-9 M (Low)596308288
10-8 M (Medium)22713394
10-7 M (High)601221380
Data from a study on the effects of MF on N. denticulata.[2]

Experimental Protocols

RNA-Seq Protocol for MF Target Identification in Neocaridina davidi

This protocol is based on a study that investigated the effects of MF on the hepatopancreas of the shrimp Neocaridina davidi.[3]

  • Animal Treatment: Adult female shrimps are treated with a specific concentration of MF in vitro for a defined period (e.g., 3 hours). A control group is treated with the vehicle solution.

  • RNA Extraction: Total RNA is extracted from the hepatopancreas of both control and MF-treated shrimps using a suitable RNA isolation kit.

  • Library Construction: cDNA libraries are constructed from the extracted RNA. This typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

    • Mapping: The clean reads are mapped to a reference genome or transcriptome.

    • Quantification: The number of reads mapping to each gene is counted to determine its expression level.

    • Differential Expression Analysis: Statistical analysis (e.g., using DESeq2) is performed to identify genes that are significantly upregulated or downregulated in the MF-treated group compared to the control group. A false discovery rate (FDR) cutoff (e.g., < 0.05) and a fold-change threshold (e.g., > 2) are typically applied.

    • Functional Annotation: The identified differentially expressed genes are annotated to understand their biological functions and the pathways they are involved in.

General Microarray Protocol

While a detailed protocol for a microarray study specifically on MF targets in crustaceans was not available in the reviewed literature, a general workflow is as follows:

  • RNA Extraction and Quality Control: Isolate total RNA from control and MF-treated tissues and assess its integrity and purity.

  • cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the RNA templates. During this process, fluorescent dyes (e.g., Cy3 and Cy5) are incorporated into the cDNA.

  • Hybridization: The labeled cDNA from the control and treated samples are mixed and hybridized to the microarray slide. The labeled cDNA molecules will bind to their complementary probes on the array.

  • Washing: After hybridization, the microarray slide is washed to remove any unbound or non-specifically bound cDNA.

  • Scanning: The microarray is scanned using a laser scanner to excite the fluorescent dyes. The scanner measures the fluorescence intensity at each probe location.

  • Data Analysis:

    • Image Analysis: The scanned image is processed to quantify the fluorescence intensity for each spot.

    • Normalization: The raw data is normalized to correct for systematic variations.

    • Differential Expression Analysis: Statistical tests are applied to identify genes with significant differences in expression between the control and MF-treated samples.

Beyond Gene Expression: Alternative Methods for Target Confirmation

While gene expression profiling is a powerful tool for generating hypotheses about MF targets, it is essential to validate these findings using other methods. These alternative approaches can provide evidence at the protein and metabolite levels and can confirm direct physical interactions.

Radioligand Binding Assays

This technique is used to identify and characterize proteins that directly bind to MF. It involves using a radiolabeled form of MF (the ligand) and measuring its binding to proteins in a tissue extract.

Protocol Overview: [4][5][6][7][8]

  • Membrane Preparation: Prepare a crude membrane fraction from the tissue of interest, as many receptors are membrane-bound.

  • Incubation: Incubate the membrane preparation with a radiolabeled MF ligand at various concentrations.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.

  • Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Analyze the binding data to determine the affinity (Kd) and the number of binding sites (Bmax) for the MF receptor. Competition assays, where a non-radiolabeled compound is used to compete with the radioligand for binding, can be used to assess the specificity of the interaction.

Quantitative Proteomics

Proteomics allows for the large-scale study of proteins and can identify changes in protein abundance or post-translational modifications in response to MF treatment. This provides a functional readout of the downstream effects of MF signaling.

General Workflow:

  • Protein Extraction: Extract total proteins from control and MF-treated tissues.

  • Protein Digestion: Digest the proteins into smaller peptides using an enzyme like trypsin.

  • Peptide Labeling (Optional but Recommended for Quantification): Label the peptides from the different samples with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis:

    • Protein Identification: Search the MS/MS spectra against a protein database to identify the peptides and, by inference, the proteins.

    • Protein Quantification: Quantify the relative abundance of proteins between the control and treated samples based on the reporter ion intensities from the isobaric tags.

    • Bioinformatics Analysis: Identify differentially expressed proteins and perform functional enrichment analysis to understand their roles in MF signaling.

Metabolomics

Metabolomics is the comprehensive analysis of small molecules (metabolites) in a biological system. It can reveal changes in metabolic pathways that are affected by MF.

General Workflow: [9][10][11][12]

  • Metabolite Extraction: Extract metabolites from control and MF-treated tissues or biofluids.

  • Metabolite Analysis: Analyze the metabolite extracts using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Metabolite Identification: Identify the metabolites based on their mass spectra and retention times by comparing them to spectral libraries.

    • Statistical Analysis: Use multivariate statistical methods to identify metabolites that are significantly different between the control and MF-treated groups.

    • Pathway Analysis: Map the significantly altered metabolites to metabolic pathways to understand the metabolic impact of MF.

Table 3: Comparison of Alternative Methods for Confirming this compound Targets

MethodInformation ProvidedAdvantagesLimitations
Radioligand Binding Assay Direct binding of MF to its receptorConfirms direct interaction; provides affinity data (Kd)Requires a radiolabeled ligand; may not identify downstream targets
Quantitative Proteomics Changes in protein abundance and post-translational modificationsProvides functional information downstream of transcription; can identify protein targets not regulated at the transcript levelCan be technically challenging; data analysis is complex
Metabolomics Changes in the levels of small molecule metabolitesProvides a snapshot of the metabolic state; can identify novel metabolic pathways affected by MFDoes not directly identify the initial protein targets; can be influenced by various factors

The this compound Signaling Pathway

Based on current research, the signaling pathway of this compound in crustaceans is thought to be analogous to the juvenile hormone signaling pathway in insects.

MF_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response MF This compound (MF) Receptor_inactive Met/SRC Receptor (inactive) MF->Receptor_inactive Binds to receptor Receptor_active Met/SRC-MF Complex (active) Receptor_inactive->Receptor_active Conformational change DNA DNA Receptor_active->DNA Translocates to nucleus and binds to DNA Kr_h1_gene Krüppel-homolog 1 (Kr-h1) gene Receptor_active->Kr_h1_gene Induces transcription Other_genes Other Target Genes Receptor_active->Other_genes Regulates transcription Kr_h1_mRNA Kr-h1 mRNA Kr_h1_gene->Kr_h1_mRNA Other_mRNAs Other mRNAs Other_genes->Other_mRNAs Protein_synthesis Protein Synthesis Kr_h1_mRNA->Protein_synthesis Other_mRNAs->Protein_synthesis Physiological_effects Physiological Effects (e.g., Growth, Reproduction) Protein_synthesis->Physiological_effects

Proposed signaling pathway of this compound.

The current model suggests that MF binds to a receptor complex composed of Methoprene-tolerant (Met) and Steroid Receptor Coactivator (SRC).[13] This activated complex then translocates to the nucleus and binds to specific DNA response elements, regulating the transcription of target genes. One of the key primary-response genes identified is Krüppel-homolog 1 (Kr-h1), a transcription factor that mediates many of the downstream effects of MF.[1]

Conclusion

The identification of this compound targets is a multifaceted process that benefits from an integrated approach. While RNA-Seq offers a comprehensive and sensitive method for initial discovery through gene expression profiling, DNA microarrays remain a viable, cost-effective option for studying known genes. Crucially, the validation of these transcriptomic findings through alternative methods such as radioligand binding assays, quantitative proteomics, and metabolomics is essential for a complete and accurate understanding of MF's molecular mechanisms. By combining these powerful techniques, researchers can build a robust picture of the signaling cascades and physiological responses orchestrated by this important crustacean hormone.

References

Comparative Transcriptomics of Methyl Farnesoate-Treated Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular effects of methyl farnesoate (MF) is crucial for harnessing its potential in aquaculture, pest control, and crustacean biology research. This guide provides a comparative overview of transcriptomic responses to MF treatment in various crustacean tissues, supported by experimental data and detailed protocols.

This compound, a sesquiterpenoid hormone analogous to the juvenile hormone in insects, plays a pivotal role in regulating key physiological processes in crustaceans, including reproduction, molting, and growth.[1][2] Transcriptomic analysis, particularly RNA sequencing (RNA-seq), has emerged as a powerful tool to elucidate the genome-wide effects of MF. This guide synthesizes findings from several key studies to offer a comparative perspective on how different tissues and sexes respond to MF treatment at the transcript level.

Comparative Analysis of Differentially Expressed Genes (DEGs)

The transcriptomic response to MF treatment exhibits significant variability depending on the species, sex, dosage, and tissue type. The hepatopancreas, a central metabolic and endocrine organ in crustaceans, has been a primary focus of these investigations.[3]

Below is a summary of quantitative data from comparative transcriptomic studies on MF-treated tissues.

Study Organism Tissue Treatment Condition Up-regulated DEGs Down-regulated DEGs Key Findings & Affected Pathways Reference
Litopenaeus vannamei (White-leg shrimp)HepatopancreasMF Injection (Female vs. Male)769 - 1122 (transcripts)648 - 885 (transcripts)Male-specific: Sugar and lipid metabolism, chitinase (B1577495) up-regulation. Female-specific: miRNA processing, immune responses.[4][5]
Neocaridina davidi (Red cherry shrimp)Hepatopancreasin vitro MF Treatment (3h)Not specifiedNot specified65 total DEGs identified. Differential regulation compared to farnesoic acid treatment.[6][7]
Neocaridina denticulataWhole bodyDietary MF (Low, Medium, High concentrations)428 (Low), 104 (Medium), 420 (High) - specific DEGsNot specifiedLow dose: Muscle function. Medium dose: Enhanced growth (metabolic and signaling pathways). High dose: Growth restriction (exoskeleton-related and cellular stress genes).[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of transcriptomic studies. The following sections outline a generalized workflow based on methodologies reported in the cited literature.

Animal Culture and Acclimation

Prior to MF treatment, crustaceans are typically acclimated to laboratory conditions to minimize stress-related gene expression changes.

  • Species: Litopenaeus vannamei, Neocaridina davidi, Neocaridina denticulata[6][8][9]

  • Housing: Animals are maintained in tanks with recirculating, filtered artificial seawater or freshwater, depending on the species.[9]

  • Environmental Conditions: Temperature, salinity, and photoperiod are controlled to mimic natural conditions.[9]

  • Feeding: A commercial pelleted diet is provided daily.[9]

This compound Administration

MF can be administered through injection or dietary supplementation.

  • Injection:

    • Prepare a stock solution of MF (Echelon Biosciences) in ethanol (B145695) (e.g., 1 mg/mL).[9]

    • Dilute the stock solution with a suitable buffer (e.g., PBS) to the desired final concentrations.[9]

    • Inject a specific volume (e.g., 60 µL) into the lateral muscle of each animal.[9]

    • Control groups are injected with the vehicle (ethanol and PBS) only.[9]

  • Dietary Supplementation:

    • Dissolve MF in ethanol to create a master batch.[8]

    • Mix the MF solution with the feed to achieve the desired final concentrations (e.g., 0.4 µg/kg, 4 µg/kg, 40 µg/kg).[8]

    • The feed is then processed into pellets and dried.[8]

    • Control feed is prepared with ethanol only.[8]

Tissue Collection and RNA Extraction

The target tissue, most commonly the hepatopancreas, is dissected at a specific time point post-treatment.

  • Euthanize the animals on ice.

  • Dissect the desired tissue (e.g., hepatopancreas) and immediately freeze it in liquid nitrogen or place it in an RNA stabilization solution (e.g., RNAlater®).[10]

  • Extract total RNA using a commercial kit (e.g., TRIzol® reagent, Qiagen RNeasy Micro Kit) following the manufacturer's instructions.[7][11]

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).[11]

RNA-Seq Library Preparation and Sequencing

High-quality RNA is used to construct libraries for next-generation sequencing.

  • Isolate polyadenylated (poly(A)) RNA from the total RNA using oligo(dT) magnetic beads.[12]

  • Fragment the mRNA into smaller pieces.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize the second-strand cDNA.

  • Perform end-repair, A-tailing, and ligate sequencing adapters.

  • Amplify the library by PCR.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[13]

Bioinformatic Analysis of Transcriptomic Data

The raw sequencing reads are processed and analyzed to identify differentially expressed genes.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis animal_culture Animal Culture & Acclimation mf_treatment MF Treatment (Injection/Diet) animal_culture->mf_treatment tissue_collection Tissue Collection mf_treatment->tissue_collection rna_extraction RNA Extraction & QC tissue_collection->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Sequencing library_prep->sequencing raw_reads Raw Sequencing Reads sequencing->raw_reads qc_trimming Quality Control & Trimming raw_reads->qc_trimming alignment Alignment to Reference Genome/Transcriptome qc_trimming->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis pathway_analysis Functional & Pathway Analysis deg_analysis->pathway_analysis

Figure 1. A generalized workflow for comparative transcriptomic analysis of this compound-treated tissues.

  • Quality Control: Raw sequencing reads are assessed for quality, and low-quality bases and adapter sequences are trimmed.

  • Alignment: The cleaned reads are aligned to a reference genome or transcriptome.

  • Quantification: The number of reads mapping to each gene is counted to determine its expression level.

  • Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes with significant expression changes between treatment and control groups.[4][5] A common threshold for significance is a log2 fold change > 1 and a p-value < 0.05.[8]

  • Functional Annotation and Pathway Analysis: Differentially expressed genes are annotated with Gene Ontology (GO) terms and mapped to Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways to infer their biological functions.[8]

Validation of RNA-Seq Data

The expression levels of a subset of differentially expressed genes are typically validated using quantitative real-time PCR (qRT-PCR).[6][14]

  • Reverse transcribe total RNA into cDNA.

  • Design gene-specific primers for the target genes and a reference gene.

  • Perform qRT-PCR using a SYBR Green-based method.

  • Calculate the relative expression of target genes using the 2-ΔΔCt method.[6]

This compound Signaling Pathway

The molecular mechanism of MF action involves a signaling cascade that ultimately leads to changes in gene expression. While not fully elucidated in all crustaceans, a general model has emerged based on studies in various arthropods.

mf_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MF This compound (MF) MFBP MF-Binding Protein (MFBP) MF->MFBP Binds Met_SRC_inactive Met / SRC (inactive complex) MFBP->Met_SRC_inactive Transports MF to receptor Met_SRC_active Met / SRC (active complex) Met_SRC_inactive->Met_SRC_active MF Binding & Activation Krh1 Krüppel-homolog 1 (Kr-h1) Met_SRC_active->Krh1 Induces expression DNA Target Gene Promoters Met_SRC_active->DNA Binds to DNA Krh1->DNA Binds to DNA & regulates transcription Transcription Transcription of Target Genes DNA->Transcription Leads to

Figure 2. A simplified model of the this compound signaling pathway in crustaceans.

The pathway is initiated by the binding of MF to its receptor complex, which is thought to be a dimer of Methoprene-tolerant (Met) and Steroid receptor coactivator (SRC).[15] This activated complex can then bind to the promoter regions of target genes, modulating their transcription. One of the key downstream targets is Krüppel-homolog 1 (Kr-h1), a transcription factor that mediates many of the physiological effects of MF.[15]

Conclusion

Comparative transcriptomic studies provide valuable insights into the multifaceted roles of this compound in crustacean biology. The data clearly indicate that the effects of MF are highly context-dependent, with significant differences observed between sexes and at varying concentrations. The experimental protocols and signaling pathway model presented in this guide offer a foundational framework for researchers designing and interpreting their own transcriptomic experiments. Future research, including functional validation of differentially expressed genes, will further unravel the complex regulatory networks governed by this crucial hormone.

References

A Comparative Guide to the Functional Conservation of Methyl Farnesoate Signaling Across Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methyl farnesoate (MF) signaling pathways across various invertebrate taxa. It synthesizes experimental data to highlight the functional conservation of this critical endocrine system, which is analogous to the juvenile hormone (JH) pathway in insects. Detailed methodologies for key experiments are provided to support further research and development.

The Conserved this compound (MF) Signaling Pathway

This compound is a sesquiterpenoid hormone crucial for regulating development, metamorphosis, and reproduction in crustaceans, where it is considered the primary juvenile hormone (JH).[1][2] In insects, MF is the immediate, non-epoxidized precursor to JH III.[3][4] Despite the absence of the terminal epoxide group found in insect JHs, MF has been shown to be biologically active in insects and functions through the same canonical receptor complex.[5][6] This suggests a deeply conserved signaling mechanism that predates the evolutionary split of crustacean and hexapod lineages.[7]

The central components of this pathway are the nuclear receptors Methoprene-tolerant (Met) and Germ cell-expressed (Gce), which are bHLH-PAS transcription factors.[5][6][8] The general mechanism involves the following steps:

  • Ligand Binding: MF enters the target cell and binds to a heterodimer of Met and Gce in the cytoplasm.

  • Dimerization and Translocation: Ligand binding induces a conformational change that facilitates the recruitment of the Steroid Receptor Coactivator (SRC), also known as Taiman (Tai).[7] This complex then translocates into the nucleus.

  • Transcriptional Activation: In the nucleus, the MF-Met/Gce-SRC complex binds to specific DNA sequences known as JH Response Elements (JHREs) in the promoter regions of target genes.

  • Gene Expression: This binding initiates the transcription of primary response genes, most notably Krüppel-homolog 1 (Kr-h1), which mediates the anti-metamorphic and developmental effects of the hormone.[5][6][9]

This MF-Met→Kr-h1 signaling cascade has been demonstrated to be conserved in crustaceans, such as the mud crab Scylla paramamosain, providing direct evidence of its functional importance outside of insects.[9]

MF_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MF This compound (MF) Met_Gce Met/Gce Receptor Complex MF->Met_Gce Binds Complex MF-Met/Gce-SRC Complex Met_Gce->Complex SRC SRC/Tai SRC->Complex Nuc_Complex MF-Met/Gce-SRC Complex->Nuc_Complex Translocation JHRE JH Response Element (JHRE) Nuc_Complex->JHRE Binds Kr_h1 Krüppel-homolog 1 (Kr-h1) Gene JHRE->Kr_h1 Activates Transcription mRNA Kr-h1 mRNA Kr_h1->mRNA caption Fig 1. The conserved this compound signaling pathway. Reporter_Assay_Workflow start 1. Plate Cells in Multi-well Plate transfect 2. Co-transfect with Plasmids (Met, Gce, JHRE-Luc, Control) start->transfect treat 3. Treat with this compound (MF) transfect->treat incubate 4. Incubate (24-48h) treat->incubate lyse 5. Lyse Cells incubate->lyse measure 6. Measure Luciferase Activity lyse->measure end 7. Analyze Data (Dose-Response Curve) measure->end caption Fig 2. Workflow for a Luciferase Reporter Gene Assay.

References

Validating the Inhibitory Effect of Methyl Farnesoate on Metamorphosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of methyl farnesoate (MF) as an inhibitor of metamorphosis in arthropods, primarily focusing on crustaceans and insects. It is intended for researchers, scientists, and drug development professionals working on insect pest control and crustacean aquaculture. The guide details the signaling pathway of MF, presents comparative experimental data against other hormonal compounds, and provides detailed protocols for validating its effects.

Mechanism of Action: The this compound Signaling Pathway

This compound (MF) is a sesquiterpenoid hormone, considered the crustacean equivalent of insect juvenile hormone (JH).[1][2][3][4] Its primary role is to prevent the transition from larval to adult stages by antagonizing the action of the molting hormone, 20-hydroxyecdysone (B1671079) (20E).[5][6][7] The inhibitory effect of MF is mediated through a specific signaling pathway. MF binds to a receptor complex, which includes the Methoprene-tolerant (Met) protein.[5][6][8][9] This activation leads to the induction of the transcription factor Krüppel-homolog 1 (Kr-h1).[5][6][10] Kr-h1, in turn, prevents the 20E-induced metamorphic events, thus maintaining the larval state.[5][6] In some species, MF can also be converted to other juvenile hormones, like JH III bisepoxide (JHB3), which also exert anti-metamorphic effects through the same receptor pathway.[5][6][11]

MF_Signaling_Pathway cluster_Hormones Hormones cluster_Signaling Signaling Cascade cluster_Outcome Physiological Outcome MF This compound (MF) Receptor Met/Gce Receptor Complex MF->Receptor E20 20-Hydroxyecdysone (20E) Metamorphosis Metamorphosis E20->Metamorphosis Promotes Krh1 Krüppel-homolog 1 (Kr-h1) Receptor->Krh1 Induces Expression Krh1->Metamorphosis Inhibits Larval_State Maintenance of Larval State Krh1->Larval_State Experimental_Workflow A 1. Larval Staging & Acclimation B 2. Preparation of Test Solutions (MF, Alternatives, Solvent Control) A->B C 3. Larval Exposure (e.g., 48h static renewal) B->C D 4. Daily Observation (Mortality, Behavior, Molting) C->D E 5. Endpoint Assessment (Metamorphic Rate, Survival Rate) D->E F 6. Data Analysis (Calculate EC₅₀, Statistical Tests) E->F

References

Cross-Species Activity of Methyl Farnesoate and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of methyl farnesoate (MF) and its synthetic analogs across different arthropod species, with a focus on crustaceans and insects. The information presented is supported by experimental data to aid in the research and development of species-specific pest control agents and to further the understanding of arthropod endocrinology.

Introduction to this compound

This compound (MF) is a sesquiterpenoid hormone that plays a crucial role in the regulation of various physiological processes in crustaceans, including reproduction, molting, and morphogenesis.[1][2] It is considered the crustacean equivalent of insect juvenile hormone (JH), specifically juvenile hormone III (JH III), from which it differs by the absence of an epoxide group.[1][2] While MF is the primary juvenoid in crustaceans, JH III is the most common form of JH in insects, where it regulates metamorphosis, reproduction, and diapause.[3] The structural similarity and analogous functions of MF and JH make them and their synthetic analogs a subject of interest for comparative endocrinology and for the development of targeted insecticides.

Comparative Biological Activity

The biological activity of this compound and its analogs varies significantly between crustaceans and insects. This variation is attributed to differences in receptor binding affinity and metabolic pathways. The following tables summarize key quantitative data from various studies.

Receptor Binding Affinity

The affinity of MF and JH III for their respective receptors is a key determinant of their biological activity. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating a stronger binding.

CompoundSpeciesReceptor/Binding ProteinKd (nM)Reference
This compoundCancer magister (crab)Hemolymph MF-binding proteins~65 and 100[4]
JH IIITribolium castaneum (beetle)Methoprene-tolerant (Met)2.94 ± 0.68[5]
MethopreneTribolium castaneum (beetle)Methoprene-tolerant (Met)388 ± 52[5]
Pyriproxyfen (B1678527)Tribolium castaneum (beetle)Methoprene-tolerant (Met)4.75 ± 0.86[5]

In silico studies suggest that insect Methoprene-tolerant (Met) receptors may have evolved to exhibit a higher affinity for both MF and JH III compared to crustacean Met receptors.[6]

Morphogenetic and Reproductive Effects

The potency of MF and its analogs in eliciting physiological responses, such as the induction of male offspring in Daphnia or the inhibition of metamorphosis in insects, is often quantified by the median effective concentration (EC50) or lethal concentration (LC50).

CompoundSpeciesEffectEC50/LC50 (ng/L)Reference
This compoundDaphnia magna (water flea)Male offspring induction3,700[7]
JH IIIDaphnia magna (water flea)Male offspring induction330,000[7]
MethopreneDaphnia magna (water flea)Male offspring induction130,000[7]
PyriproxyfenDaphnia magna (water flea)Male offspring induction100 - 222[8]
FenoxycarbDaphnia magna (water flea)Male offspring induction330[9]
DiofenolanDaphnia magna (water flea)Male offspring induction4.0[8]
ImidaclopridDaphnia magna (water flea)48h EC50 (Immobilisation)16,100,000[10]
ImidaclopridDaphnia magna (water flea)48h LC50 (Mortality)26,700,000[10]

These data highlight the differential sensitivity of crustaceans and insects to various juvenoids. For instance, the insecticide pyriproxyfen is a potent inducer of male offspring in Daphnia magna at concentrations much lower than the endogenous crustacean hormone, MF.[7][8]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is adapted from methodologies used for insect juvenile hormone receptor binding assays.[11][12][13][14]

Objective: To determine the binding affinity (Ki) of unlabeled test compounds (analogs) to the juvenile hormone receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Cell lysate or purified receptor protein (e.g., recombinant Met).

  • Radioligand: ³H-labeled JH III or a suitable analog.

  • Unlabeled Competitors: this compound and its analogs.

  • Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA.

  • Wash Buffer: Ice-cold binding buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Receptor: Homogenize tissues or cells expressing the receptor in cold lysis buffer. Centrifuge to pellet membranes and resuspend in binding buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of receptor preparation (e.g., 50-120 µg protein for tissue homogenates).

    • 50 µL of unlabeled competitor at various concentrations (or buffer for total binding).

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kd).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding from wells containing a high concentration of unlabeled ligand.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Daphnia magna Male Offspring Induction Assay

This bioassay is used to assess the ability of juvenoids to induce the production of male offspring in the crustacean Daphnia magna.[7][9]

Objective: To determine the EC50 for male offspring induction by MF and its analogs.

Materials:

  • Daphnia magna cultures (healthy, parthenogenetically reproducing females).

  • Culture medium (e.g., moderately hard reconstituted water).

  • Test compounds (MF and analogs) dissolved in a suitable solvent (e.g., ethanol).

  • Glass beakers or other suitable test vessels.

  • Microscope for sexing neonates.

Procedure:

  • Test Organisms: Use young, healthy adult female Daphnia magna (e.g., less than 24 hours old for chronic exposure, or at a specific stage of their molt cycle for acute exposure).

  • Test Solutions: Prepare a series of concentrations of the test compound in the culture medium. Include a solvent control (medium with the same concentration of solvent used to dissolve the test compounds) and a negative control (medium only).

  • Exposure: Place individual daphnids into beakers containing the test solutions. Maintain the cultures under controlled conditions (e.g., 20°C, 16:8 light:dark photoperiod).

  • Feeding and Maintenance: Feed the daphnids daily and renew the test solutions every other day.

  • Observation: Monitor the daphnids for mortality and reproductive output. Collect the offspring (neonates) from each brood.

  • Sex Determination: Examine the neonates under a microscope to determine their sex. Male daphnids can be identified by their longer first antennae and the presence of claspers on their post-abdominal claws.

  • Data Analysis:

    • For each concentration, calculate the percentage of male offspring in each brood.

    • Plot the percentage of male offspring against the log concentration of the test compound.

    • Determine the EC50 value, the concentration that induces male offspring in 50% of the broods or results in a 50% male population, using appropriate statistical software.

Signaling Pathways

The signaling pathways of MF in crustaceans and JH in insects share similarities, primarily involving the Methoprene-tolerant (Met) receptor. However, there are also key differences.

This compound (MF) Signaling Pathway in Crustaceans

MF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MF This compound (MF) Met Methoprene-tolerant (Met) MF->Met Binds Met_SRC_active Active MF-Met-SRC Complex Met->Met_SRC_active with SRC SRC Steroid Receptor Coactivator (SRC) SRC->Met_SRC_active Met_SRC_inactive Inactive Met-SRC Complex JHRE Juvenoid Hormone Response Element (JHRE) Met_SRC_active->JHRE Binds to TargetGenes Target Genes (e.g., related to reproduction, morphogenesis) JHRE->TargetGenes Regulates Transcription Transcription TargetGenes->Transcription

Caption: this compound (MF) signaling pathway in crustaceans.

Juvenile Hormone (JH) Signaling Pathway in Insects

JH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH Juvenile Hormone (JH) Met Methoprene-tolerant (Met) JH->Met Binds Met_Tai_active Active JH-Met-Tai Complex Met->Met_Tai_active with Tai/SRC Tai Taiman (Tai)/SRC Tai->Met_Tai_active Met_Tai_inactive Inactive Met-Tai Complex JHRE Juvenoid Hormone Response Element (JHRE) Met_Tai_active->JHRE Binds to Kr_h1 Krüppel-homolog 1 (Kr-h1) (Early-response gene) JHRE->Kr_h1 Induces LateGenes Late-response Genes (Anti-metamorphic) Kr_h1->LateGenes Regulates Transcription_Kr_h1 Transcription Kr_h1->Transcription_Kr_h1 Transcription_Late Transcription LateGenes->Transcription_Late

Caption: Juvenile Hormone (JH) signaling pathway in insects.

In both crustaceans and insects, the binding of the hormone to the Met receptor leads to a conformational change and the formation of an active complex with a partner protein (SRC in crustaceans, Tai/SRC in insects).[15][16] This complex then binds to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) in the promoter region of target genes, thereby regulating their transcription.[16] A key downstream target in insects is the Krüppel-homolog 1 (Kr-h1) gene, which mediates the anti-metamorphic effects of JH.[3][17] While a Kr-h1 homolog exists in crustaceans, its role in MF signaling is less clear and may be tissue-specific.[6] Transcriptomic studies in crustaceans have begun to identify genes regulated by MF, which are involved in processes like pancreatic secretion and metabolism.[18][19] In insects, JH and Met regulate a large number of genes involved in posteclosion development and reproduction.[1]

Conclusion

This compound and its analogs exhibit a wide range of activities across different arthropod species. While MF and JH share a common evolutionary origin and a conserved signaling pathway centered around the Met receptor, there are significant differences in receptor affinity and downstream gene regulation that lead to species-specific responses. The quantitative data and experimental protocols presented in this guide provide a framework for further research into the comparative endocrinology of these important hormones and for the development of more selective and effective pest management strategies.

References

Unraveling the Role of Methyl Farnesoate Beyond Crustaceans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl farnesoate (MF), a sesquiterpenoid hormone, is firmly established as a critical regulator of reproduction, molting, and development in crustaceans, where it functions as a juvenile hormone (JH) analog. In insects, MF serves as the immediate precursor to the canonical Juvenile Hormone III (JH III), the primary hormone responsible for maintaining the larval state and regulating reproductive maturation. While the functions of MF in these two major arthropod groups are well-documented, its role in other non-crustacean invertebrates remains a subject of ongoing investigation and considerable debate. This guide provides a comprehensive re-evaluation of the function of this compound in non-crustacean invertebrates, presenting a comparative analysis with its established roles in crustaceans and insects, and exploring the alternative signaling pathways that govern similar physiological processes in groups such as mollusks, chelicerates, and myriapods.

Comparative Analysis of this compound and its Analogs

The physiological effects of this compound and its related compounds, juvenile hormones, are diverse and lineage-specific. The following tables summarize the quantitative data on the function of these molecules across different invertebrate groups.

Table 1: Comparative Functions of this compound (MF) and Juvenile Hormone (JH) in Invertebrates

Invertebrate GroupPrimary SesquiterpenoidKey FunctionsSupporting Experimental Evidence (Example)
Crustacea This compound (MF)- Stimulates vitellogenesis and ovarian maturation[1][2].- Regulates molting and morphogenesis[3].- Influences male reproductive behavior and gonad development[4].- Injection of MF in female Macrobrachium rosenbergii significantly increased ovarian index and oocyte diameter.[5]
Insecta Juvenile Hormone (JH) III- Prevents metamorphosis, maintaining the larval "status quo"[6].- Regulates reproductive maturation, including vitellogenesis.- Influences caste differentiation in social insects.- Topical application of JH or MF analogs to Tenebrio molitor pupae arrests development, resulting in pupal-adult intermediates.[7]
Mollusca Not established- No definitive evidence for a physiological role of MF. Reproduction is primarily regulated by neuropeptides.- Studies on various mollusks have not demonstrated a clear reproductive or developmental role for MF.
Chelicerata (Spiders) Potentially JH III or MF- Evidence is emerging but not conclusive. Transcripts for JH biosynthesis and receptor genes have been identified.- qPCR analysis in the spider Parasteatoda tepidariorum detected transcripts for a JH biosynthesis enzyme (CYP15A1) and the JH receptor (Met).[8][9]
Chelicerata (Acari) Absent- Acari are believed to lack juvenile hormones and rely on ecdysteroids for both molting and reproduction.[10]- Genomic and functional studies in mites and ticks have not identified key JH biosynthesis genes or a clear role for JH/MF.
Myriapoda (Millipedes) Likely Absent- Genomic data indicates the loss of the juvenile hormone acid O-methyltransferase (JHAMT) gene, which is crucial for MF and JH III synthesis.- Analysis of millipede genomes revealed the absence of the JHAMT gene.
Myriapoda (Centipedes) Unknown- The presence and function of MF have not been extensively studied.- Limited research is available on the endocrine regulation of reproduction and development in centipedes.

Table 2: Titer Levels of this compound and Juvenile Hormone III in Selected Invertebrates

SpeciesCompoundDevelopmental Stage / ConditionHemolymph Titer
Libinia emarginata (Spider Crab)MFVitellogenic Female10-50 ng/mL
Procambarus clarkii (Crayfish)MFIntermolt0.5-3 ng/mL
Homarus americanus (Lobster)MFPremolt~5 ng/mL
Apis mellifera (Honey Bee)JH IIIForager10-250 ng/mL
Manduca sexta (Tobacco Hornworm)JH I & IILast larval instar (peak)~50 ng/mL

Signaling Pathways: A Visual Comparison

The signaling pathways that regulate development and reproduction vary significantly across invertebrate phyla. The following diagrams, generated using the DOT language, illustrate the established pathways in crustaceans and insects, and the alternative pathways in mollusks.

Crustacean this compound Signaling

In crustaceans, MF is synthesized in the mandibular organs and is thought to act through a nuclear receptor complex to regulate gene expression related to reproduction and molting.

Crustacean MF Signaling cluster_synthesis Mandibular Organ cluster_hemolymph Hemolymph cluster_target_cell Target Cell Farnesoic Acid Farnesoic Acid JHAMT JHAMT Farnesoic Acid->JHAMT MF_synth This compound JHAMT->MF_synth MF_circ MF MF_synth->MF_circ MFBP MF Binding Protein MF_circ->MFBP MF_cell MF MFBP->MF_cell Met Methoprene-tolerant (Met) MF_cell->Met SRC Steroid Receptor Coactivator (SRC) Met->SRC dimerization nucleus Nucleus SRC->nucleus DNA DNA Gene_Expression Gene Expression (Vitellogenesis, Molting) DNA->Gene_Expression regulation

Caption: this compound signaling pathway in crustaceans.

Insect Juvenile Hormone Signaling

In insects, JH III is synthesized from MF in the corpora allata and plays a pivotal role in preventing metamorphosis and promoting reproductive maturation.

Insect JH Signaling cluster_synthesis Corpora Allata cluster_hemolymph Hemolymph cluster_target_cell Target Cell MF_precursor This compound CYP15A1 Epoxidase (CYP15A1) MF_precursor->CYP15A1 JH_III Juvenile Hormone III CYP15A1->JH_III JH_circ JH III JH_III->JH_circ JHBP JH Binding Protein JH_circ->JHBP JH_cell JH III JHBP->JH_cell Met Methoprene-tolerant (Met) JH_cell->Met Tai Taiman (Tai) Met->Tai dimerization nucleus Nucleus Tai->nucleus Kr_h1 Krüppel-homolog 1 (Kr-h1) nucleus->Kr_h1 activation Metamorphosis_Genes Metamorphosis Genes (e.g., Broad-Complex) Kr_h1->Metamorphosis_Genes repression

Caption: Juvenile Hormone signaling pathway in insects.

Alternative Reproductive Signaling in Mollusks

In mollusks, reproduction is primarily under the control of neuropeptides, such as Gonadotropin-Releasing Hormone (GnRH)-like peptides and APGWamide.

Molluscan Reproductive Signaling cluster_cns Central Nervous System cluster_gonad Gonad GnRH_neuron GnRH-like Peptide Neuron GnRH_R GnRH Receptor GnRH_neuron->GnRH_R APGW_neuron APGWamide Neuron APGW_R APGWamide Receptor APGW_neuron->APGW_R Gametogenesis Gametogenesis GnRH_R->Gametogenesis Reproductive_Behavior Reproductive Behavior APGW_R->Reproductive_Behavior

Caption: Neuropeptide-mediated reproductive signaling in mollusks.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of MF in the hemolymph of invertebrates.

Methodology:

  • Hemolymph Collection: Hemolymph is collected from the animal using a chilled syringe and immediately transferred to a tube containing an anticoagulant solution and antioxidants (e.g., phenylthiourea) to prevent clotting and degradation of MF.

  • Extraction: The hemolymph sample is extracted with an organic solvent, typically a mixture of hexane (B92381) and diethyl ether. The sample is vortexed and centrifuged to separate the organic and aqueous phases.

  • Purification: The organic phase containing the lipids and MF is collected and dried under a stream of nitrogen. The residue is then redissolved in a small volume of hexane for HPLC analysis.

  • HPLC Analysis: The sample is injected into a normal-phase HPLC system equipped with a silica (B1680970) column. An isocratic mobile phase of a low percentage of diethyl ether in hexane is used to separate MF from other lipids.

  • Detection and Quantification: MF is detected by its absorbance at 220 nm using a UV detector. The concentration of MF in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of synthetic MF.[11]

In Vitro Mandibular Organ Culture for MF Synthesis Assay

Objective: To measure the rate of MF synthesis by the mandibular organs (MOs) under different experimental conditions.

Methodology:

  • Dissection: MOs are dissected from the animal in a sterile saline solution.

  • Incubation: The dissected MOs are placed in a culture medium containing a radiolabeled precursor, such as L-[methyl-³H]methionine. The tissues are incubated for a specific period (e.g., 2-4 hours) at a controlled temperature.

  • Extraction: After incubation, the MOs and the culture medium are collected and extracted with an organic solvent to isolate the newly synthesized radiolabeled MF.

  • Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) or HPLC. The amount of radiolabeled MF is quantified using a scintillation counter. The rate of MF synthesis is expressed as pmol of MF synthesized per hour per pair of MOs.

Juvenile Hormone Bioassay using Tenebrio molitor

Objective: To assess the juvenile hormone activity of a test compound.

Methodology:

  • Test Animals: Pupae of the yellow mealworm, Tenebrio molitor, are used at a specific age (e.g., 24-48 hours post-pupation).

  • Application: The test compound, dissolved in a suitable solvent like acetone, is topically applied to the ventral side of the pupal abdomen. A control group is treated with the solvent alone.

  • Observation: The pupae are maintained under controlled conditions until the control group emerges as adults.

  • Scoring: The treated individuals are scored for their developmental stage. A juvenilizing effect is indicated by the retention of pupal characteristics in the emerged individuals, which are scored on a scale from normal adult to a perfect pupal-adult intermediate. The dose required to produce a 50% juvenilizing effect (ED₅₀) can be calculated.[7]

Conclusion and Future Directions

The function of this compound is well-defined in crustaceans and its role as a precursor to juvenile hormone in insects is clear. However, a comprehensive re-evaluation of its function in other non-crustacean invertebrates reveals a more complex and divergent evolutionary picture. In mollusks, neuropeptides have taken center stage in the regulation of reproduction, with no significant evidence supporting a role for MF. Within the chelicerates, there is a clear divergence, with Acari appearing to have lost the JH/MF signaling pathway, while spiders may retain a functional, yet uncharacterized, role for these sesquiterpenoids. The loss of a key biosynthetic enzyme in millipedes further underscores the evolutionary plasticity of this hormonal system.

For researchers and drug development professionals, this comparative analysis highlights the need for caution when extrapolating endocrine mechanisms across different invertebrate phyla. The unique hormonal systems of non-crustacean invertebrates present both challenges and opportunities. For instance, the neptidergic systems in mollusks could be targets for the development of novel and specific molluscicides for pest control. Further research, employing a combination of genomic, transcriptomic, and functional analyses, is crucial to fully elucidate the role, or lack thereof, of this compound in these diverse and economically important invertebrate groups. Understanding these alternative signaling pathways will not only advance our fundamental knowledge of invertebrate endocrinology but also open new avenues for the development of targeted and environmentally safer pest management strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Farnesoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. Methyl farnesoate, a sesquiterpenoid hormone involved in crustacean development, requires careful management due to its incompletely understood toxicological properties.[1][2] This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate caution. Although not officially listed as a hazardous waste, its pharmacological and toxicological characteristics are not fully known.[1][2] Therefore, treating it as a potentially hazardous substance is a prudent safety measure.

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.

  • General Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.

Quantitative Data Summary

For quick reference, the following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₆H₂₆O₂
Molecular Weight 250.38 g/mol
CAS Number 10485-70-8
Solubility Soluble in most organic solvents; poor solubility in water.[1]
Storage Store dry at -20°C. Stock solutions should be stored frozen (-20°C or below).[1]

Step-by-Step Disposal Procedures

The following operational plan provides a clear, sequential guide for the proper disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Waste Stream Identification: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Compatible Containers: Collect liquid waste in a sealed, leak-proof container made of a material compatible with organic solvents. Solid waste, such as contaminated pipette tips, gloves, and absorbent materials, should be collected in a separate, properly sealed container.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

Step 2: Managing Spills

In the event of a spill, immediate action is necessary to contain the substance and prevent its spread.

  • Evacuate and Ventilate: For significant spills, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways by using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container for solids.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the cleaning materials as hazardous waste.

Step 3: Disposal of Empty Containers

  • Triple Rinsing: Empty this compound containers must be triple-rinsed with a suitable organic solvent (e.g., ethanol or acetone).[3]

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected in the designated liquid hazardous waste container.[3] Subsequent rinsate may also need to be collected, depending on local regulations.

  • Container Defacing: After rinsing, deface or remove the original label to prevent misuse.

  • Final Disposal: Dispose of the rinsed, empty container according to your institution's guidelines for non-hazardous lab glass or plastic.

Step 4: Final Disposal

  • Professional Disposal Service: Due to the unknown long-term environmental effects and toxicological profile, do not dispose of this compound down the drain or in regular trash.

  • Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Pure or in solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated materials) waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Waste in Designated Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste collect_rinsate Collect First Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Guidelines collect_rinsate->dispose_container contact_ehs Contact EHS for Pickup and Disposal by Licensed Vendor store_waste->contact_ehs

Caption: Decision workflow for this compound waste management.

References

Personal protective equipment for handling Methyl farnesoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Methyl farnesoate, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment.

This compound is a crustacean reproductive hormone structurally similar to insect juvenile hormone.[1] While its toxicological and pharmacological properties are not fully known, it is essential to handle it with care, treating it as a substance with unknown toxicity.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]Protects against splashes and aerosols.
Hand Protection Chemical impermeable gloves.[3] Inspect gloves prior to use.Prevents skin contact.
Body Protection Wear fire/flame resistant and impervious clothing.[3] A lab coat is standard.Protects against spills and contamination.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]Minimizes inhalation of aerosols or vapors.

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical for safety and experimental integrity.

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[3][4]

  • Assemble all necessary equipment and reagents before handling the compound.

  • Verify that an eyewash station and safety shower are accessible.[4]

  • Put on all required personal protective equipment as detailed in the table above.

2. Handling:

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent ignition sources.[3]

  • Keep the container tightly closed when not in use.[3]

3. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Stock solutions should be stored frozen (-20°C or below).[1]

4. Emergency Procedures:

EmergencyProcedure
Spill Evacuate personnel to a safe area. Remove all sources of ignition.[3] Use dry chemical, carbon dioxide, or alcohol-resistant foam for containment.[3] Collect and arrange for disposal.[3] Do not let the chemical enter drains.[3]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3] Wear self-contained breathing apparatus for firefighting if necessary.[3]
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting.[3][5]

5. Disposal:

  • Keep the chemical in suitable and closed containers for disposal.[3]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[3]

  • Do not let the product enter drains.[6]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

start Start prep Preparation - Work in Ventilated Area - Assemble Equipment - Don PPE start->prep handling Handling - Avoid Skin/Eye Contact - Minimize Aerosols - Use Non-Sparking Tools prep->handling storage Storage - Tightly Closed Container - Cool, Dry, Ventilated - Frozen for Solutions handling->storage Store Unused emergency Emergency Procedures - Spills, Fire, Exposure handling->emergency disposal Waste Disposal - Labeled, Closed Containers - Follow Regulations handling->disposal Dispose of Waste storage->handling Retrieve for Use emergency->disposal Cleanup & Dispose end End disposal->end

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl farnesoate
Reactant of Route 2
Reactant of Route 2
Methyl farnesoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.